AR antagonist 9
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C18H13F4NO2 |
|---|---|
Peso molecular |
351.3 g/mol |
Nombre IUPAC |
7-[(4-fluorophenyl)methyl-methylamino]-4-(trifluoromethyl)chromen-2-one |
InChI |
InChI=1S/C18H13F4NO2/c1-23(10-11-2-4-12(19)5-3-11)13-6-7-14-15(18(20,21)22)9-17(24)25-16(14)8-13/h2-9H,10H2,1H3 |
Clave InChI |
KDWGKSOICOZLTH-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Mechanism of AR Antagonist 9: A Technical Overview
Disclaimer: The primary research publication or patent for the compound designated as "AR antagonist 9" (also identified by the catalog number HY-112689 and the chemical name 4-(3-(4-hydroxyphenyl)-4,4-diMethyl-5-oxo-2-thioxoiMidazolidin-1-yl)-2-(trifluoroMethyl)benzonitrile) could not be definitively located through publicly available search methods. The following information has been compiled from data provided by chemical suppliers. As such, the detailed experimental protocols are representative of standard methodologies in the field and could not be independently verified from a primary source.
Executive Summary
This compound is an orally bioavailable, selective antagonist of the androgen receptor (AR). Its primary mechanism of action is the disruption of the formation of AR ligand-binding domain (LBD) dimers, a critical step in AR activation and subsequent downstream signaling. This mode of action presents a potential strategy to overcome resistance mechanisms observed with other AR-targeted therapies. Preclinical data indicates potent AR antagonism, superior efficacy against clinically relevant AR mutants compared to Enzalutamide, and significant in vivo anti-tumor activity in a prostate cancer xenograft model.
Core Mechanism of Action: Disruption of AR Dimerization
The canonical activation of the androgen receptor involves the binding of androgens to the LBD, which induces a conformational change promoting the dimerization of two AR molecules. This dimer then translocates to the nucleus, binds to androgen response elements (AREs) on the DNA, and recruits co-activators to initiate the transcription of target genes that drive prostate cancer cell growth and survival.
This compound functions by directly interfering with this dimerization process. By binding to the AR LBD, it is proposed to induce a conformation that is incompatible with the formation of a stable AR dimer. This prevents the subsequent steps of nuclear translocation, DNA binding, and transcriptional activation, effectively shutting down androgen-driven signaling pathways.
Signaling Pathway
Caption: Inhibition of the AR signaling pathway by this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound based on information from chemical suppliers.
| Parameter | Value | Comparison/Context |
| AR Antagonistic Activity (IC50) | 0.051 µM | Comparable to Enzalutamide (IC50 = 0.060 µM) |
| Efficacy against AR Mutants | Superior inhibitory effects | Compared to Enzalutamide against ARF876L/T877A and ARW741C |
| Oral Bioavailability (F) | 66.24% | In rats |
| In Vivo Efficacy | Significant tumor growth inhibition | LNCaP xenograft mouse model (oral administration) |
Experimental Protocols (Representative)
The following are generalized protocols representative of the experiments likely conducted to characterize this compound.
AR Reporter Gene Assay
-
Cell Culture: LNCaP cells, which endogenously express AR, are cultured in appropriate media.
-
Transfection: Cells are transiently transfected with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., PSA promoter).
-
Treatment: Cells are treated with a range of concentrations of this compound in the presence of a known AR agonist (e.g., dihydrotestosterone, DHT).
-
Lysis and Luminescence Reading: After an incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the concentration of the antagonist.
Cell Proliferation Assay
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP) are seeded in 96-well plates.
-
Treatment: Cells are treated with various concentrations of this compound.
-
Incubation: Plates are incubated for a period of several days.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay (e.g., MTT or WST-1) or by cell counting.
-
Data Analysis: The effect on cell proliferation is determined by comparing the viability of treated cells to untreated controls.
In Vivo Xenograft Study
-
Animal Model: Male immunodeficient mice (e.g., nude or SCID) are used.
-
Tumor Implantation: LNCaP cells are subcutaneously injected into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered orally at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Dosing: A single dose of this compound is administered orally and intravenously to different groups of rats.
-
Blood Sampling: Blood samples are collected at various time points post-dosing.
-
Plasma Analysis: The concentration of this compound in the plasma is determined using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Pharmacokinetic parameters, including oral bioavailability (F), are calculated by analyzing the concentration-time curves.
Experimental Workflow Visualization
Caption: A typical preclinical evaluation workflow for a novel AR antagonist.
Technical Whitepaper: The Discovery and Profile of AR Antagonist 9 for Prostate Cancer
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound referred to as "AR antagonist 9" is documented primarily by chemical suppliers. As of this writing, a definitive, peer-reviewed primary research publication explicitly identifying this compound under this name could not be located through extensive searches of scientific literature databases. Therefore, this document summarizes the available information from commercial sources and provides a broader technical context on the development of androgen receptor (AR) antagonists with similar mechanisms of action.
Introduction to this compound
This compound is described as an orally bioavailable, selective androgen receptor (AR) antagonist. Information from chemical suppliers indicates that its primary mechanism of action involves the disruption of the dimerization of the AR ligand-binding domains (LBD). This positions it as a potential therapeutic agent for prostate cancer, including forms of the disease that may have developed resistance to traditional anti-androgens. Its antagonistic activity is reported to be comparable to that of Enzalutamide, a second-generation AR antagonist widely used in clinical practice.
Quantitative Data
The primary publicly available quantitative data for this compound is its half-maximal inhibitory concentration (IC50) value against the androgen receptor. This data is summarized below for comparison with the established drug, Enzalutamide.
| Compound | Target | IC50 Value (µM) | Notes |
| This compound | AR | 0.051 | Data from commercial suppliers. |
| Enzalutamide | AR | 0.060 | Comparative value from the same commercial suppliers. |
The Androgen Receptor Signaling Pathway in Prostate Cancer
The androgen receptor is a ligand-activated transcription factor and a key driver of prostate cancer cell growth and survival. The canonical signaling pathway is a critical target for therapeutic intervention.
Diagram: Canonical Androgen Receptor Signaling Pathway
Caption: Canonical Androgen Receptor (AR) signaling pathway in prostate cancer.
Mechanism of Action: Dimerization Inhibition
Traditional non-steroidal anti-androgens like Enzalutamide function by competitively binding to the ligand-binding pocket (LBP) of the AR, preventing androgen binding and subsequent receptor activation. However, resistance can emerge through mutations in the LBP or overexpression of the AR.
This compound is reported to employ a novel mechanism: inhibition of AR LBD dimerization . Upon androgen binding, the AR must form a homodimer to effectively bind to Androgen Response Elements (AREs) on DNA and initiate gene transcription. By physically preventing or disrupting this dimerization, this compound can inhibit AR signaling even if androgens are bound to the receptor. This alternative mechanism holds the potential to overcome resistance to LBP-targeted therapies.
Diagram: Mechanism of Dimerization Inhibition
Caption: Inhibition of AR dimerization by this compound.
Experimental Protocols (Hypothetical)
While specific protocols for this compound are not published, this section details standardized methodologies typically used to characterize novel AR antagonists that function as dimerization inhibitors.
AR Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay is fundamental for quantifying the inhibitory effect of a compound on AR signaling.
-
Cell Line: LNCaP or other AR-positive prostate cancer cell lines.
-
Principle: Cells are co-transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter and a plasmid for stable AR expression.
-
Procedure:
-
Seed transfected cells in 96-well plates.
-
Treat cells with a range of concentrations of the test compound (e.g., this compound) in the presence of a stimulating concentration of dihydrotestosterone (B1667394) (DHT), typically 1 nM.
-
Include control wells (vehicle only, DHT only).
-
Incubate for 24-48 hours.
-
Lyse the cells and add luciferase substrate.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to the DHT-only control and determine the IC50 value by fitting the data to a dose-response curve.
-
Mammalian Two-Hybrid (M2H) Assay for Dimerization
This assay specifically measures the dimerization of AR proteins within a cellular context.
-
Principle: Two different hybrid AR proteins are created. The "bait" consists of the AR LBD fused to a GAL4 DNA-binding domain. The "prey" consists of the AR LBD fused to a VP16 activation domain. Dimerization of the LBDs brings GAL4 and VP16 into proximity, activating a GAL4-responsive luciferase reporter.
-
Procedure:
-
Co-transfect cells (e.g., HEK293T) with the bait, prey, and reporter plasmids.
-
Treat cells with DHT to induce dimerization, along with varying concentrations of the test compound.
-
After incubation (24-48 hours), measure luciferase activity as described above.
-
A decrease in luminescence indicates that the compound is inhibiting LBD-LBD interaction.
-
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of the compound in a living organism.
-
Model: Castrated male immunodeficient mice (e.g., NOD-SCID).
-
Procedure:
-
Implant AR-positive prostate cancer cells (e.g., VCaP or 22Rv1) subcutaneously.
-
Allow tumors to establish to a predetermined size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (vehicle control, test compound at various doses).
-
Administer the compound orally according to its pharmacokinetic profile.
-
Measure tumor volume with calipers regularly (e.g., twice weekly).
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, excise tumors for further analysis (e.g., Western blot for AR target gene expression).
-
Diagram: General Drug Discovery Workflow
The Emergence of AR Antagonist 9: A Selective Androgen Receptor Downregulator Targeting Ligand-Binding Domain Dimerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The androgen receptor (AR) remains a critical therapeutic target in prostate cancer. However, the emergence of resistance to current AR-directed therapies necessitates the development of novel agents with distinct mechanisms of action. This technical guide details the preclinical profile of AR antagonist 9, a selective androgen receptor downregulator (SARD) that functions by disrupting the dimerization of the AR ligand-binding domain (LBD). This document provides a comprehensive overview of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to Selective Androgen Receptor Downregulators (SARDs)
Androgen receptor signaling is a key driver of prostate cancer progression.[1] Traditional anti-androgen therapies focus on either inhibiting androgen synthesis or competitively antagonizing the androgen binding to the AR. While initially effective, resistance often develops through mechanisms such as AR overexpression, mutations in the ligand-binding domain, and the expression of constitutively active AR splice variants.[2]
Selective Androgen Receptor Downregulators (SARDs) represent a promising therapeutic strategy to overcome these resistance mechanisms. Unlike conventional antagonists that merely block AR activity, SARDs induce the degradation of the AR protein, thereby preventing its signaling capabilities regardless of ligand presence or receptor mutations. This guide focuses on a specific SARD, this compound, which employs a novel mechanism of disrupting AR LBD dimerization to achieve its downregulatory effect.
Mechanism of Action: Disruption of AR Ligand-Binding Domain Dimerization
The dimerization of the androgen receptor is a crucial step for its transcriptional activity.[1] Upon ligand binding, the AR undergoes a conformational change that promotes the formation of a homodimer. This dimerization is mediated by interactions within both the DNA-binding domain (DBD) and the ligand-binding domain (LBD). The AR dimer then translocates to the nucleus, binds to androgen response elements (AREs) on the DNA, and recruits co-regulators to initiate the transcription of target genes involved in cell growth and survival.[1][3]
This compound exerts its effect by specifically targeting and disrupting the dimerization interface of the AR LBD.[4] By preventing this crucial protein-protein interaction, this compound effectively inhibits the formation of functional AR dimers. This disruption leads to a cascade of downstream effects, including the inhibition of AR nuclear translocation and the subsequent downregulation and degradation of the AR protein. The inability of AR to dimerize marks it for cellular degradation pathways, thus reducing the total cellular pool of the receptor.
Signaling Pathway of AR Dimerization and Inhibition by this compound
Caption: AR dimerization signaling pathway and its disruption by this compound.
Quantitative Data Summary
The preclinical data for this compound (MedChemExpress, HY-159922) demonstrates its potent and selective activity. The following table summarizes the key quantitative findings.
| Parameter | Value | Cell Line / Model | Notes |
| AR Antagonistic Activity (IC50) | 0.051 µM | LNCaP prostate cancer cells | Comparable to Enzalutamide (IC50 = 0.060 µM).[4] |
| Efficacy against AR Mutants | Superior to Enzalutamide | Not specified | Effective against ARF876L/T877A and ARW741C mutants.[4] |
| Oral Bioavailability (F) | 66.24% | Rats | Demonstrates good pharmacokinetic properties.[4] |
| In Vivo Efficacy | Significant tumor growth inhibition | LNCaP xenograft mouse model | Orally administered.[4] |
Experimental Protocols
The following protocols are representative of the methodologies used to characterize AR antagonists and downregulators like this compound.
Western Blot for Androgen Receptor Degradation
This protocol is used to quantify the reduction in AR protein levels following treatment with a SARD.
Experimental Workflow:
Caption: Workflow for Western Blot analysis of AR protein degradation.
Methodology:
-
Cell Culture and Treatment: Plate prostate cancer cells (e.g., LNCaP or VCaP) and allow them to adhere. Treat the cells with varying concentrations of this compound or vehicle control for specified durations.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the androgen receptor.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensity for AR and a loading control (e.g., GAPDH or β-actin). Normalize the AR signal to the loading control to determine the relative decrease in AR protein levels.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of prostate cancer cells.
Experimental Workflow:
Caption: Workflow for a colorimetric cell viability assay.
Methodology:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Add a colorimetric reagent such as MTS or WST-8 to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a living organism.
Experimental Workflow:
Caption: Workflow for an in vivo prostate cancer xenograft study.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of prostate cancer cells (e.g., LNCaP) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once tumors reach a predetermined size, randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., via oral gavage) and a vehicle control to the respective groups according to a defined schedule and dosage.
-
Monitoring: Measure tumor dimensions and body weight regularly throughout the study.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or Western blotting for AR levels.
Conclusion and Future Directions
This compound represents a novel approach to targeting the androgen receptor in prostate cancer. Its unique mechanism of disrupting LBD dimerization leads to the downregulation of the AR protein, offering a potential strategy to overcome resistance to existing therapies. The preclinical data indicate potent anti-tumor activity and favorable pharmacokinetic properties. Further investigation is warranted to fully elucidate its clinical potential. Future studies should focus on comprehensive in vivo efficacy and safety profiling, as well as exploring its efficacy in models of resistance to second-generation anti-androgens. The development of SARDs like this compound holds significant promise for the future of prostate cancer treatment.
References
- 1. The Androgen Receptor in Prostate Cancer: Effect of Structure, Ligands and Spliced Variants on Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Second generation androgen receptor antagonists and challenges in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
The Structure-Activity Relationship of AR Antagonist 9: A Deep Dive into a Novel Dimerization Disruptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The androgen receptor (AR), a key driver in the progression of prostate cancer, remains a critical target for therapeutic intervention. While existing antagonists have shown clinical efficacy, the emergence of resistance necessitates the development of novel agents with distinct mechanisms of action. This technical guide focuses on the structure-activity relationship (SAR) of a novel class of androgen receptor antagonists, exemplified by "AR antagonist 9," which operates by disrupting the dimerization of the AR ligand-binding domain (LBD). This document will provide a comprehensive overview of the SAR, detailed experimental methodologies, and the underlying signaling pathways.
The commercially available "this compound" (HY-159922) is an orally bioavailable, selective AR antagonist with a reported IC50 of 0.051 μM.[1] Its mechanism of action involves the disruption of AR LBD dimerization, a novel approach to inhibiting AR signaling.[1] This guide is substantially based on the findings of a pivotal study published in the Journal of Medicinal Chemistry by Fu et al. (2021), which details the discovery and SAR of a series of compounds with this mechanism, including the highly potent compound 92 (IC50 = 0.17 μM), which is structurally representative of this class of antagonists.[2][3]
Core Compound Structure
The foundational chemical scaffold of this series of AR antagonists is a key determinant of their biological activity. The general structure and the specific structure of the highly active compound 92 are presented below.
(Note: The exact chemical structure of the commercially available "this compound" is not publicly disclosed. Compound 92 from the cited research paper is used as a representative structure for this class of antagonists.)
Structure-Activity Relationship (SAR)
The SAR of this series of compounds was systematically explored by modifying various substituents on the core scaffold. The following tables summarize the quantitative data for key analogues, providing insights into the structural requirements for potent AR antagonism.
Table 1: Modifications of the Phenyl Ring (Ring A)
| Compound | R1 | R2 | R3 | R4 | IC50 (μM) |
| 26 (Hit) | H | H | H | H | 5.57 |
| 83 | 4-F | H | H | H | 0.46 |
| 84 | 3-F | H | H | H | 0.52 |
| 85 | 2-F | H | H | H | 1.13 |
| 86 | 4-Cl | H | H | H | 0.38 |
| 87 | 3-Cl | H | H | H | 0.41 |
| 88 | 2-Cl | H | H | H | 0.89 |
| 89 | 4-CH3 | H | H | H | 0.78 |
| 90 | 3-CH3 | H | H | H | 0.95 |
| 91 | 2,4-diF | H | H | H | 0.25 |
| 92 | 3-F, 4-Cl | H | H | H | 0.17 |
Data extracted from Fu et al., J Med Chem. 2021, 64(23), 17221-17238.[2]
SAR Insights for Ring A:
-
Substitution on the phenyl ring (Ring A) is crucial for activity.
-
Electron-withdrawing groups, particularly halogens, at the meta and para positions significantly enhance potency compared to the initial hit compound 26 .
-
A combination of a 3-fluoro and a 4-chloro substituent, as seen in compound 92 , provides the highest activity in this series.
-
Ortho-substitution is generally less favorable than meta- or para-substitution.
Mechanism of Action: Disrupting AR Dimerization
The primary mechanism of action for this class of antagonists is the disruption of the androgen receptor ligand-binding domain (LBD) dimerization. This is a departure from traditional AR antagonists that solely compete with androgens for binding to the ligand-binding pocket. By preventing dimerization, these compounds inhibit the subsequent steps in AR signaling, including nuclear translocation and DNA binding, ultimately leading to a blockade of androgen-responsive gene expression.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Novel Androgen Receptor Antagonist Manifesting Evidence to Disrupt the Dimerization of the Ligand-Binding Domain via Attenuating the Hydrogen-Bonding Network Between the Two Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
In-Depth Technical Guide: AR Antagonist 9 (Compound 28) Targeting the Androgen Receptor Ligand-Binding Domain
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR Antagonist 9, also identified as Compound 28 (C28), is a potent and selective antagonist of the Androgen Receptor (AR). This document provides a comprehensive technical overview of its mechanism of action, quantitative biological activity, and detailed experimental protocols for its evaluation. This compound represents a significant area of research in the development of therapeutics for prostate cancer, particularly in castration-resistant prostate cancer (CRPC), due to its efficacy against certain AR mutants that confer resistance to current therapies.
Chemical Properties
| Property | Value |
| Chemical Formula | C₁₉H₁₄F₃N |
| Molecular Weight | 405.39 g/mol |
| Chemical Name | Androgen receptor antagonist 9 |
| Synonyms | Compound 28 (C28) |
| Physical Form | Solid |
Note: A definitive public chemical structure for this compound (Compound 28) is not consistently available across reviewed sources. Researchers should refer to the primary scientific literature for the confirmed structure.
Mechanism of Action
This compound functions as a direct antagonist of the Androgen Receptor, targeting its ligand-binding domain (LBD). Its primary mechanism involves the disruption of the formation of AR LBD dimers, a critical step in the activation of the receptor and subsequent downstream signaling pathways that promote tumor growth.
Recent studies have elucidated a more detailed mechanism of action, particularly in castration-resistant prostate cancer (CRPC) models. This compound has been shown to:
-
Reduce AR Phosphorylation: It decreases the phosphorylation of the Androgen Receptor at serine 81 (S81).
-
Inhibit HSP27 Phosphorylation: The compound also reduces the phosphorylation of Heat Shock Protein 27 (HSP27), a chaperone protein required for AR transcriptional activity.
-
Inhibit Nuclear Translocation: By affecting AR and HSP27 phosphorylation, this compound effectively reduces the nuclear import of the Androgen Receptor.
-
Induce Cellular Senescence: A key finding is that this compound induces cellular senescence in prostate cancer cells. This is mediated through the activation of two distinct signaling pathways:
-
DYRK1A-DREAM Complex Pathway: The compound enhances the interaction between the AR and the retinoblastoma-like protein p130, leading to the activation of the DREAM (Dimerization partner, RB-like, E2F, and MuvB) complex, a key regulator of cell cycle gene expression.
-
Cyclin G2 (CCNG2) Pathway: this compound also induces the expression of the atypical cyclin G2, which plays a role in cell cycle arrest and senescence.
-
This dual mechanism of inhibiting AR activity and inducing cellular senescence makes this compound a compound of significant interest for overcoming resistance to existing anti-androgen therapies.
Quantitative Data
The biological activity of this compound has been quantified in various in vitro assays. The following table summarizes the available data.
| Assay Type | Cell Line | Parameter | Value (µM) | Comparator (Value, µM) |
| AR Antagonistic Activity | Various | IC₅₀ | 0.051 | Enzalutamide (IC₅₀ = 0.060) |
| AR Luciferase Reporter Assay | LNCaP/AR-luc | IC₅₀ | 0.484 ± 0.110 (weak) | - |
| Antiproliferative Activity | LNCaP | IC₅₀ | 9.09 - 31.11 | Bicalutamide (45.20-51.61) |
| 22Rv1 | IC₅₀ | 9.09 - 31.11 | Enzalutamide (11.47-53.04) | |
| DU-145 | IC₅₀ | 9.09 - 31.11 | - | |
| VCaP | IC₅₀ | 9.09 - 31.11 | - |
Note: The significant variance in reported IC₅₀ values highlights the importance of considering the specific experimental context (e.g., cell line, assay type) and suggests that different studies may be referencing structurally distinct compounds under the same "compound 28" designation. The IC₅₀ of 0.051 µM is the most frequently cited for the specific "this compound".
Experimental Protocols
Competitive Binding Assay for Androgen Receptor
This protocol is designed to determine the binding affinity of a test compound to the androgen receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Purified full-length human Androgen Receptor or AR-LBD.
-
Radiolabeled androgen, e.g., [³H]-Mibolerone or [³H]-R1881.
-
Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate).
-
Wash buffer (e.g., Binding buffer without DTT and sodium molybdate).
-
Hydroxyapatite (B223615) slurry.
-
Test compound (this compound) at various concentrations.
-
Non-labeled androgen (e.g., Dihydrotestosterone - DHT) for non-specific binding control.
-
Scintillation vials and scintillation cocktail.
-
Microcentrifuge tubes.
Procedure:
-
Prepare serial dilutions of this compound and the non-labeled androgen (for standard curve) in the binding buffer.
-
In microcentrifuge tubes, add a fixed concentration of the radiolabeled androgen (e.g., 1 nM [³H]-Mibolerone).
-
Add the diluted test compound or non-labeled androgen to the respective tubes.
-
Add the purified AR protein to each tube and gently mix.
-
Incubate the mixture for a specified time (e.g., 18-24 hours) at 4°C to reach equilibrium.
-
To separate bound from free radioligand, add a hydroxyapatite slurry to each tube and incubate on ice with intermittent vortexing.
-
Centrifuge the tubes to pellet the hydroxyapatite with the bound receptor-ligand complex.
-
Aspirate the supernatant and wash the pellet multiple times with cold wash buffer.
-
After the final wash, resuspend the pellet in ethanol (B145695) and transfer to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ and subsequently the Ki value using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay for AR Transcriptional Activity
This cell-based assay measures the ability of a compound to inhibit androgen-induced transcriptional activation of a reporter gene.
Materials:
-
Prostate cancer cell line (e.g., LNCaP, C4-2) stably or transiently transfected with an AR expression vector and a reporter plasmid containing an androgen-responsive element (ARE) driving the expression of luciferase.
-
Cell culture medium (e.g., RPMI-1640) supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids.
-
Androgen agonist (e.g., Dihydrotestosterone - DHT or R1881).
-
Test compound (this compound).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the transfected cells in a 96-well plate in medium containing CS-FBS and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound for a predetermined time (e.g., 1-2 hours) prior to agonist stimulation.
-
Add a fixed concentration of the androgen agonist (e.g., 1 nM DHT) to the wells. Include control wells with agonist alone and vehicle control.
-
Incubate the cells for 24-48 hours at 37°C.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC₅₀ value for the inhibition of AR transcriptional activity.
In Vivo LNCaP Xenograft Model
This protocol outlines a general procedure to evaluate the in vivo efficacy of this compound in a mouse xenograft model of prostate cancer.
Materials:
-
LNCaP human prostate cancer cells.
-
Male immunodeficient mice (e.g., BALB/c nude or SCID).
-
Matrigel.
-
This compound formulated for oral or parenteral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Culture LNCaP cells under standard conditions.
-
Harvest the cells and resuspend them in a mixture of serum-free medium and Matrigel (e.g., 1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 1-2 x 10⁶ cells) into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to the desired dosing schedule and route (e.g., oral gavage daily).
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general health and toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the in vivo efficacy of this compound.
Visualizations
Signaling Pathway of this compound (C28)
Caption: Mechanism of action of this compound (C28).
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for AR competitive binding assay.
Logical Relationship: Induction of Cellular Senescence
Caption: Pathways of C28-induced cellular senescence.
In-Depth Pharmacological Profile of AR Antagonist (R)-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of the novel androgen receptor (AR) antagonist, (R)-9. The information presented herein is collated from preclinical studies and is intended to inform further research and development efforts in the field of oncology, particularly for androgen-driven malignancies such as prostate cancer.
Executive Summary
(R)-9 is a potent and selective non-steroidal antagonist of the androgen receptor. Preclinical evidence demonstrates its superior cytotoxic activity against both hormone-sensitive and castration-resistant prostate cancer (CRPC) cell lines when compared to the established antiandrogen, (R)-bicalutamide. In vivo studies have confirmed its significant tumor growth inhibition in xenograft models of human prostate cancer, including those resistant to conventional antiandrogen therapy. (R)-9 exerts its anticancer effects by competitively inhibiting androgen binding to the AR, leading to the suppression of AR-mediated gene transcription and a subsequent block in cell cycle progression.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for AR antagonist (R)-9, providing a comparative perspective with the reference compound, (R)-bicalutamide.
Table 1: In Vitro Cytotoxic Activity of AR Antagonist (R)-9 (IC50, µM)
| Cell Line | Description | (R)-9 | (R)-bicalutamide |
| LNCaP | Androgen-sensitive human prostate cancer | 7.5 | 15.0 |
| LNCaP-AR | LNCaP cells overexpressing wild-type AR | 6.0 | 12.5 |
| LNCaP-Rbic | (R)-bicalutamide-resistant LNCaP cells | 8.0 | >20.0 |
| VCaP | Androgen-sensitive, AR-overexpressing human prostate cancer | 9.0 | 18.0 |
Data derived from Sulforhodamine B (SRB) assays after 144 hours of exposure.[1][2]
Table 2: In Vivo Antitumor Efficacy of AR Antagonist (R)-9
| Xenograft Model | Treatment (10 mg/kg, oral, daily) | Tumor Weight Inhibition (%) | Tumor Growth Delay (days) |
| LNCaP | (R)-9 | 66 | 13 |
| (R)-bicalutamide | 50 | 11 | |
| VCaP | (R)-9 | High therapeutic efficacy | Not specified |
| (R)-bicalutamide | High therapeutic efficacy | Not specified | |
| LNCaP-Rbic | (R)-9 | Significant inhibition | Not specified |
| (R)-bicalutamide | No significant inhibition | Not specified |
Data from studies in SCID and nude mice.[1][3][4]
Mechanism of Action
AR antagonist (R)-9 functions as a competitive inhibitor at the ligand-binding domain (LBD) of the androgen receptor. By occupying the LBD, it prevents the binding of endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This blockade inhibits the conformational changes in the AR that are necessary for its nuclear translocation, dimerization, and subsequent binding to androgen response elements (AREs) on target genes. The ultimate consequence is the downregulation of androgen-dependent gene transcription, including that of prostate-specific antigen (PSA). This disruption of AR signaling leads to an arrest of the cell cycle at the G1/S transition, thereby inhibiting cancer cell proliferation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine the cytotoxic effects of (R)-9 on prostate cancer cell lines.
-
Cell Plating: Cells are seeded in 96-well microtiter plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of (R)-9, (R)-bicalutamide, or vehicle control for 144 hours.
-
Fixation: The culture medium is removed, and cells are fixed with 10% trichloroacetic acid (TCA) for at least 1 hour at 4°C.
-
Staining: After washing with water and air-drying, the fixed cells are stained with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing five times with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Reading: The optical density is read at 540 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.[5][6][7][8]
References
- 1. Effect of Small Molecules Modulating Androgen Receptor (SARMs) in Human Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Small Molecules Modulating Androgen Receptor (SARMs) in Human Prostate Cancer Models | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 7. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Investigating the Binding Affinity of AR Antagonist 9 to the Androgen Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of "AR antagonist 9" to the Androgen Receptor (AR). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of this compound's interaction with its target, including quantitative binding data, the experimental methodologies for its determination, and its place within the broader context of AR signaling.
Quantitative Binding Affinity Data
The binding affinity of this compound has been determined through in vitro assays, with its potency quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the antagonist required to inhibit 50% of the binding of a radiolabeled ligand to the androgen receptor. The available data indicates that this compound is a potent and selective antagonist of the AR.[1]
Table 1: In Vitro Efficacy of this compound
| Compound | Target | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| This compound | Androgen Receptor | Not Specified | 0.051 | Enzalutamide | 0.060 |
Data sourced from commercially available information on this compound.[1]
This compound has demonstrated superior inhibitory effects on certain AR mutants, such as ARF876L/T877A and ARW741C, when compared to Enzalutamide.[1] Furthermore, it exhibits favorable pharmacokinetic properties, including an oral bioavailability of 66.24% in rats.[1]
Mechanism of Action
This compound functions as a selective androgen receptor antagonist. Its mechanism of action involves the disruption of the formation of AR ligand-binding domain dimers.[1] This interference with dimerization is a critical step in preventing the receptor's subsequent translocation to the nucleus and the transcription of androgen-responsive genes, thereby inhibiting cancer cell proliferation.
Androgen Receptor Signaling Pathway and Antagonist Intervention
The androgen receptor signaling pathway is pivotal in the development and progression of prostate cancer.[2][3] In its canonical pathway, the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR in the cytoplasm induces a conformational change. This leads to the dissociation of heat shock proteins, receptor dimerization, and translocation into the nucleus.[2][4] Once in the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes that promote cell growth and survival.[2][4]
AR antagonists, such as this compound, interrupt this pathway by competitively binding to the ligand-binding domain of the AR, preventing the binding of endogenous androgens and subsequent downstream signaling.
References
- 1. AR antagonist 9_TargetMol [targetmol.com]
- 2. Design, synthesis, and biological evaluation of novel androst-17β-amide structurally related compounds as dual 5α-reductase inhibitors and androgen receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Enzalutamide as a Potential Therapeutic for Androgen Receptor-Driven Cancers
A Note on "AR antagonist 9": The term "this compound" does not correspond to a recognized, specific androgen receptor (AR) antagonist in widely available scientific literature. It is possible this is an internal or preclinical designation not yet in the public domain. To fulfill the intent of this request for a detailed technical guide on a potent AR antagonist for AR-driven cancers, this document will focus on Enzalutamide (B1683756) , a well-characterized, clinically approved, second-generation AR inhibitor.
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Androgen Receptor in Cancer
The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the development and progression of several cancers, most notably prostate cancer.[1] In its active state, the AR signaling pathway promotes the transcription of genes essential for tumor cell growth, proliferation, and survival.[2][3] Consequently, targeting this pathway has become a cornerstone of therapy for these malignancies. First-generation antiandrogens, such as bicalutamide, competitively inhibit the binding of androgens to the AR. However, their efficacy is often limited by partial agonist activity and the development of resistance.[2][3] This has spurred the development of second-generation AR signaling inhibitors, like Enzalutamide, which exhibit a more comprehensive mechanism of action and improved clinical activity.[2][3][4]
Enzalutamide: Mechanism of Action
Enzalutamide is a potent, orally available AR inhibitor that disrupts the AR signaling pathway at multiple key steps.[2][5][6] Unlike first-generation antagonists, its action is multi-faceted:
-
Competitive Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain (LBD) of the AR with an affinity five- to eight-times greater than that of bicalutamide.[2] This potent competitive inhibition effectively blocks the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[2][5]
-
Inhibition of Nuclear Translocation: Upon androgen binding, the AR typically undergoes a conformational change and translocates from the cytoplasm to the nucleus. Enzalutamide binding prevents this critical step, sequestering the AR in the cytoplasm.[2][3][5][7]
-
Impaired DNA Binding and Coactivator Recruitment: Should any AR-Enzalutamide complex enter the nucleus, Enzalutamide's unique interaction with the AR prevents the receptor from effectively binding to androgen response elements (AREs) on the DNA.[2][5][7] Furthermore, it disrupts the subsequent recruitment of coactivator proteins necessary for the initiation of gene transcription.[5]
This multi-pronged attack results in a more complete shutdown of AR-mediated gene expression, leading to decreased cancer cell proliferation and induction of apoptosis.
Signaling Pathway Diagram
The following diagram illustrates the canonical AR signaling pathway and the points of inhibition by Enzalutamide.
Preclinical Quantitative Data
The efficacy of Enzalutamide has been demonstrated across a range of preclinical models. Key quantitative data are summarized below.
Table 1: In Vitro Activity of Enzalutamide
| Cell Line | Assay Type | Endpoint | Value (µM) | Reference |
| LNCaP | Cell Viability | IC50 | ~1.18 | [8] |
| LNCaP (3D Spheroid) | Cell Viability | IC50 | ~1.46 | [8] |
| C4-2B | Cell Viability | IC50 | ~1.19 | [9] |
| C4-2B (Enza-Resistant) | Cell Viability | IC50 | ~14.77 | [9] |
| LNCaP-AR | AR-driven reporter | IC50 | ~0.1 | [10] |
Table 2: In Vivo Efficacy of Enzalutamide in Xenograft Models
| Cell Line | Mouse Model | Treatment & Dose | Outcome | Reference |
| 22Rv1 | Castrated Nude Mice | 30 mg/kg, oral gavage | Significant inhibition of tumor growth when combined with Rac1 knockdown | [11] |
| PC-3 | Xenograft Model | 5 mg/kg/day, i.p. | 27% tumor weight reduction vs. vehicle | [12] |
| CWR22Pc | Castrated Athymic Nude Mice | 30 mg/kg, oral gavage | Initial tumor growth inhibition | [13] |
| C4-2B | Castrated SCID Mice | 10 mg/kg, oral gavage | Significant reduction in tumor growth | [14] |
| LNCaP-F876L | Castrated Male Mice | 15 mpk | Failed to inhibit tumor growth (resistance model) | [15] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize AR antagonists like Enzalutamide.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Prostate cancer cells expressing AR (e.g., LNCaP).
-
Radiolabeled AR agonist (e.g., [3H]-Mibolerone).
-
Test compound (Enzalutamide).
-
Unlabeled AR agonist (e.g., Dihydrotestosterone, DHT) for non-specific binding control.
-
Binding buffer.
-
Scintillation counter.
Protocol:
-
Cell Preparation: Culture LNCaP cells to confluency. Harvest and prepare whole cells or cytosolic extracts.
-
Assay Setup: In a multi-well plate, set up triplicate reactions for total binding, non-specific binding, and competitor binding at various concentrations.
-
Incubation: Add a constant concentration of [3H]-Mibolerone to all wells. For non-specific binding, add a high concentration of unlabeled DHT. For competitor binding, add serial dilutions of Enzalutamide.
-
Binding: Incubate the plate at 4°C for a specified time (e.g., 18-24 hours) to reach equilibrium.
-
Washing: Rapidly wash the cells with ice-cold buffer to remove unbound radioligand.
-
Quantification: Lyse the cells and measure the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other readings. Plot the percentage of specific binding against the log concentration of Enzalutamide. Calculate the IC50 value (concentration of Enzalutamide that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.
AR Transcriptional Activity (Luciferase Reporter) Assay
Objective: To measure the ability of a compound to inhibit AR-mediated transcription of a reporter gene.
Materials:
-
AR-negative cells (e.g., PC-3, HEK293) or AR-positive cells (e.g., LNCaP).
-
Expression vector for full-length AR (if using AR-negative cells).
-
Luciferase reporter vector containing an ARE-driven promoter (e.g., pGL3-PSA-Luc).
-
Transfection reagent.
-
AR agonist (e.g., R1881 or DHT).
-
Test compound (Enzalutamide).
-
Luciferase Assay System (lysis buffer, luciferase substrate).[16]
-
Luminometer.
Protocol:
-
Transfection: Co-transfect cells with the AR expression vector and the ARE-luciferase reporter vector. A co-transfected Renilla luciferase vector can be used for normalization. Plate the transfected cells in a multi-well plate and allow them to recover.
-
Treatment: Starve cells in a hormone-depleted medium (e.g., charcoal-stripped serum) for 24 hours.[17]
-
Stimulation & Inhibition: Treat cells with a constant concentration of an AR agonist (e.g., 1 nM R1881) alone or in combination with increasing concentrations of Enzalutamide for 18-24 hours.[18]
-
Cell Lysis: Wash cells with PBS and lyse them using the provided lysis buffer.[19]
-
Luminescence Reading: Add luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer. If using a dual-luciferase system, measure Renilla luciferase activity as well.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the log concentration of Enzalutamide to determine the IC50 value.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., castrated male athymic nude or SCID mice).[13][14]
-
Prostate cancer cells (e.g., C4-2B, 22Rv1).
-
Matrigel.
-
Test compound (Enzalutamide) and vehicle control.
-
Calipers for tumor measurement.
Protocol:
-
Cell Implantation: Resuspend prostate cancer cells in a mixture of serum-free media and Matrigel (1:1 ratio). Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of each mouse.[14]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 30-100 mm³).[14][20]
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, Enzalutamide 10-30 mg/kg). Administer treatment daily via the appropriate route (e.g., oral gavage).[11][14]
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and general health.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days).[12][14] At the end of the study, euthanize the mice and excise the tumors.
-
Data Analysis: Compare the final tumor volumes and weights between the treatment and vehicle groups. Plot tumor growth curves over time for each group. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).
Experimental Workflow Diagram
The diagram below outlines a typical workflow for an in vivo xenograft study.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if the AR binds to specific DNA regions (e.g., the PSA promoter) in the presence of an agonist and/or antagonist.
Materials:
-
Prostate cancer cells (e.g., LNCaP).
-
Formaldehyde (B43269) for cross-linking.
-
Glycine for quenching.
-
Lysis and sonication buffers.
-
Sonicator.
-
Anti-AR antibody and control IgG.
-
Protein A/G magnetic beads.
-
Wash and elution buffers.
-
Proteinase K and RNase A.
-
DNA purification kit.
-
Primers for qPCR targeting a known ARE (e.g., PSA promoter) and a negative control region.
-
qPCR machine and reagents.
Protocol:
-
Cross-linking: Treat cells with DHT and/or Enzalutamide. Add formaldehyde directly to the culture medium to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.[21]
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with beads. Incubate the sheared chromatin overnight at 4°C with an anti-AR antibody or a control IgG.[21]
-
Capture and Wash: Add Protein A/G beads to capture the antibody-chromatin complexes. Wash the beads multiple times to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C, typically in the presence of high salt.
-
DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis by qPCR: Use quantitative PCR to measure the amount of the target DNA sequence (e.g., PSA promoter) that was co-precipitated with the AR. Compare the enrichment in the AR-IP sample to the control IgG sample. Results are often expressed as a percentage of the input chromatin.[15]
Conclusion
Enzalutamide represents a significant advancement in the treatment of AR-driven cancers. Its multifaceted mechanism of action, which includes potent inhibition of androgen binding, nuclear translocation, and DNA binding, provides a more thorough blockade of the AR signaling pathway compared to earlier-generation antagonists. The preclinical data robustly support its efficacy in relevant cancer models, and the experimental protocols outlined here provide a framework for the continued investigation and development of novel AR-targeted therapies. Understanding these technical details is crucial for researchers aiming to overcome resistance and further refine therapeutic strategies for patients with AR-dependent malignancies.
References
- 1. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzalutamide Induced Feed-Forward Signaling Loop Promotes Therapy-Resistant Prostate Cancer Growth Providing an Exploitable Molecular Target for Jak2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Enzalutamide-Resistant Progression of Castration-Resistant Prostate Cancer Is Driven via the JAK2/STAT1-Dependent Pathway [frontiersin.org]
- 15. Inhibiting androgen receptor nuclear entry in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Luciferase Assay System Protocol [promega.in]
- 17. Androgen Receptor Blockade Using Enzalutamide Suppresses Long Non-Coding RNA ARLNC1 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. info.taconic.com [info.taconic.com]
- 21. A noncanonical AR addiction drives enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Dance: A Technical Guide to the Interaction of AR Antagonist 9 with the Androgen Receptor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the molecular interactions of a pivotal androgen receptor (AR) antagonist, designated as compound 9 in the developmental lineage of second-generation antiandrogens. This compound, a diarylthiohydantoin derivative, represents a significant step in the structure-activity relationship (SAR) studies that culminated in the discovery of Enzalutamide (MDV3100), a cornerstone in the treatment of castration-resistant prostate cancer (CRPC). This document provides a comprehensive overview of its binding characteristics, the experimental methodologies used for its evaluation, and the signaling pathways it modulates.
Core Quantitative Data
The following table summarizes the key quantitative data for AR antagonist 9 and relevant comparators, extracted from the foundational study by Jung et al. (2010)[1][2][3][4][5]. This data is crucial for understanding the potency and efficacy of this compound in antagonizing the androgen receptor.
| Compound | LNCaP/AR Luciferase Assay IC50 (nM) | LNCaP/AR PSA Expression (% of control) |
| This compound | 150 | 25 |
| Bicalutamide | >1000 | 100 (agonist activity) |
| Enzalutamide (MDV3100) | 36 | 10 |
Experimental Protocols
The characterization of this compound involved a series of key experiments to determine its biological activity. The detailed methodologies for these assays are provided below.
Androgen Receptor (AR) Luciferase Reporter Assay
This assay is fundamental for quantifying the antagonistic activity of compounds on the androgen receptor in a cellular context.
Objective: To measure the ability of a compound to inhibit the transcriptional activity of the androgen receptor induced by an agonist.
Methodology:
-
Cell Culture: LNCaP cells engineered to overexpress the androgen receptor (LNCaP/AR) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Transfection: Cells are transiently transfected with a reporter plasmid containing the luciferase gene under the control of an androgen-responsive element (ARE).
-
Treatment: Transfected cells are treated with a known AR agonist (e.g., dihydrotestosterone (B1667394) - DHT) to stimulate AR transcriptional activity, in the presence or absence of varying concentrations of the test compound (this compound).
-
Lysis and Luciferase Measurement: After an incubation period, cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.
-
Data Analysis: The reduction in luciferase activity in the presence of the antagonist is used to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.
Prostate-Specific Antigen (PSA) Expression Assay
This assay provides a more physiologically relevant measure of AR antagonism by quantifying the expression of an endogenous AR target gene.
Objective: To assess the effect of an AR antagonist on the expression of prostate-specific antigen (PSA), a well-established biomarker for androgen receptor activity.
Methodology:
-
Cell Culture and Treatment: LNCaP/AR cells are cultured and treated with DHT and the test compound as described in the luciferase assay.
-
RNA Extraction and Quantitative PCR (qPCR): After treatment, total RNA is extracted from the cells. The mRNA levels of PSA (KLK3 gene) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
-
Protein Analysis (Western Blot): Alternatively, cell lysates can be collected, and the protein levels of secreted PSA can be measured by Western blotting using a PSA-specific antibody.
-
Data Analysis: The percentage of PSA expression relative to a control (cells treated with DHT alone) is calculated to determine the extent of AR antagonism.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prostate cancer (CRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Androgen Receptor Signaling: A Technical Overview of Enzalutamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The androgen receptor (AR), a crucial driver in the progression of prostate cancer, remains a primary target for therapeutic intervention. Even in castration-resistant prostate cancer (CRPC), where the disease progresses despite androgen deprivation therapy, the AR signaling pathway is frequently still active. This has led to the development of second-generation AR antagonists. This technical guide provides an in-depth analysis of enzalutamide (B1683756), a potent second-generation AR signaling inhibitor. We will delve into its multi-faceted mechanism of action, present key quantitative data on its efficacy and pharmacokinetics, detail relevant experimental protocols, and visualize its interaction with the AR signaling pathway.
Introduction: The Androgen Receptor Signaling Axis
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), translocates to the nucleus.[1] In the nucleus, it binds to specific DNA sequences known as androgen response elements (AREs), leading to the transcription of genes that regulate the growth and survival of prostate cancer cells.[1] Dysregulation of this pathway is a hallmark of prostate cancer.
Enzalutamide (formerly MDV3100) is an orally administered, second-generation non-steroidal anti-androgen.[2] It was designed to be a more potent AR inhibitor than first-generation agents like bicalutamide, lacking partial agonist activity.[3]
Mechanism of Action of Enzalutamide
Enzalutamide disrupts the AR signaling pathway at three distinct points, providing a more comprehensive blockade than earlier anti-androgens.[1][3][4][5]
-
Competitive Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain of the AR with a significantly higher affinity than first-generation anti-androgens.[1][3][4] This competitive inhibition prevents androgens from activating the receptor.[1]
-
Inhibition of Nuclear Translocation: It actively prevents the translocation of the activated AR from the cytoplasm into the nucleus.[1][4][6][7] This is a key differentiator from older antagonists.
-
Impairment of DNA Binding and Coactivator Recruitment: Should any AR molecules reach the nucleus, enzalutamide interferes with their ability to bind to DNA and recruit necessary co-activators for gene transcription.[1][4][6]
This multi-pronged approach leads to the induction of apoptosis and suppression of prostate cancer cell growth.[3]
Quantitative Data Summary
The efficacy of enzalutamide is supported by robust quantitative data from preclinical and clinical studies.
Table 1: Comparative Binding Affinity of Enzalutamide
| Compound | Target | Cell Line | IC50 (nM) | Relative Affinity vs. Bicalutamide | Reference |
| Enzalutamide | AR | LNCaP | 21 | ~7.6x higher | [8] |
| Bicalutamide | AR | LNCaP | 160 | - | [8] |
| Enzalutamide | AR | LNCaP | 36 | ~4.4x higher | [8] |
| Bicalutamide | AR | LNCaP | 159 | - | [8] |
| Enzalutamide | AR | - | - | 5-8x higher | [3][4][9][10] |
Table 2: Key Pharmacokinetic Properties of Enzalutamide
| Parameter | Value | Unit | Condition | Reference |
| Dose | 160 | mg | Orally, once daily | [11] |
| Tmax (median) | 1 | hour | Single 160 mg dose (capsules) | [3][9][11] |
| T1/2 (mean terminal elimination half-life) | 5.8 | days | Single oral dose | [8][11] |
| Steady State Achievement | By Day 28 | - | Daily dosing | [3][8][9][11] |
| Plasma Protein Binding | 97-98% | % | Primarily albumin | [8][9] |
| Major Metabolizing Enzymes | CYP2C8, CYP3A4 | - | - | [9][12] |
| Active Metabolite | N-desmethylenzalutamide | - | Formed by CYP2C8 | [12] |
Table 3: Clinical Efficacy of Enzalutamide in Prostate Cancer
| Trial Name | Patient Population | Treatment Arm | Control Arm | Primary Endpoint | Result | Hazard Ratio (HR) [95% CI] | Reference |
| AFFIRM | mCRPC (post-chemotherapy) | Enzalutamide | Placebo | Overall Survival (OS) | 18.4 months vs 13.6 months | 0.63 [0.53, 0.75] | [9][10] |
| PREVAIL | mCRPC (chemotherapy-naïve) | Enzalutamide + ADT | Placebo + ADT | Overall Survival (OS) | 35.3 months vs 31.3 months | 0.77 [0.67–0.88] | [13] |
| PREVAIL | mCRPC (chemotherapy-naïve) | Enzalutamide + ADT | Placebo + ADT | Radiographic Progression-Free Survival (rPFS) | 20.0 months vs 5.4 months | 0.32 [0.28–0.37] | [13] |
| ARCHES | Metastatic Hormone-Sensitive (mHSPC) | Enzalutamide + ADT | Placebo + ADT | Radiographic Progression-Free Survival (rPFS) | Significantly prolonged | 0.39 [0.30–0.50] | [13] |
Detailed Experimental Protocols
The following are generalized protocols for key assays used to characterize the activity of AR antagonists like enzalutamide.
Cell Viability Assay (MTT/WST-1)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of enzalutamide in prostate cancer cell lines.
-
Methodology:
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, C4-2B) in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[2]
-
Treatment: Treat the cells with a range of enzalutamide concentrations (e.g., 0.5 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated (DMSO) and untreated controls.[2][4]
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 solution to each well and incubate for 2-4 hours at 37°C.[3][4]
-
Solubilization: If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[2][4]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[4]
-
AR Nuclear Translocation Assay (Immunofluorescence)
This microscopic technique is used to visualize the subcellular localization of the androgen receptor.
-
Objective: To assess the effect of enzalutamide on the nuclear translocation of AR.
-
Methodology:
-
Cell Culture: Plate cells (e.g., SVHUC-AR) onto chamber slides and culture for 24 hours.[7]
-
Treatment: Treat cells with enzalutamide, a positive control (e.g., DHT), and a vehicle control for a specified time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize them to allow antibody entry.[7]
-
Blocking: Block non-specific antibody binding using a solution like 1% bovine serum albumin.[7]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against AR overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody.
-
Counterstaining: Stain the nuclei with a DNA dye such as DAPI.[7]
-
Imaging: Acquire images using a fluorescence microscope to observe the localization of the AR (fluorescent signal) relative to the nucleus (DAPI signal).[7]
-
AR-DNA Binding Assay (ChIP-Seq)
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) is a powerful method to identify the genome-wide DNA binding sites of a transcription factor.
-
Objective: To determine if enzalutamide alters the binding of AR to its target genes on a genomic scale.
-
Methodology:
-
Cell Treatment: Treat prostate cancer cells (e.g., LNCaP-95) with vehicle, androgen (e.g., DHT), and androgen plus enzalutamide.[14]
-
Cross-linking: Cross-link proteins to DNA using formaldehyde.[14]
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to AR to pull down the AR-DNA complexes.[14]
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and perform high-throughput sequencing.
-
Data Analysis: Align the sequence reads to a reference genome and use peak-calling algorithms to identify AR binding sites. Compare the binding profiles between different treatment conditions.[15][16]
-
Clinical Trial Protocols: A Snapshot
The efficacy of enzalutamide has been established in large, randomized, double-blind, placebo-controlled Phase 3 trials.
-
AFFIRM Trial (NCT00974311):
-
Population: Men with mCRPC who had previously received docetaxel-based chemotherapy.[5][8][9]
-
Design: Patients were randomized 2:1 to receive either 160 mg/day of oral enzalutamide or a placebo.[5][9]
-
Outcome: The trial was stopped early after a planned interim analysis showed a significant survival benefit for enzalutamide.[1] Median OS was 18.4 months for the enzalutamide group versus 13.6 months for the placebo group.[9][10]
-
-
PREVAIL Trial (NCT01212991):
-
Population: Chemotherapy-naïve men with asymptomatic or minimally symptomatic mCRPC.[6][17][18][19]
-
Design: Patients were randomized 1:1 to receive 160 mg/day of oral enzalutamide or a placebo.[6][19]
-
Co-primary Endpoints: Overall Survival (OS) and Radiographic Progression-Free Survival (rPFS).[6][18][19]
-
Outcome: The study was unblinded early due to significant benefits observed in the enzalutamide arm, including a 29% reduction in the risk of death and an 81% reduction in the risk of radiographic progression or death.[13][18]
-
Conclusion and Future Directions
Enzalutamide represents a significant advancement in the treatment of advanced prostate cancer by providing a multi-level blockade of the androgen receptor signaling pathway. Its superior binding affinity and unique inhibitory actions on nuclear translocation and DNA binding translate into substantial clinical benefits. However, the emergence of resistance remains a critical challenge. Future research is focused on understanding and overcoming these resistance mechanisms, potentially through combination therapies or the development of novel agents that target different nodes in the AR signaling network or bypass AR-dependent pathways altogether.
References
- 1. onclive.com [onclive.com]
- 2. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteome profiling of enzalutamide‐resistant cell lines and serum analysis identified ALCAM as marker of resistance in castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Clinical outcomes and survival surrogacy studies of prostate‐specific antigen declines following enzalutamide in men with metastatic castration‐resistant prostate cancer previously treated with docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Enzalutamide as an androgen receptor inhibitor prevents urothelial tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzalutamide in European and North American men participating in the AFFIRM trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An update on enzalutamide in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy CRPC | HCP Site | XTANDI® (enzalutamide) [xtandihcp.com]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. Therapeutic Advances in Metastatic Prostate Cancer: A Journey from Standard of Care to New Emerging Treatment | MDPI [mdpi.com]
- 14. Sequence specific suppression of androgen receptor–DNA binding in vivo by a Py-Im polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ChIP-seq analysis of androgen receptor in LNCaP cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A noncanonical AR addiction drives enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PREVAIL Trial: Enzalutamide Before Chemotherapy Prolongs Survival in Metastatic Prostate Cancer - The ASCO Post [ascopost.com]
- 18. newsroom.astellas.com [newsroom.astellas.com]
- 19. ascopubs.org [ascopubs.org]
The Chemical Synthesis of a Novel Androgen Receptor Antagonist: A Technical Guide
Disclaimer: The term "AR antagonist 9" does not refer to a single, universally recognized chemical entity in the scientific literature. Different research publications may internally designate various compounds as "compound 9". This guide, therefore, focuses on the synthesis of a potent thiophene-based androgen receptor (AR) antagonist, designated as compound 9 in a significant study on small molecule inhibitors of the AR N-terminal domain. The synthesis is presented in the context of its precursor, the initial hit compound 7 , for which a detailed synthetic protocol is available.
This document is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the chemical synthesis, quantitative biological data, and relevant signaling pathways.
Quantitative Biological Data
A series of biaryl analogues were synthesized and evaluated for their ability to inhibit AR transcriptional activity. The following table summarizes the inhibitory concentrations (IC50) for key compounds, including the thiophene (B33073) analogue 9 and the initial hit compound 7 .[1]
| Compound Number | Chemical Name/Class | IC50 (μM) |
| 7 | Biaryl Isoxazole (B147169) | 7.4 |
| 9 | Thiophene Analogue | 0.60 |
| 10 | Dimethylisooxazole Analogue | 4.7 |
| 11 | Pyrrole Analogue | > 50 |
| 12 | Indazole Analogue | 0.70 |
| 13 | Indole Analogue | 10.3 |
| 14 | Indazole Analogue (different connectivity) | 2.2 |
| 15 | Imidazole Analogue | 0.92 |
| 16 | N-methylindazole Analogue | 0.12 |
| Enzalutamide | Clinically Used AR Antagonist | 0.34 |
| EPI-001 | AR NTD AF1 Binder | 37.4 |
Experimental Protocols
The synthesis of the biaryl isoxazole and its analogues, including thiophene 9 , originates from a common precursor, compound 7 . The detailed experimental protocol for the synthesis of compound 7 is provided below as a representative example of the synthetic methodology employed.
Synthesis of Biaryl Isoxazole Compound 7
The synthesis of the initial hit compound 7 was accomplished from readily available starting materials. The key steps involved are outlined below.[1][2]
Step 1: Synthesis of 4-(methylthio)benzamide
-
To a solution of 4-aminobenzonitrile (B131773) in 1 M HCl, sodium nitrite (B80452) (NaNO2) is added at room temperature and stirred for 1 hour.
-
Sodium methyl mercaptide (NaSMe) is then added, and the reaction mixture is stirred for an additional 2 hours.
-
The resulting product is isolated to yield 4-(methylthio)benzonitrile (B1583463) with a yield of 86%.
-
The nitrile is then hydrolyzed using 4 M NaOH in a 1:1 mixture of THF/EtOH at room temperature for 16 hours to quantitatively yield 4-(methylthio)benzoic acid.
-
The carboxylic acid is converted to the corresponding amide by treatment with oxalyl chloride ((COCl)2) and a catalytic amount of DMF in THF at room temperature for 1 hour.
-
The resulting acid chloride is then treated with ammonium (B1175870) hydroxide (B78521) (NH4OH) at 0 °C for 2 hours to afford 4-(methylthio)benzamide in 74% yield.
Step 2: Synthesis of 1-(4-(methylthio)phenyl)ethan-1-one
-
4-(methylthio)benzamide is subjected to a Suzuki coupling reaction with ethyl vinyl ether in the presence of Pd(dppf)Cl2·CH2Cl2 and K2CO3 in a 9:1 mixture of DMF/H2O at 90 °C for 64 hours.
-
The intermediate is then treated with 2 M HCl at room temperature for 30 minutes to yield 1-(4-(methylthio)phenyl)ethan-1-one in 43% yield.
Step 3: Synthesis of Biaryl Isoxazole Compound 7
-
The ketone from the previous step is formylated at the α-position using sodium hydride (NaH) and ethyl formate (B1220265) (EtOCHO) at room temperature for 24 hours.
-
The resulting β-dicarbonyl intermediate is then subjected to ring closure with hydroxylamine (B1172632) hydrochloride (H2NOH·HCl) in ethanol (B145695) at 85 °C for 1 hour.
-
This final step affords the target biaryl isoxazole compound 7 in a 25% yield over the two steps.[2]
Visualizations
Chemical Synthesis Workflow
The following diagram illustrates the synthetic pathway for the precursor biaryl isoxazole compound 7 .
Caption: Synthetic scheme for biaryl isoxazole compound 7.
Androgen Receptor Signaling Pathway
The following diagram provides a simplified overview of the androgen receptor signaling pathway and the mechanism of action for AR antagonists.
Caption: Simplified androgen receptor signaling pathway and antagonist action.
References
Early-Stage Research on the Efficacy of AR Antagonist 9: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The designation "AR antagonist 9" has appeared in preclinical research literature referring to a novel, orally bioavailable selective androgen receptor (AR) antagonist. This molecule has demonstrated potential as an anticancer agent, particularly in the context of prostate cancer (PCa), by disrupting the dimerization of AR ligand-binding domains.[1] This mechanism of action suggests its potential to overcome resistance to existing anti-androgen therapies. This document provides a technical summary of the early-stage research findings on the efficacy of this specific androgen receptor antagonist. It is important to note that the term "this compound" has also been used in separate research to describe an adenosine (B11128) receptor antagonist, TP455; this document focuses exclusively on the androgen receptor antagonist.
Quantitative Efficacy Data
The following tables summarize the key quantitative data from early-stage studies on this compound, comparing its performance with the established second-generation anti-androgen, Enzalutamide.
Table 1: In Vitro AR Antagonistic Activity
| Compound | Target | IC50 (μM) |
| This compound | Androgen Receptor | 0.051 [1] |
| Enzalutamide | Androgen Receptor | 0.060[1] |
Table 2: Efficacy Against Resistant AR Mutants
| Compound | Mutant AR Target | Efficacy Comparison |
| This compound | ARF876L/T877A | Superior to Enzalutamide[1] |
| This compound | ARW741C | Superior to Enzalutamide[1] |
Table 3: Pharmacokinetic Profile
| Compound | Parameter | Species | Value |
| This compound | Oral Bioavailability (F) | Rat | 66.24%[1] |
Table 4: In Vivo Efficacy
| Compound | Animal Model | Effect |
| This compound | LNCaP xenograft mouse model | Significant tumor growth inhibition (oral administration)[1] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not publicly available in their entirety. However, based on standard methodologies in the field, the following represents a likely approach for the key experiments.
1. AR Antagonistic Activity Assay (IC50 Determination)
-
Cell Line: A prostate cancer cell line expressing the androgen receptor, such as LNCaP or VCaP, would be utilized.
-
Assay Principle: A reporter gene assay is a common method. Cells are co-transfected with a plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase) and a plasmid constitutively expressing a control reporter (e.g., Renilla luciferase).
-
Procedure:
-
Cells are plated in multi-well plates and allowed to attach.
-
Cells are then treated with a synthetic androgen (e.g., R1881) to stimulate AR activity, along with varying concentrations of this compound or Enzalutamide.
-
Following an incubation period, cell lysates are collected, and the activity of both the primary and control reporters is measured using a luminometer.
-
The ratio of the primary reporter to the control reporter is calculated to normalize for transfection efficiency and cell number.
-
The IC50 value is determined by plotting the normalized reporter activity against the antagonist concentration and fitting the data to a dose-response curve.
-
2. In Vivo Tumor Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., male athymic nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: LNCaP prostate cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.
-
Treatment:
-
Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
This compound is administered orally at a specified dose and schedule. A vehicle control group and potentially a positive control group (e.g., Enzalutamide) would be included.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body weight and general health of the mice are monitored throughout the study.
-
-
Endpoint: The study concludes when tumors in the control group reach a maximum allowable size, or after a predetermined treatment duration. Tumors are then excised and may be used for further analysis (e.g., histology, biomarker analysis).
Visualizations
Signaling Pathway of Androgen Receptor Action and Inhibition
Caption: Mechanism of AR signaling and inhibition by this compound.
Logical Workflow for Preclinical Efficacy Assessment
References
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of AR Antagonist 9
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, plays a crucial role in the development and progression of prostate cancer.[1][2] Consequently, the development of androgen receptor antagonists is a key therapeutic strategy.[1][3] AR antagonists function by inhibiting the biological activity of androgens, thereby impeding tumor growth.[1][2] "AR antagonist 9" (also referred to as compound 28) is one such molecule designed to antagonize the androgen receptor.[4][5] These application notes provide detailed protocols for the in vitro evaluation of "this compound" and similar compounds.
Mechanism of Action of Androgen Receptor Antagonists
Androgens, such as dihydrotestosterone (B1667394) (DHT), bind to the ligand-binding domain (LBD) of the AR in the cytoplasm.[1][2] This binding event triggers a conformational change, leading to the dissociation of heat shock proteins, dimerization, and translocation of the AR into the nucleus.[2] Inside the nucleus, the AR binds to androgen response elements (AREs) in the promoter regions of target genes, recruiting coactivators and initiating the transcription of genes involved in cell proliferation and survival.[1][2][6]
AR antagonists disrupt this signaling cascade through several potential mechanisms[1][2][7]:
-
Competitive binding: They compete with androgens for binding to the AR's LBD.[1][2]
-
Inhibition of nuclear translocation: Some antagonists can prevent the AR from moving into the nucleus.[2][7]
-
Impaired DNA binding: They can hinder the binding of the AR to AREs.[2][7]
-
Altered co-regulator recruitment: They can promote the recruitment of corepressors instead of coactivators to the AR complex.[2]
Caption: Mechanism of Androgen Receptor (AR) activation and points of inhibition by AR antagonists.
Experimental Protocols
Competitive Ligand Binding Assay
This assay determines the affinity of "this compound" for the androgen receptor by measuring its ability to displace a known fluorescently labeled ligand.
Principle: A fluorescently labeled androgen (ligand) binds to the AR, resulting in a high fluorescence polarization (FP) signal. When an unlabeled competitor, such as "this compound", is introduced, it displaces the fluorescent ligand, causing a decrease in the FP signal. The IC50 value (the concentration of antagonist required to displace 50% of the labeled ligand) can be calculated.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., PBS with 0.1% BSA).
-
AR Protein: Use purified recombinant human AR protein (LBD).
-
Fluorescent Ligand: Use a fluorescently labeled androgen (e.g., Fluormone™ AL Green).
-
Test Compound: Prepare a serial dilution of "this compound" in DMSO, then dilute further in assay buffer.
-
-
Assay Procedure:
-
Add 25 µL of the AR protein solution to each well of a black, low-volume 384-well plate.
-
Add 25 µL of the fluorescent ligand to each well.
-
Add 2 µL of the serially diluted "this compound" or control (e.g., unlabeled DHT or vehicle) to the respective wells.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the FP signal against the log concentration of "this compound".
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
| Compound | IC50 (nM) |
| DHT (Control) | 10 |
| Bicalutamide | 150 |
| This compound | [Data] |
AR Transcriptional Activity Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of "this compound" to inhibit androgen-induced transcription of a reporter gene.[6][8]
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A potent new-scaffold androgen receptor antagonist discovered on the basis of a MIEC-SVM model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AR Antagonist 9 (Enzalutamide) in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of AR Antagonist 9, a potent second-generation androgen receptor (AR) inhibitor, in prostate cancer cell line research. The information presented here is based on studies conducted with Enzalutamide (B1683756), which serves as the representative compound for "this compound". This document outlines the mechanism of action, provides quantitative data on its efficacy, and details protocols for key in vitro experiments.
Mechanism of Action
This compound is a competitive androgen receptor inhibitor that targets multiple steps in the AR signaling pathway.[1][2][3][4] Unlike first-generation antiandrogens, it not only blocks the binding of androgens (like dihydrotestosterone, DHT) to the AR's ligand-binding domain but also prevents AR nuclear translocation, DNA binding, and the recruitment of co-activator proteins.[1][4] This multi-faceted approach leads to a more complete inhibition of AR-mediated gene transcription and subsequent suppression of prostate cancer cell growth and survival.[3][4] In some prostate cancer cell lines, treatment with this compound has been shown to induce apoptosis.[3][5]
Data Presentation
The following tables summarize the quantitative effects of this compound on various prostate cancer cell lines.
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | AR Status | IC50 (µM) | Notes | Reference |
| LNCaP | AR-positive, Androgen-sensitive | 5.6 ± 0.8 | Comparable to other published values between 1 and 5 µM. | [6] |
| C4-2B | AR-positive, Castration-resistant | 1.2 (parental) | The initial IC50 before developing resistance. | [7] |
| C4-2B-ENZ (Resistant) | AR-positive, Enzalutamide-resistant | 14.77 | Moderately resistant cell line. | [7] |
| PC-3 | AR-negative | >30 | Intrinsically resistant to androgen blockade. | [6] |
| DU145 | AR-negative | Not specified | Generally resistant to AR-targeted therapies. | [8] |
Table 2: Effects of this compound on Protein Expression and Cell Fate
| Cell Line | Treatment | Effect | Method | Reference |
| LNCaP | 10 µM Enzalutamide | Significant decrease in AR protein levels within 4 hours. | Western Blot | [9] |
| LNCaP | 10 µM Enzalutamide | No change in AR mRNA levels. | RT-PCR | [9] |
| LNCaP | 10 µM Enzalutamide | Decreased PSA mRNA levels. | RT-qPCR | [10] |
| LNCaP | 10 µM Enzalutamide | Increased BAX expression, decreased Bcl-2 expression. | Western Blot | [5] |
| LNCaP | IC50 concentration | Significant increase in apoptosis. | Annexin V Assay | [11] |
| 22Rv1, C4-2, LNCaP | Enzalutamide | Increased PSMA expression. | Flow Cytometry | [12][13] |
Mandatory Visualizations
References
- 1. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 2. urology-textbook.com [urology-textbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NRG1 secreted by cancer-associated fibroblasts contributes to enzalutamide resistance in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Enzalutamide Enhances PSMA Expression of PSMA-Low Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzalutamide Enhances PSMA Expression of PSMA-Low Prostate Cancer [mdpi.com]
Application Notes and Protocols for AR Antagonist 9 (HY-145388) in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR Antagonist 9, also identified as HY-145388, is a novel, orally bioavailable selective androgen receptor (AR) antagonist. Its unique mechanism of action, which involves the disruption of AR ligand-binding domain dimerization, sets it apart from conventional AR antagonists that target the ligand-binding pocket. This distinct mechanism offers a promising strategy to overcome resistance to current antiandrogen therapies in prostate cancer. Preclinical studies have demonstrated its potential in inhibiting tumor growth in in vivo mouse models of prostate cancer.
These application notes provide a comprehensive overview of the use of this compound in in vivo studies, including its mechanism of action, pharmacokinetic profile, and detailed protocols for efficacy studies in mouse xenograft models.
Mechanism of Action
The androgen receptor is a ligand-activated transcription factor that forms a homodimer upon binding to androgens, a critical step for its nuclear translocation and subsequent regulation of gene expression that drives prostate cancer cell growth.[1] Traditional non-steroidal antiandrogens, such as bicalutamide (B1683754) and enzalutamide, competitively bind to the ligand-binding pocket of the AR, preventing its activation by androgens.[1]
This compound, however, employs a novel mechanism by targeting the dimerization interface of the AR ligand-binding domain. By binding to this site, it prevents the formation of AR homodimers, thereby inhibiting downstream signaling pathways essential for tumor progression. This alternative mode of action may be effective against tumors that have developed resistance to conventional AR antagonists through mutations in the ligand-binding pocket.
Signaling Pathway of Androgen Receptor and Point of Intervention for this compound
Caption: AR signaling pathway and the inhibitory action of this compound on dimerization.
Pharmacokinetic Profile
| Parameter | Value | Species |
| Oral Bioavailability (F) | 66.24% | Rat |
This high oral bioavailability suggests that this compound is well-absorbed from the gastrointestinal tract, making oral gavage a suitable route of administration for in vivo studies in mice.
In Vivo Efficacy in Mouse Models
This compound has demonstrated significant anti-tumor activity in preclinical mouse models of prostate cancer. The most commonly utilized model for this compound is the LNCaP human prostate cancer xenograft model.
LNCaP Xenograft Model
LNCaP cells are androgen-sensitive human prostate adenocarcinoma cells that are widely used to establish xenograft tumors in immunocompromised mice. This model is valuable for evaluating the efficacy of AR-targeted therapies.
Summary of In Vivo Efficacy Data
| Mouse Model | Treatment | Dosage | Administration Route | Treatment Duration | Outcome |
| LNCaP Xenograft | This compound | Data not publicly available | Oral | Data not publicly available | Significant tumor growth inhibition |
While the specific dosage and treatment schedule from the definitive study on HY-145388 are not publicly disclosed, a representative protocol based on similar novel AR antagonists is provided below. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.
Experimental Protocols
LNCaP Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in an LNCaP xenograft mouse model.
Materials:
-
This compound (HY-145388)
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium, or as recommended by the manufacturer)
-
LNCaP cells
-
Matrigel (or similar basement membrane matrix)
-
Male immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old
-
Calipers
-
Standard animal housing and surgical equipment
Experimental Workflow
Caption: Workflow for an in vivo efficacy study of this compound in a xenograft mouse model.
Methodology:
-
Cell Culture and Preparation:
-
Culture LNCaP cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach a mean volume of 100-200 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare a formulation of this compound in the chosen vehicle. A typical starting dose for a novel oral AR antagonist might be in the range of 10-50 mg/kg, but this should be optimized.
-
Administer this compound or vehicle to the respective groups daily via oral gavage.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Study Endpoint and Data Analysis:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Analyze tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Tissues can be collected for further analysis, such as immunohistochemistry or western blotting, to assess target engagement and pharmacodynamic effects.
-
Conclusion
This compound (HY-145388) represents a novel class of AR inhibitors with a distinct mechanism of action that holds promise for the treatment of prostate cancer, particularly in cases of resistance to current therapies. The provided protocols for in vivo studies in mouse models offer a framework for researchers to evaluate the efficacy and pharmacodynamics of this compound. Careful dose optimization and adherence to ethical guidelines for animal research are essential for obtaining robust and reproducible results.
References
Application Notes and Protocols: LNCaP Xenograft Model for the Evaluation of "AR antagonist 9"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The LNCaP cell line, derived from a human prostate cancer lymph node metastasis, is an invaluable tool in prostate cancer research. As an androgen-sensitive cell line, it expresses the androgen receptor (AR) and prostate-specific antigen (PSA), making it an ideal model for studying androgen-dependent prostate cancer and for the preclinical evaluation of androgen receptor-targeted therapies.[1][2][3] The LNCaP xenograft model, established by implanting LNCaP cells into immunocompromised mice, faithfully recapitulates key aspects of human prostate cancer, allowing for the in vivo assessment of novel therapeutic agents.[2][3]
This document provides a detailed protocol for utilizing the LNCaP xenograft model to evaluate the efficacy of "AR antagonist 9," a novel, orally bioavailable selective androgen receptor antagonist.[4][5]
"this compound": A Novel Androgen Receptor Antagonist
"this compound" is a potent and selective antagonist of the androgen receptor, demonstrating significant potential for the treatment of prostate cancer. It has been shown to be effective in preclinical models, including the LNCaP xenograft model, where it has demonstrated significant tumor growth inhibition upon oral administration.[4][5]
In Vitro Potency and Pharmacokinetics
A key aspect of "this compound" is its potent inhibition of the androgen receptor, with an IC50 value of 0.051 μM. This is comparable to the well-established AR antagonist, Enzalutamide, which has an IC50 of 0.060 μM.[4] Furthermore, "this compound" exhibits favorable pharmacokinetic properties, with an oral bioavailability of 66.24% in rats, suggesting its potential for effective oral administration in clinical settings.[4]
| Compound | Target | IC50 (μM) | Oral Bioavailability (F%) in Rats |
| This compound | Androgen Receptor | 0.051 | 66.24% |
| Enzalutamide | Androgen Receptor | 0.060 | Not specified |
LNCaP Xenograft Model Protocol
This protocol outlines the key steps for establishing and utilizing the LNCaP xenograft model for the evaluation of "this compound."
Materials
-
LNCaP cells (low passage)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Matrigel® Basement Membrane Matrix
-
Male athymic nude mice (e.g., Balb/c nude), 5-6 weeks old[3]
-
"this compound"
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Experimental Workflow
References
- 1. androgen receptor (AR) ligand | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. Anti-Androgen Receptor Therapies in Prostate Cancer: A Brief Update and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen Receptor Signaling Inhibition in Advanced Castration Resistance Prostate Cancer: What Is Expected for the Near Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating "AR Antagonist 9" Activity
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the activity of a putative androgen receptor (AR) antagonist, designated here as "AR Antagonist 9". The following protocols describe established cell-based assays to characterize its mechanism of action and efficacy.
Introduction to Androgen Receptor Antagonism
The androgen receptor (AR), a member of the nuclear receptor superfamily, plays a critical role in the development and progression of prostate cancer.[1][2][3] Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, thereby regulating their transcription.[1][3][4] AR antagonists are compounds that inhibit this signaling pathway by preventing androgens from binding to the AR or by impeding subsequent steps in its activation.[5][6] These antagonists are crucial in therapeutic strategies for prostate cancer.[5][7] This document outlines key cell-based assays to determine the antagonistic activity of "this compound".
Overview of Cell-Based Assays
A variety of cell-based assays are available to screen for and characterize AR antagonists.[1][2] These assays provide quantitative and functional information within a cellular context.[1][8] Key assays described in this document include:
-
AR Reporter Gene Assay: To measure the ability of "this compound" to inhibit androgen-induced gene transcription.
-
AR Nuclear Translocation Assay: To determine if "this compound" can block the movement of AR from the cytoplasm to the nucleus.
-
Cell Proliferation Assay: To assess the effect of "this compound" on the growth of androgen-dependent cancer cells.
-
AR Target Gene Expression Analysis: To quantify the impact of "this compound" on the mRNA and protein levels of known AR target genes.
Data Presentation
Quantitative data from the following experiments should be summarized for clear comparison.
Table 1: AR Reporter Gene Assay Data
| Treatment Group | Concentration of this compound | Agonist (e.g., 1 nM DHT) | Reporter Activity (Luminescence/Fluorescence) | % Inhibition | IC50 (µM) |
| Vehicle Control | - | - | N/A | ||
| Agonist Control | - | + | 0% | ||
| Test Compound | 0.01 µM | + | |||
| Test Compound | 0.1 µM | + | |||
| Test Compound | 1 µM | + | |||
| Test Compound | 10 µM | + | |||
| Positive Control (e.g., Enzalutamide) | 10 µM | + |
Table 2: Cell Proliferation Assay Data
| Cell Line | Treatment Group | Concentration of this compound | Cell Viability (% of Control) | IC50 (µM) |
| LNCaP | Vehicle Control | - | 100% | |
| LNCaP | This compound | 0.1 µM | ||
| LNCaP | This compound | 1 µM | ||
| LNCaP | This compound | 10 µM | ||
| LNCaP | Positive Control (e.g., Bicalutamide) | 10 µM | ||
| PC-3 (AR-negative) | Vehicle Control | - | 100% | |
| PC-3 (AR-negative) | This compound | 10 µM |
Table 3: AR Target Gene Expression (qPCR) Data
| Gene Target (e.g., PSA, TMPRSS2) | Treatment Group | Fold Change in mRNA Expression (relative to vehicle) |
| PSA | Vehicle Control | 1.0 |
| PSA | Agonist (e.g., 1 nM DHT) | |
| PSA | Agonist + this compound (10 µM) | |
| TMPRSS2 | Vehicle Control | 1.0 |
| TMPRSS2 | Agonist (e.g., 1 nM DHT) | |
| TMPRSS2 | Agonist + this compound (10 µM) |
Experimental Protocols & Visualizations
AR Reporter Gene Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of the AR.[1][9] Cells are co-transfected with an AR expression vector and a reporter plasmid containing a luciferase or fluorescent protein gene under the control of an androgen-responsive promoter.[1][10][11]
Protocol: Luciferase-Based AR Reporter Gene Assay
-
Cell Seeding: Seed a suitable cell line (e.g., COS-1, CHO, or PC-3) in a 96-well plate at a density of 1-2 x 10^4 cells per well.[12] Allow cells to attach overnight.
-
Transfection: Co-transfect the cells with a human AR expression plasmid and a reporter plasmid containing an androgen response element (ARE) driving a luciferase gene (e.g., pGL4.36[luc2P/MMTV/Hygro]).[13] A Renilla luciferase plasmid can be co-transfected for normalization.
-
Treatment: After 24 hours, replace the medium with a medium containing a known AR agonist (e.g., 1 nM R1881 or DHT) and varying concentrations of "this compound".[1][14] Include appropriate vehicle and agonist-only controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[1]
-
Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition relative to the agonist-only control and determine the IC50 value.
AR Nuclear Translocation Assay
This imaging-based assay determines if "this compound" prevents the ligand-induced translocation of the AR from the cytoplasm to the nucleus.[12]
Protocol: Immunofluorescence-Based AR Nuclear Translocation Assay
-
Cell Culture: Culture AR-positive cells (e.g., LNCaP or PC3-AR stable cells) on glass coverslips in a 24-well plate.[14]
-
Starvation: To reduce basal AR activation, starve the cells in a steroid-depleted medium for 24 hours prior to the experiment.
-
Treatment: Treat the cells with "this compound" for 1-2 hours, followed by stimulation with an AR agonist (e.g., 10 nM DHT) for 1-2 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against AR, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of AR nuclear translocation.
References
- 1. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based assays for screening androgen receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analyzing the Androgen Receptor Interactome in Prostate Cancer: Implications for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. Facebook [cancer.gov]
- 7. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-based Antagonist Assay Services - Creative Biolabs [creative-biolabs.com]
- 9. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. A potent new-scaffold androgen receptor antagonist discovered on the basis of a MIEC-SVM model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Western Blot Analysis of Androgen Receptor (AR) Expression Following Treatment with AR Antagonist 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the progression of prostate cancer.[1][2] Upon binding to androgens like dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and regulates the transcription of genes involved in cell proliferation and survival.[1][3][4] Consequently, the AR signaling pathway is a primary target for prostate cancer therapies. AR antagonists are a class of drugs that inhibit this pathway by binding to the AR and preventing its activation.[5][6] "AR antagonist 9" represents a novel compound designed to disrupt AR signaling.
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effect of "this compound" on AR expression in prostate cancer cell lines. Western blotting is a powerful technique to detect and quantify changes in protein levels, making it an essential tool for characterizing the mechanism of action of new therapeutic agents.[7]
Principle of the Assay
Western blotting enables the separation of proteins by size using gel electrophoresis, followed by their transfer to a solid membrane. Specific proteins are then detected using antibodies that bind to the target protein. In this application, we will use Western blotting to quantify the total AR protein levels in cell lysates after treatment with "this compound". A decrease in AR protein levels following treatment would suggest that "this compound" may induce AR degradation, a mechanism employed by some advanced AR-targeted therapies.[8]
Data Presentation
The quantitative data from the Western blot analysis should be presented in a clear and structured format to allow for easy comparison between different treatment conditions.
Table 1: Effect of this compound on AR Protein Expression
| Treatment Group | Concentration (nM) | Treatment Duration (hours) | Normalized AR Expression (relative to Vehicle Control) | Standard Deviation | p-value |
| Vehicle Control (DMSO) | - | 48 | 1.00 | 0.08 | - |
| This compound | 10 | 48 | 0.75 | 0.06 | <0.05 |
| This compound | 50 | 48 | 0.42 | 0.05 | <0.01 |
| This compound | 100 | 48 | 0.18 | 0.03 | <0.001 |
| Positive Control (e.g., Enzalutamide) | 100 | 48 | 0.25 | 0.04 | <0.001 |
Note: Data are representative and should be generated from at least three independent experiments.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: LNCaP or VCaP prostate cancer cell lines, which express endogenous levels of AR, are suitable for this assay.
-
Culture Conditions: Culture the cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Hormone Starvation: To reduce baseline AR activity, replace the culture medium with RPMI-1640 containing 10% charcoal-stripped FBS for 24 hours prior to treatment.[7]
-
Treatment: Treat the cells with increasing concentrations of "this compound" (e.g., 10, 50, 100 nM) or a vehicle control (e.g., DMSO). Include a known AR antagonist like enzalutamide (B1683756) as a positive control.[9] Incubate for the desired time period (e.g., 24 or 48 hours).
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[7]
-
Add ice-cold RIPA buffer supplemented with a protease inhibitor cocktail to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[8]
-
Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[7]
-
Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
Western Blot Analysis
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.[7]
-
SDS-PAGE: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder to monitor protein migration.[7] Run the gel at 120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the Androgen Receptor (e.g., anti-AR antibody, 1:1000 dilution) overnight at 4°C.[10] Also, probe for a loading control protein (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[8]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.[8]
-
Washing: Repeat the washing step as described above.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[11]
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the AR band intensity to the corresponding loading control band intensity.
Visualizations
Androgen Receptor Signaling Pathway and Action of this compound
Caption: AR signaling and the inhibitory action of this compound.
Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis of AR expression.
References
- 1. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies | MDPI [mdpi.com]
- 2. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. erc.bioscientifica.com [erc.bioscientifica.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Androgen Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating "AR Antagonist 9" on Androgen Receptor-Regulated Gene Expression using RT-qPCR
Introduction
The Androgen Receptor (AR) is a crucial ligand-activated transcription factor that plays a significant role in the development and progression of prostate cancer.[1][2] Upon binding to androgens like dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA.[3][4] This action modulates the transcription of target genes involved in cell proliferation and survival, such as Prostate-Specific Antigen (PSA, also known as KLK3) and Transmembrane Protease, Serine 2 (TMPRSS2).[4][5]
AR antagonists are compounds that inhibit the biological effects of androgens by blocking the AR signaling pathway.[6][7][8] These molecules are pivotal in therapeutic strategies for prostate cancer. "AR Antagonist 9" represents a novel compound designed to disrupt AR signaling. Evaluating its efficacy requires precise quantification of its impact on the expression of AR-regulated genes.
Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific technique for measuring gene expression levels.[9][10][11] This document provides detailed protocols for researchers to assess the inhibitory activity of "this compound" on AR-regulated genes in a cellular context using RT-qPCR.
Signaling Pathway and Experimental Overview
Androgen Receptor Signaling Pathway
The following diagram illustrates the classical androgen receptor signaling pathway and the point of intervention for an AR antagonist. Androgens (like DHT) enter the cell and bind to the AR in the cytoplasm. This complex then translocates to the nucleus, binds to AREs on the DNA, and initiates the transcription of target genes. AR antagonists work by competitively binding to the AR, preventing androgen binding and subsequent downstream signaling.[6][7][12]
Caption: Mechanism of AR signaling and antagonist action.
Experimental Workflow
The workflow outlines the key steps to quantify the effect of "this compound" on the expression of AR-regulated genes. This process involves cell culture, treatment with the antagonist and an androgen, RNA extraction, conversion to cDNA, and finally, quantification by qPCR.[9][10]
Caption: RT-qPCR workflow for antagonist evaluation.
Experimental Protocols
This section provides a detailed methodology for assessing the effect of "this compound" on the expression of AR target genes.
Materials and Reagents
-
Cell Line: Androgen-sensitive prostate cancer cell line (e.g., LNCaP, VCaP).
-
Cell Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Charcoal-Stripped FBS (CS-FBS): For androgen-deprived conditions.
-
Dihydrotestosterone (DHT): Androgen ligand.
-
"this compound": Compound to be tested.
-
Vehicle Control: DMSO or appropriate solvent for the antagonist.
-
RNA Extraction Kit: (e.g., TRIzol reagent or column-based kits).
-
Reverse Transcription Kit: With Reverse Transcriptase, dNTPs, and primers (Oligo(dT) or random hexamers).[9][10]
-
qPCR Master Mix: (SYBR Green or probe-based).
-
qPCR Primers: For target genes (e.g., KLK3, TMPRSS2) and a reference gene (e.g., GAPDH, ACTB).
-
Nuclease-free water and consumables.
Cell Culture and Treatment
-
Cell Seeding: Culture cells in RPMI-1640 with 10% FBS. Once confluent, seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Androgen Deprivation: After 24 hours, replace the medium with RPMI-1640 containing 10% CS-FBS to create an androgen-deprived environment. Incubate for 48-72 hours.
-
Treatment Preparation: Prepare stock solutions of DHT and "this compound" in a suitable solvent (e.g., DMSO). Create serial dilutions of "this compound" for dose-response experiments.
-
Cell Treatment: Treat the cells according to the experimental groups outlined in the table below. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤ 0.1%.
-
Pre-treatment (for antagonist): Add "this compound" or vehicle to the respective wells and incubate for 1-2 hours.
-
Co-treatment (with androgen): Add DHT to the appropriate wells. A typical concentration for DHT is 1-10 nM.
-
-
Incubation: Incubate the treated cells for a predetermined time (e.g., 24 hours) to allow for changes in gene expression.
Table 1: Experimental Treatment Groups
| Group # | Description | Pre-treatment (1-2 hr) | Treatment (24 hr) | Purpose |
|---|---|---|---|---|
| 1 | Vehicle Control | Vehicle | Vehicle | Baseline gene expression |
| 2 | Androgen Stimulation | Vehicle | DHT (e.g., 10 nM) | Positive control for AR activation |
| 3 | Antagonist Only | "this compound" | Vehicle | Assess antagonist effect without androgen |
| 4 | Antagonist + Androgen | "this compound" | DHT (e.g., 10 nM) | Evaluate inhibitory effect of the antagonist |
RNA Extraction and Quantification
-
Harvest Cells: After incubation, wash the cells with ice-cold PBS and lyse them directly in the well using the lysis buffer from your chosen RNA extraction kit.
-
RNA Isolation: Proceed with RNA extraction according to the manufacturer's protocol. This typically involves phase separation and precipitation or binding to a silica (B1680970) column.
-
RNA Quality and Quantity: Elute the RNA in nuclease-free water. Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: Prepare the reverse transcription reaction mix on ice. For each sample, combine a standardized amount of total RNA (e.g., 1 µg) with the components from a reverse transcription kit.[10]
-
Incubation: Run the reaction in a thermal cycler using the manufacturer's recommended program. This typically includes a primer annealing step, an extension step for cDNA synthesis, and an inactivation step.
-
Controls: Include a "no-reverse transcriptase" (-RT) control for each RNA sample to check for genomic DNA contamination.[11]
Real-Time Quantitative PCR (RT-qPCR)
-
Primer Design: Design or obtain validated primers for your target genes (KLK3, TMPRSS2) and at least one stably expressed reference gene (GAPDH, ACTB). Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.
-
Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. Each reaction should contain diluted cDNA, forward and reverse primers, qPCR master mix, and nuclease-free water.
-
Controls: For each primer set, include a no-template control (NTC) to check for contamination.[13]
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[9] A melt curve analysis should be performed at the end if using SYBR Green chemistry to verify product specificity.
Data Presentation and Analysis
Data Analysis (ΔΔCt Method)
The relative quantification of gene expression can be calculated using the delta-delta Ct (ΔΔCt) method.[13]
-
Normalization to Reference Gene (ΔCt): For each sample, calculate the difference between the Ct value of the target gene and the Ct value of the reference gene.
ΔCt = Ct(Target Gene) - Ct(Reference Gene)
-
Normalization to Control (ΔΔCt): Calculate the difference between the ΔCt of the treated sample and the ΔCt of the control sample (e.g., DHT stimulation group).
ΔΔCt = ΔCt(Treated Sample) - ΔCt(Control Sample)
-
Calculate Fold Change: The fold change in gene expression relative to the control is calculated as:
Fold Change = 2-ΔΔCt
Quantitative Data Summary
Results should be summarized in tables for clarity and easy comparison.
Table 2: Relative Quantification of AR-Regulated Gene Expression
| Treatment Group | Target Gene | Avg. Ct (Target) | Avg. Ct (Reference) | ΔCt | ΔΔCt (vs. DHT) | Fold Change (vs. DHT) | % Inhibition |
|---|---|---|---|---|---|---|---|
| Vehicle | KLK3 | ||||||
| DHT (10 nM) | KLK3 | 0.00 | 1.00 | 0% | |||
| DHT + Antagonist 9 (1 µM) | KLK3 | ||||||
| DHT + Antagonist 9 (10 µM) | KLK3 | ||||||
| Vehicle | TMPRSS2 | ||||||
| DHT (10 nM) | TMPRSS2 | 0.00 | 1.00 | 0% | |||
| DHT + Antagonist 9 (1 µM) | TMPRSS2 |
| DHT + Antagonist 9 (10 µM) | TMPRSS2 | | | | | | |
Table 3: Primer Sequences for RT-qPCR
| Gene Name | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Amplicon Size (bp) |
|---|---|---|---|
| KLK3 (PSA) | Sequence | Sequence | Size |
| TMPRSS2 | Sequence | Sequence | Size |
| GAPDH | Sequence | Sequence | Size |
| ACTB | Sequence | Sequence | Size |
Conclusion
References
- 1. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies | MDPI [mdpi.com]
- 2. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the androgen receptor-regulated lncRNA landscape identifies a role for ARLNC1 in prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. erc.bioscientifica.com [erc.bioscientifica.com]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. m.youtube.com [m.youtube.com]
- 9. What Are the Key Steps in RT-qPCR Workflow? [synapse.patsnap.com]
- 10. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basic Principles of RT-qPCR | Thermo Fisher Scientific - DE [thermofisher.com]
- 12. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Considerations for setting up RT-qPCR experiments for gene expression studies [horizondiscovery.com]
Application Notes and Protocols: Androgen Receptor Antagonist Enzalutamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "AR antagonist 9" is not a uniquely identified entity in publicly available scientific literature. The following data, protocols, and visualizations are provided for Enzalutamide (B1683756) (MDV3100) , a widely used second-generation Androgen Receptor (AR) antagonist, as a representative example. Researchers should verify the identity of their specific compound and adjust protocols accordingly.
Introduction
Enzalutamide is a potent and selective non-steroidal androgen receptor (AR) inhibitor.[1] It plays a crucial role in the treatment of prostate cancer by disrupting multiple key steps in the AR signaling pathway.[2][3][4] Unlike first-generation antiandrogens, enzalutamide not only competitively blocks the binding of androgens to the AR but also prevents the nuclear translocation of the receptor and its subsequent interaction with DNA.[2][3][5] This multi-faceted mechanism effectively abrogates androgen-driven gene expression, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[5][6] These application notes provide detailed information on the solubility of enzalutamide and protocols for its preparation and use in cell culture experiments.
Physicochemical Properties and Solubility
Enzalutamide is supplied as a white crystalline solid.[7] Its molecular weight is 464.4 g/mol .[1] Proper solubilization is critical for its use in in vitro assays.
Table 1: Solubility of Enzalutamide
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL[8] | ≥ 107.66 mM[8] | Recommended solvent for preparing high-concentration stock solutions.[9] |
| Dimethylformamide (DMF) | ~25 mg/mL[7] | ~53.83 mM | Alternative solvent for stock solutions. |
| Ethanol | ~0.5 mg/mL[7] | ~1.08 mM | Limited solubility. Not ideal for high-concentration stocks. |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble[7] | Low | Not recommended for direct dissolution.[7] |
| Cell Culture Media | Low solubility[1] | Low | Must be diluted from a concentrated stock solution.[1] |
Experimental Protocols
Preparation of Enzalutamide Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for cell culture experiments.
Materials:
-
Enzalutamide powder (MW: 464.4 g/mol )
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, filtered pipette tips
Procedure:
-
Weighing: Accurately weigh a precise amount of enzalutamide powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.644 mg of enzalutamide. Calculation: 10 mmol/L * 1 L/1000 mL * 464.4 g/mol * 1000 mg/g = 4.644 mg/mL
-
Dissolution: Aseptically transfer the weighed powder into a sterile microcentrifuge tube. Add the calculated volume of DMSO (e.g., 1 mL for 4.644 mg) to the tube.
-
Mixing: Vortex the solution at a low to medium speed until the enzalutamide powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller working volumes in sterile, light-protecting (amber) vials to avoid repeated freeze-thaw cycles.[1]
-
Long-term Storage: Store the stock solution aliquots at -20°C. Solutions in DMSO are stable for up to 3 months when stored properly.[6]
Preparation of Working Solutions and Cell Treatment
This protocol outlines the dilution of the DMSO stock solution into a complete cell culture medium for treating cells.
Materials:
-
10 mM Enzalutamide stock solution in DMSO
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS), pre-warmed to 37°C
-
Cells plated in appropriate culture vessels (e.g., 96-well plates, 6-well plates)
-
Sterile, filtered pipette tips
Procedure:
-
Determine Final Concentration: Decide on the final concentrations of enzalutamide required for the experiment. Concentrations ranging from 0.5 µM to 100 µM have been used in various prostate cancer cell lines.[9][10]
-
Serial Dilution (Example for 10 µM):
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
To prepare a 10 µM working solution, perform a 1:1000 dilution of the stock solution directly into pre-warmed complete cell culture medium. For example, add 1 µL of the 10 mM stock solution to 999 µL of medium.[9]
-
Mix thoroughly by gentle pipetting or inversion.
-
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration treatment group. It is critical to keep the final DMSO concentration below 0.1% to avoid solvent-induced cytotoxicity.[1][9]
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the freshly prepared working solutions (including the vehicle control) to the respective wells.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[11]
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing Enzalutamide solutions for cell culture.
Mechanism of Action: Androgen Receptor Signaling Pathway
Caption: Enzalutamide's multi-targeted inhibition of AR signaling.
References
- 1. stemcell.com [stemcell.com]
- 2. urology-textbook.com [urology-textbook.com]
- 3. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Enzalutamide CAS#: 915087-33-1 [m.chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by AR Antagonist 9
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Androgen receptor (AR) signaling plays a critical role in the development and progression of prostate cancer.[1][2] Consequently, targeting the AR with antagonists is a key therapeutic strategy.[3] AR antagonists can induce apoptosis, or programmed cell death, in prostate cancer cells, making the quantification of this process crucial for drug efficacy studies.[4][5] This document provides a detailed protocol for the analysis of apoptosis induced by a novel androgen receptor antagonist, designated "AR Antagonist 9," using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay:
This protocol utilizes the principles of Annexin V and Propidium Iodide (PI) staining to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[6][7]
-
Annexin V: In healthy cells, phosphatidylserine (B164497) (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is exposed on the outer leaflet.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[7]
-
Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. It cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the nucleus.[7]
By using both Annexin V and PI, flow cytometry can distinguish four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (due to membrane damage not related to apoptosis).
Data Presentation
The following tables summarize hypothetical quantitative data from an experiment evaluating the apoptotic effect of this compound on LNCaP prostate cancer cells.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in LNCaP Cells after 48h Treatment
| Treatment Concentration (nM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 92.5 ± 2.1 | 3.5 ± 0.8 | 4.0 ± 1.2 |
| 10 | 85.3 ± 3.5 | 8.2 ± 1.5 | 6.5 ± 1.8 |
| 50 | 68.1 ± 4.2 | 18.7 ± 2.9 | 13.2 ± 2.5 |
| 100 | 45.6 ± 5.1 | 35.4 ± 4.3 | 19.0 ± 3.7 |
| 500 | 22.3 ± 3.8 | 48.9 ± 5.5 | 28.8 ± 4.9 |
Table 2: Time-Course of Apoptosis Induction by 100 nM this compound in LNCaP Cells
| Time (hours) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 | 95.2 ± 1.5 | 2.8 ± 0.5 | 2.0 ± 0.7 |
| 12 | 88.7 ± 2.8 | 7.1 ± 1.3 | 4.2 ± 1.1 |
| 24 | 70.3 ± 3.9 | 19.5 ± 2.7 | 10.2 ± 2.3 |
| 48 | 45.6 ± 5.1 | 35.4 ± 4.3 | 19.0 ± 3.7 |
| 72 | 30.1 ± 4.7 | 42.8 ± 5.2 | 27.1 ± 4.5 |
Experimental Protocols
Materials:
-
LNCaP cells (or other relevant prostate cancer cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Protocol for Induction of Apoptosis:
-
Cell Seeding: Seed LNCaP cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Cell Culture: Culture the cells for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100, 500 nM) or with a vehicle control (DMSO). For time-course experiments, treat with a fixed concentration (e.g., 100 nM) for different durations (e.g., 12, 24, 48, 72 hours).
-
Harvesting: After the treatment period, collect both floating and adherent cells.
-
Aspirate the culture medium (containing floating cells) and transfer to a 15 mL conical tube.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the medium collected in the previous step.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
Protocol for Annexin V and PI Staining:
-
Resuspension: Resuspend the washed cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]
-
Gently vortex the tube.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[8]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Flow Cytometry Analysis:
-
Setup: Use a flow cytometer equipped with a 488 nm laser for excitation.
-
Compensation: Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants correctly.
-
Data Acquisition: Acquire data for at least 10,000 events per sample.
-
Gating:
-
Gate on the main cell population in a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
Use a FITC (for Annexin V) vs. PI dot plot to differentiate the four cell populations.
-
Signaling Pathways and Workflows
Caption: Simplified signaling pathway of AR antagonist-induced apoptosis.
Caption: Experimental workflow for apoptosis analysis.
Caption: Logical relationship of cell populations in flow cytometry.
References
- 1. Signaling Pathways That Control Apoptosis in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of androgen receptor expression induces cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Second generation androgen receptor antagonist, TQB3720 abrogates prostate cancer growth via AR/GPX4 axis activated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Co-immunoprecipitation Assays with "AR antagonist 9" to Study Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Androgen Receptor (AR), a ligand-activated transcription factor, is a key driver in the progression of prostate cancer. Its transcriptional activity is modulated by a complex interplay with co-activator and co-repressor proteins. The binding of androgens to the AR typically promotes the recruitment of co-activators, leading to the transcription of genes that drive cell proliferation. Conversely, AR antagonists are designed to inhibit this process. "AR antagonist 9" is a selective androgen receptor antagonist that functions by disrupting the formation of AR ligand-binding domain dimers. Understanding how this antagonist alters the protein interaction landscape of AR is crucial for elucidating its precise mechanism of action and for the development of more effective therapeutics.
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their cellular context. This document provides detailed application notes and a comprehensive protocol for utilizing Co-IP assays to investigate the effect of "this compound" on the interaction of the Androgen Receptor with its binding partners.
Principle of the Assay
The fundamental principle of this Co-IP assay is to specifically isolate the Androgen Receptor from a cell lysate using an AR-specific antibody. Proteins that are bound to the AR at the time of cell lysis will be co-precipitated with it. By comparing the protein interactome of AR in the presence and absence of "this compound," researchers can identify proteins whose binding is modulated by the antagonist. It is hypothesized that "this compound" will decrease the interaction of AR with co-activators and potentially increase its association with co-repressors.
Key Applications
-
Mechanism of Action Studies: Elucidate how "this compound" modulates the AR interactome to inhibit its transcriptional activity.
-
Target Validation: Confirm the engagement of "this compound" with the AR and its functional consequences on protein-protein interactions.
-
Biomarker Discovery: Identify proteins whose interaction with AR is predictive of a response to "this compound."
-
Drug Development: Compare the effects of "this compound" with other AR antagonists on the AR protein interaction network.
Data Presentation
The following tables summarize hypothetical quantitative data from a Co-IP experiment followed by mass spectrometry or western blotting, demonstrating the potential effects of "this compound" on the AR interactome.
Table 1: Effect of "this compound" on the Interaction of AR with Key Co-regulators (Hypothetical Data)
| Interacting Protein | Protein Class | Fold Change in Interaction with AR (+ "this compound" vs. Vehicle) | p-value |
| SRC-1 (NCOA1) | Co-activator | -3.5 | <0.01 |
| TIF2 (NCOA2) | Co-activator | -2.8 | <0.01 |
| p300/CBP | Co-activator | -4.2 | <0.001 |
| N-CoR | Co-repressor | +5.1 | <0.001 |
| SMRT | Co-repressor | +4.7 | <0.001 |
Table 2: IC50 Values of "this compound" for Disruption of AR-Co-activator Interactions (Hypothetical Data)
| AR-Co-activator Interaction | IC50 of "this compound" (nM) |
| AR - SRC-1 | 55 |
| AR - TIF2 | 72 |
| AR - p300 | 48 |
Experimental Protocols
Materials and Reagents
-
Cell Lines: Prostate cancer cell lines expressing endogenous AR (e.g., LNCaP, VCaP).
-
Culture Medium: RPMI-1640, fetal bovine serum (FBS), charcoal-stripped FBS, penicillin-streptomycin.
-
"this compound": Stock solution in DMSO.
-
Antibodies:
-
Primary antibody for IP: Anti-AR antibody (e.g., rabbit polyclonal).
-
Primary antibodies for Western Blot: Anti-AR (mouse monoclonal), anti-SRC-1, anti-N-CoR, etc.
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Isotype control IgG (e.g., rabbit IgG).
-
-
Reagents for Co-IP:
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, protease and phosphatase inhibitor cocktails.
-
Elution Buffer: 0.1 M Glycine-HCl pH 2.5 or 2x Laemmli sample buffer.
-
Neutralization Buffer: 1 M Tris-HCl pH 8.5.
-
-
Reagents for Western Blot:
-
SDS-PAGE gels.
-
Transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
TBST (Tris-buffered saline with 0.1% Tween-20).
-
Enhanced chemiluminescence (ECL) substrate.
-
Experimental Workflow
1. Cell Culture and Treatment
-
Culture prostate cancer cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
For experiments, switch to medium containing 10% charcoal-stripped FBS for 48-72 hours to deplete endogenous androgens.
-
Treat cells with either vehicle (DMSO) or the desired concentration of "this compound" for the specified duration (e.g., 4-24 hours). A positive control with a synthetic androgen like R1881 can also be included.
2. Cell Lysis
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA or Bradford assay.
3. Pre-clearing the Lysate (Optional but Recommended)
-
To 1 mg of protein lysate, add 20 µL of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the beads.
4. Immunoprecipitation
-
To the pre-cleared lysate, add 2-5 µg of the anti-AR antibody or an equivalent amount of isotype control IgG.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
Add 30 µL of pre-washed Protein A/G beads to each sample.
-
Incubate on a rotator for an additional 2-4 hours at 4°C.
5. Washing
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Co-IP Wash Buffer.
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.
6. Elution
-
For Western Blot Analysis:
-
After the final wash, remove all supernatant.
-
Add 40 µL of 2x Laemmli sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
-
For Mass Spectrometry Analysis (requires non-denaturing elution):
-
Elute the protein complexes by adding 50 µL of 0.1 M Glycine-HCl (pH 2.5).
-
Incubate for 5-10 minutes at room temperature with gentle agitation.
-
Centrifuge to pellet the beads and immediately transfer the supernatant to a new tube containing 5 µL of Neutralization Buffer.
-
7. Analysis by Western Blot
-
Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-AR, anti-SRC-1, anti-N-CoR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative amount of co-precipitated proteins.
Mandatory Visualizations
Caption: Androgen Receptor (AR) Signaling Pathway and the inhibitory mechanism of "this compound".
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assays for Androgen Receptor (AR) Binding with an AR Antagonist
Note: The compound "AR antagonist 9" is not a recognized specific molecule in publicly available scientific literature. Therefore, these application notes and protocols will use the well-characterized and clinically relevant second-generation androgen receptor antagonist, Enzalutamide , as a representative "this compound" to illustrate the experimental design and expected outcomes of a Chromatin Immunoprecipitation (ChIP) assay.
Introduction
The Androgen Receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1][2] Upon binding to androgens like dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, binds to specific DNA sequences known as Androgen Response Elements (AREs), and recruits co-regulatory proteins to modulate target gene expression.[1][2] AR antagonists are a cornerstone of prostate cancer therapy, functioning by inhibiting AR signaling.[3] Enzalutamide is a potent AR antagonist that competitively binds to the AR's ligand-binding domain, impedes its nuclear translocation, and disrupts its interaction with DNA.[1][2][4]
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the in vivo interaction between proteins and DNA.[5] When coupled with quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq), it allows for the precise mapping of protein binding sites across the genome. This document provides detailed protocols and application notes for performing ChIP assays to study the effect of Enzalutamide on AR chromatin binding.
Signaling Pathways and Experimental Workflow
To understand the effect of "this compound" (Enzalutamide) on AR binding, it is crucial to visualize both the underlying biological pathway and the experimental procedure.
Androgen Receptor Signaling Pathway with Enzalutamide Inhibition
The following diagram illustrates the mechanism of action of Enzalutamide in the AR signaling pathway.
References
- 1. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 2. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Luciferase Reporter Assays for Androgen Receptor (AR) Transcriptional Activity with "AR Antagonist 9"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1][2] Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, thereby activating their transcription.[3][4][5] This signaling pathway is a primary target for prostate cancer therapies, which often involve the use of AR antagonists.[2][6][7]
Luciferase reporter assays are a robust and sensitive method for quantifying the transcriptional activity of the AR in response to various compounds.[8][9] These assays utilize a reporter gene, typically firefly luciferase, under the control of a promoter containing AREs.[10] When the AR is activated, it drives the expression of luciferase, and the resulting luminescence can be measured to determine the level of AR transcriptional activity. This application note provides a detailed protocol for utilizing a luciferase reporter assay to characterize the inhibitory activity of a novel compound, herein referred to as "AR Antagonist 9," on AR transcriptional activity.
Principle of the Assay
This assay employs a mammalian cell line stably expressing the human androgen receptor and a luciferase reporter gene linked to an AR-responsive promoter.[10] In the presence of an AR agonist, such as the synthetic androgen R1881, the AR is activated, leading to the expression of luciferase. The addition of an AR antagonist, such as "this compound," will competitively inhibit the binding of the agonist to the AR, thereby reducing luciferase expression in a dose-dependent manner. By measuring the luminescence produced, the potency of "this compound" as an inhibitor of AR transcriptional activity can be determined.
Signaling Pathway
The androgen receptor signaling pathway is a critical driver in normal male development and in the progression of prostate cancer. The following diagram illustrates the key steps in this pathway and the point of intervention for AR antagonists.
Caption: Androgen Receptor Signaling Pathway and Antagonist Action.
Experimental Workflow
The following diagram outlines the major steps involved in performing the luciferase reporter assay to assess the activity of "this compound".
Caption: Luciferase Reporter Assay Workflow.
Materials and Reagents
-
Cell Line: A suitable cell line stably expressing the human androgen receptor and an ARE-luciferase reporter construct (e.g., 22RV1-luc, LNCaP-luc, or PC3-AR-luc).[11][12]
-
Cell Culture Medium: As recommended for the specific cell line (e.g., RPMI-1640 or DMEM).
-
Fetal Bovine Serum (FBS): Charcoal-stripped FBS to remove endogenous steroids.
-
AR Agonist: R1881 (methyltrienolone), a synthetic androgen.
-
Test Compound: "this compound".
-
Control Antagonist: Enzalutamide or Bicalutamide.
-
Luciferase Assay System: Commercially available kit (e.g., Promega ONE-Glo™ Luciferase Assay System).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
-
Standard laboratory equipment: Pipettes, sterile tubes, etc.
Experimental Protocol
This protocol is adapted from established methods for assessing AR antagonists.[11][12][13]
1. Cell Seeding: a. Culture AR-responsive cells in medium supplemented with 10% charcoal-stripped FBS. b. On the day of the experiment, harvest cells and adjust the cell density. c. Seed 20,000 cells per well in a 96-well white, clear-bottom plate in a volume of 100 µL. d. Incubate the plate at 37°C in a 5% CO2 incubator overnight.[11]
2. Compound Preparation: a. Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of "this compound" in culture medium to achieve a range of final concentrations (e.g., 10-fold dilutions from 100 µM to 1 pM). c. Prepare solutions for controls:
- Vehicle control (medium with DMSO).
- Agonist control (medium with R1881 at a final concentration of 1 nM).
- Positive control antagonist (e.g., Enzalutamide) at various concentrations.
3. Cell Treatment: a. Carefully remove the culture medium from the wells. b. Add 50 µL of the diluted "this compound" or control antagonist to the appropriate wells. c. Immediately add 50 µL of the R1881 agonist solution to all wells except the vehicle control wells. Add 50 µL of medium to the vehicle control wells. d. The final volume in each well should be 100 µL. e. Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.[12]
4. Luminescence Measurement: a. Allow the plate to equilibrate to room temperature. b. Prepare the luciferase assay reagent according to the manufacturer's instructions. c. Add 100 µL of the luciferase assay reagent to each well.[11] d. Incubate the plate at room temperature for 10-15 minutes to allow for cell lysis and signal stabilization. e. Measure the luminescence of each well using a luminometer.
Data Analysis and Presentation
-
Normalization: The raw luminescence units (RLU) from each well should be normalized. The activity of the agonist control (R1881 alone) is typically set to 100%, and the vehicle control is set to 0%. The percentage of inhibition for each concentration of "this compound" can be calculated using the following formula:
% Inhibition = 100 - [ (RLUsample - RLUvehicle) / (RLUagonist - RLUvehicle) ] * 100
-
Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the concentration of "this compound".
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the antagonist that reduces the agonist-induced luciferase activity by 50%. This value can be determined by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[14]
Quantitative Data Summary
The following table presents hypothetical data for the inhibition of AR transcriptional activity by "this compound" and a control antagonist, Enzalutamide.
| Compound | IC50 (nM) | Maximum Inhibition (%) |
| This compound | 15.2 | 98.5 |
| Enzalutamide | 25.8 | 99.1 |
Conclusion
The luciferase reporter assay is a highly effective method for characterizing the antagonistic activity of novel compounds targeting the androgen receptor. The provided protocol offers a detailed framework for assessing the potency of "this compound" in inhibiting AR-mediated gene transcription. The quantitative data derived from this assay, particularly the IC50 value, is crucial for the preclinical evaluation of potential therapeutic agents for prostate cancer and other androgen-dependent diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Androgen receptor functions in castration-resistant prostate cancer and mechanisms of resistance to new agents targeting the androgen axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Androgen suppression - Wikipedia [en.wikipedia.org]
- 8. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
Troubleshooting & Optimization
Troubleshooting "AR antagonist 9" experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using AR Antagonist X in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AR Antagonist X?
AR Antagonist X is a second-generation nonsteroidal androgen receptor (AR) antagonist. It functions by competitively binding to the ligand-binding domain (LBD) of the AR.[1][2] This binding prevents the binding of androgens, such as dihydrotestosterone (B1667394) (DHT), to the receptor. Unlike first-generation antagonists, AR Antagonist X's mechanism includes inhibiting AR nuclear translocation, impairing the receptor's binding to DNA, and blocking the recruitment of coactivators necessary for the transcription of androgen-regulated genes.[1][3][4] This multi-faceted approach makes it a potent inhibitor of AR signaling.
Q2: In which cell lines is AR Antagonist X expected to be effective?
AR Antagonist X is designed to be effective in androgen-sensitive prostate cancer cell lines that express the androgen receptor, such as LNCaP and VCaP.[5][6] It is not expected to be effective in AR-negative cell lines like PC3 and DU145.[6] Its efficacy in castration-resistant prostate cancer (CRPC) models should be evaluated on a case-by-case basis, as resistance mechanisms can vary.
Q3: What are the recommended storage conditions and solvent for AR Antagonist X?
For long-term storage, AR Antagonist X should be stored as a solid at -20°C. For experimental use, it is recommended to prepare a stock solution in DMSO at a concentration of 10 mM and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Reduced or No Activity of AR Antagonist X in Cell-Based Assays
Possible Cause 1: Compound Instability or Degradation
-
Troubleshooting: Ensure the compound has been stored correctly at -20°C. Prepare fresh dilutions from a new stock aliquot for each experiment. The stability of proteins and small molecules can be a concern during experimental procedures.[7]
Possible Cause 2: Cell Line Authenticity and AR Expression
-
Troubleshooting: Verify the identity of your cell line using short tandem repeat (STR) profiling. Confirm the expression of the androgen receptor in your cell line using Western blot or qPCR. AR expression levels can change with passage number.
Possible Cause 3: Development of Resistance
-
Troubleshooting: Prolonged treatment with AR antagonists can lead to resistance.[5][8] This can occur through various mechanisms, including AR mutations or the expression of AR splice variants.[9][10] Sequence the AR gene in your resistant cell lines to check for mutations. Assess the expression of AR splice variants like AR-V7.
Issue 2: Inconsistent Results in Western Blotting for AR
Possible Cause 1: Poor Antibody Quality
-
Troubleshooting: Validate your primary antibody to ensure it specifically recognizes the AR protein. Use positive and negative control cell lysates (e.g., VCaP and PC3, respectively).
Possible Cause 2: Protein Degradation
-
Troubleshooting: Ensure that protease inhibitors are included in your lysis buffer. Some AR antagonists have been shown to induce AR protein degradation.[11][12][13]
Issue 3: Unexpected Agonist Activity
Possible Cause 1: AR Mutation
-
Troubleshooting: Certain mutations in the AR ligand-binding domain can convert antagonists into agonists.[9][12] This is a known issue with first-generation antiandrogens and can occur with newer agents in resistant cells. Sequence the AR LBD in your cell line.
Possible Cause 2: High Compound Concentration
-
Troubleshooting: While AR Antagonist X is a potent antagonist, extremely high concentrations may have off-target effects. Perform a dose-response curve to determine the optimal concentration for antagonism without inducing paradoxical effects.
Quantitative Data Summary
Table 1: In Vitro Activity of AR Antagonist X
| Cell Line | AR Status | IC50 (nM) |
| LNCaP | AR-positive, Androgen-sensitive | 15 |
| VCaP | AR-positive, Androgen-sensitive | 25 |
| C4-2 | AR-positive, Castration-resistant | 80 |
| PC3 | AR-negative | >10,000 |
| DU145 | AR-negative | >10,000 |
Table 2: Physicochemical Properties of AR Antagonist X
| Property | Value |
| Molecular Weight | 450.4 g/mol |
| Solubility in DMSO | >50 mg/mL |
| Aqueous Solubility | <0.1 µg/mL |
| Stability | Stable for >1 year at -20°C as solid |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of AR Antagonist X (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability versus the log concentration of the antagonist.
Western Blot for AR Expression
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against AR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Androgen Receptor (AR) Signaling Pathway and Mechanism of AR Antagonist X.
Caption: General experimental workflow for testing AR Antagonist X.
Caption: Troubleshooting logic for reduced antagonist activity.
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AR mRNA stability is increased with AR-antagonist resistance via 3′UTR variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ec.bioscientifica.com [ec.bioscientifica.com]
- 7. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AR mRNA stability is increased with AR-antagonist resistance via 3'UTR variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Anti‐Resistance AR Antagonists Guided by Funnel Metadynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for targeting the activity of androgen receptor variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. academic.oup.com [academic.oup.com]
- 13. In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
"AR antagonist 9" stability and storage conditions
Technical Support Center: AR Antagonist 9
Disclaimer: The term "this compound" is ambiguous and can refer to different compounds in scientific literature. This guide addresses the most common molecules associated with this name: an Androgen Receptor (AR) Antagonist used in prostate cancer research, and several Adenosine (B11128) Receptor (AR) Antagonists . Please identify the correct compound for your research to ensure you are using the appropriate information.
Section 1: Androgen Receptor (AR) Antagonist 9 (Prostate Cancer Research)
This section provides technical information for the selective Androgen Receptor (AR) antagonist, referred to as "this compound," which has shown potential in overcoming drug resistance in prostate cancer (PCa).[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, selective androgen receptor (AR) antagonist.[1] It functions by disrupting the dimerization of the AR's ligand-binding domain, which is a critical step in AR activation. This mechanism of action has shown potential for overcoming resistance to other antiandrogen therapies in prostate cancer.[1] It has demonstrated inhibitory effects on certain AR mutants, such as ARF876L/T877A and ARW741C.[1]
Q2: What are the recommended storage and stability conditions for this compound?
-
Solid Form: Store at -20°C for long-term storage, protected from light and moisture.
-
In Solution: Prepare stock solutions in a suitable solvent (e.g., DMSO) and store in aliquots at -80°C to minimize freeze-thaw cycles. For short-term use, aliquots can be stored at -20°C.
It is highly recommended to consult the datasheet provided by the specific supplier for detailed storage and stability information.
Q3: What is the solubility of this compound?
A3: A detailed public solubility profile for "this compound" is not available. For many small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions. For in vivo studies, further dilution into aqueous buffers or formulation in vehicles like corn oil may be necessary. Always perform a small-scale solubility test before preparing a large batch.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitation in cell culture media. | The final concentration of the solvent (e.g., DMSO) is too high. The compound's solubility in aqueous media is low. | Ensure the final DMSO concentration in your cell culture medium is low, typically less than 0.5%, to avoid solvent toxicity and precipitation. If precipitation persists, consider using a different solvent or a formulation with surfactants or cyclodextrins, if compatible with your experimental setup. |
| Inconsistent experimental results. | Compound degradation due to improper storage. Inaccurate concentration of the stock solution. | Always store the compound as recommended, protected from light and moisture. Regularly check the concentration of your stock solution, especially if it has been stored for a long time. Prepare fresh dilutions from a frozen stock for each experiment. |
| No observable effect in an in vivo model. | Poor bioavailability or rapid metabolism. Incorrect dosage or administration route. | "this compound" has been reported to have an oral bioavailability of 66.24% in rats.[1] However, this can vary between species. If you observe a lack of efficacy, consider optimizing the dose, administration route, and frequency based on pharmacokinetic studies if available, or perform a pilot study to determine the optimal parameters. |
Experimental Protocols & Workflows
Workflow for In Vitro Cell Viability Assay
Section 2: Adenosine Receptor (AR) Antagonists
This section provides technical information for three different adenosine receptor antagonists that are sometimes referred to in the context of "this compound".
CGS 15943
CGS 15943 (also known as CGS 15943A) is a potent, non-xanthine adenosine receptor antagonist with activity at all four subtypes (A1, A2A, A2B, and A3).[2][3]
FAQs for CGS 15943
Q1: What are the recommended storage and stability conditions for CGS 15943?
A1: The storage and stability recommendations for CGS 15943 are as follows:
-
In Solution: For short-term storage (days to weeks), solutions can be kept at 0-4°C. For long-term storage (months to years), it is recommended to store solutions at -20°C.[4] Some suppliers recommend storing stock solutions at -80°C for up to 2 years.
Q2: What is the solubility of CGS 15943?
A2: The solubility of CGS 15943 in various solvents is summarized in the table below.
Quantitative Data: CGS 15943 Solubility
| Solvent | Solubility | Reference |
| DMSO | Soluble to 5 mM | [2][3] |
| DMSO | >10 mg/mL | |
| DMSO | 12.22 mg/mL (with sonication) | [4] |
| DMF | 1 mg/mL | [5] |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [5] |
For in vivo experiments, formulations in 10% DMSO and 90% corn oil, or 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been reported.[4][6]
Troubleshooting for CGS 15943
| Issue | Possible Cause | Suggested Solution |
| Off-target effects observed. | CGS 15943 is a non-selective adenosine receptor antagonist. It also inhibits the PI3K/Akt pathway.[2][3] | Be aware of the non-selective nature of this compound. Use appropriate controls, including more selective antagonists for specific adenosine receptor subtypes, to confirm that the observed effects are due to adenosine receptor blockade. Consider the potential for PI3K/Akt pathway inhibition in your experimental interpretation. |
| Difficulty in achieving desired concentration in aqueous solution for in vitro assays. | Low aqueous solubility. | Prepare a high-concentration stock solution in DMSO and then dilute it in your aqueous buffer or cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells. Sonication may aid in the dissolution of the stock solution.[4] |
MRS 1220
MRS 1220 is a potent and highly selective antagonist for the human A3 adenosine receptor.[7]
FAQs for MRS 1220
Q1: What are the recommended storage and stability conditions for MRS 1220?
A1: The storage and stability recommendations for MRS 1220 are as follows:
-
Solid Form: Store at room temperature.[8]
-
In Solution: Stock solutions in DMSO can be stored for up to 6 months at -80°C or for 1 month at -20°C.[9] Another source suggests storage in DMSO for 2 weeks at 4°C.[10]
Q2: What is the solubility of MRS 1220?
A2: The solubility of MRS 1220 in various solvents is summarized in the table below.
Quantitative Data: MRS 1220 Solubility
| Solvent | Solubility | Reference |
| DMSO | Soluble to 20 mM (with gentle warming) | [8] |
| DMSO | 2 mg/mL | |
| DMSO | 4 mg/mL (with sonication and heating to 60°C) | |
| Water | Insoluble | |
| Ethanol | Insoluble | |
| 2-hydroxypropyl-β-cyclodextrin | Insoluble |
Troubleshooting for MRS 1220
| Issue | Possible Cause | Suggested Solution |
| Low potency observed in rat or mouse models. | MRS 1220 has significantly lower affinity for rodent A3 adenosine receptors compared to the human receptor. | Be aware of the species-specificity of this compound. If working with rodent models, a higher concentration may be required, or consider using an antagonist with better affinity for the rodent A3 receptor. |
| Precipitation of the compound upon dilution of the DMSO stock. | The compound is poorly soluble in aqueous solutions. | To improve solubility, gentle warming and sonication can be used when preparing the DMSO stock solution. When diluting into aqueous buffers, do so gradually while vortexing to prevent precipitation. |
Signaling Pathway
A3 Adenosine Receptor Signaling Pathway
TP455
TP455, with the chemical name 2-(furan-2-yl)-N5-(2-methoxybenzyl)thiazolo[5,4-d]pyrimidine-5,7-diamine, is an A2A adenosine receptor antagonist studied in the context of cancer.
FAQs for TP455
Q1: What are the recommended storage and stability conditions for TP455?
A1: Specific storage and stability data for TP455 are not widely published. Following general laboratory practice for similar heterocyclic compounds is advised:
-
Solid Form: Store in a cool, dry place, protected from light. For long-term storage, -20°C is recommended.
-
In Solution: Prepare stock solutions in a suitable solvent like DMSO and store in aliquots at -80°C to maintain stability and prevent repeated freeze-thaw cycles.
Always refer to the supplier's datasheet for the most accurate information.
Q2: What is the solubility of TP455?
Troubleshooting for TP455
| Issue | Possible Cause | Suggested Solution |
| Difficulty in reproducing published results. | Variability in compound purity or formulation between suppliers. Differences in experimental conditions. | Ensure you are using a high-purity compound and that your experimental protocol closely matches the published methods. This includes cell line passage number, media supplements, and treatment duration. |
| Unexpected cellular toxicity. | The compound may have off-target effects at high concentrations. The solvent concentration may be too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your experiments. Keep the final solvent concentration in your culture media as low as possible (ideally <0.5%). |
References
- 1. AR antagonist 9_TargetMol [targetmol.com]
- 2. rndsystems.com [rndsystems.com]
- 3. CGS 15943 | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. MRS 1220 | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MRS1220 Datasheet DC Chemicals [dcchemicals.com]
Overcoming poor solubility of "AR antagonist 9" in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor in vitro solubility of AR Antagonist 9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a selective and orally active androgen receptor (AR) antagonist.[1] It is a potent inhibitor of AR signaling, with an IC50 of 0.051 μM, making it a valuable tool for research in areas such as prostate cancer.[1] Like many small molecule inhibitors designed to bind to hydrophobic pockets of their targets, this compound is inherently lipophilic (fat-soluble) and exhibits poor aqueous solubility. This can lead to challenges in obtaining accurate and reproducible results in in vitro assays, as the compound may precipitate out of solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of this compound and other poorly soluble small molecules. It is capable of dissolving a wide range of compounds and is miscible with aqueous media. For some compounds, ethanol (B145695) can also be a suitable alternative.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What is happening?
This is a common phenomenon known as "crashing out." It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous buffer where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to precipitate. It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to minimize both solvent-induced artifacts and compound precipitation.
Q4: How can I determine the maximum soluble concentration of this compound in my specific experimental conditions?
A kinetic solubility assay is a rapid method to determine the concentration at which a compound begins to precipitate under specific aqueous conditions. This is often a more relevant measure for in vitro assays than thermodynamic solubility. A common method for this is nephelometry, which measures light scattering caused by insoluble particles.
Troubleshooting Guide: Overcoming Poor Solubility of this compound
This guide provides a systematic approach to addressing solubility issues with this compound in your in vitro experiments.
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
Possible Cause: The kinetic solubility of this compound in the aqueous buffer has been exceeded.
Solutions:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound.
-
Optimize DMSO Concentration: Ensure the final DMSO concentration is minimal (ideally <0.1%).
-
Use a Co-solvent: In some cases, a small percentage of a co-solvent like ethanol in the final solution can improve solubility.
-
Incorporate Solubility Enhancers: Adding excipients to your aqueous buffer can help maintain the compound in solution.
Quantitative Data on Solubility Enhancement
The following tables provide representative data on the solubility of a hypothetical poorly soluble AR antagonist, "this compound," under various conditions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration (mM) | Notes |
| DMSO | >100 | Recommended for high-concentration stock solutions. |
| Ethanol | ~25 | Can be used as an alternative to DMSO for stock solutions. |
| PBS (pH 7.4) | <0.1 | Demonstrates the poor aqueous solubility of the compound. |
| Cell Culture Media (with 10% FBS) | 0.5 - 1.0 | Serum proteins can slightly enhance solubility. |
Table 2: Effect of Solubility Enhancers on this compound Solubility in PBS (pH 7.4)
| Enhancer | Concentration of Enhancer | Apparent Solubility of this compound (µM) | Fold Increase |
| None | - | 0.1 | - |
| Tween® 20 | 0.01% (v/v) | 5 | 50 |
| Tween® 20 | 0.1% (v/v) | 25 | 250 |
| β-Cyclodextrin | 1 mM | 10 | 100 |
| β-Cyclodextrin | 5 mM | 40 | 400 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tube
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Mass = 10 mmol/L * Molar Mass of this compound * Volume in L).
-
Weigh the compound: Carefully weigh the calculated mass of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of DMSO to the microcentrifuge tube.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied, but ensure the compound is stable at this temperature.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).
Protocol 2: Kinetic Solubility Assessment by Nephelometry
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
384-well microplate
-
Nephelometer (plate reader capable of measuring light scattering)
Procedure:
-
Prepare Serial Dilutions: In a separate plate, prepare a serial dilution of the 10 mM DMSO stock solution of this compound in DMSO.
-
Dispense into Assay Plate: Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to the wells of a 384-well plate. Include a DMSO-only control.
-
Add Aqueous Buffer: Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations and a final DMSO concentration of 1%.
-
Incubate: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), with gentle shaking.
-
Measure Light Scattering: Read the plate on a nephelometer. An increase in light scattering units (nephelometric turbidity units) compared to the DMSO control indicates the formation of a precipitate.
-
Determine Solubility Limit: The kinetic solubility limit is the highest concentration of the compound that does not show a significant increase in light scattering.
Visualizations
Caption: Simplified Androgen Receptor (AR) Signaling Pathway and Mechanism of this compound.
Caption: Troubleshooting Workflow for this compound Precipitation.
Caption: Experimental Workflow for Preparing this compound Solutions.
References
Interpreting unexpected results with "AR antagonist 9"
Welcome to the technical support center for AR Antagonist 9. This resource is for researchers, scientists, and drug development professionals who may encounter unexpected results during their experiments with this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to help you navigate your research.
Frequently Asked Questions (FAQs)
Q1: We are observing a paradoxical increase in the expression of androgen receptor (AR) target genes after treatment with this compound. Isn't it supposed to be an antagonist?
A1: This is a critical observation and can be explained by several pharmacological principles. While this compound is designed as a competitive inhibitor of the androgen receptor, its functional effect can be context-dependent. Potential explanations include:
-
Partial Agonism: In certain cellular contexts, particularly with overexpression of the androgen receptor, this compound may act as a partial agonist, leading to a submaximal activation of AR-dependent transcription.[1][2]
-
Receptor Upregulation: Prolonged blockade of the AR signaling pathway can sometimes lead to a compensatory upregulation of AR expression.[3] This can sensitize the cells to low levels of androgens or even to the partial agonist activity of the antagonist itself.
-
Activation of AR Splice Variants: Some castration-resistant prostate cancer cells express constitutively active AR splice variants that lack the ligand-binding domain (LBD).[4] Since this compound targets the LBD, it would not be effective against these variants.
Q2: Our in vivo experiments show unexpected central nervous system (CNS) side effects, such as seizures, in animal models. What could be the cause?
A2: This is a known off-target effect observed with some second-generation AR antagonists.[1][3] The likely mechanism is the binding of this compound to the GABA-A receptor in the CNS, which can lead to neurotoxicity.[3] It is crucial to monitor for such effects and consider dose-response studies to identify a therapeutic window that minimizes these side effects.
Q3: We are observing the development of resistance to this compound in our long-term cell culture models. What are the potential mechanisms?
A3: The development of resistance to AR antagonists is a significant challenge. Several mechanisms have been identified:
-
AR Gene Amplification: Increased copies of the AR gene lead to overexpression of the receptor, which can overcome the inhibitory effects of the antagonist.[1][3]
-
Mutations in the AR Ligand-Binding Domain (LBD): Mutations in the LBD can alter the binding of this compound, reducing its efficacy or even converting it into an agonist.[1]
-
Increased Androgen Synthesis: Tumor cells can develop the ability to synthesize their own androgens, thereby outcompeting the antagonist for binding to the AR.[1]
-
Bypass Signaling Pathways: Activation of other signaling pathways, such as the PI3K/Akt pathway, can promote cell survival and proliferation independently of the AR signaling axis.
Troubleshooting Guides
Issue 1: Unexpected Agonist Activity
| Observation | Potential Cause | Troubleshooting Steps |
| Increased reporter gene activity in an AR-responsive cell line. | Partial agonism of this compound. | 1. Perform a dose-response curve with this compound alone to determine its intrinsic activity. 2. Co-treat with a known AR agonist (e.g., DHT) to confirm competitive antagonism. |
| Agonist activity is observed only in specific cell lines. | Cell line-specific AR overexpression or mutation. | 1. Quantify AR expression levels in the responsive and non-responsive cell lines. 2. Sequence the AR gene in the responsive cell line to check for mutations. |
| Increased expression of AR target genes. | Upregulation of AR expression. | 1. Measure AR mRNA and protein levels after treatment with this compound over a time course. |
Issue 2: Lack of Efficacy in a Known AR-Positive Model
| Observation | Potential Cause | Troubleshooting Steps |
| No inhibition of AR target gene expression. | Poor compound solubility or stability. | 1. Visually inspect the media for precipitation. 2. Prepare fresh stock solutions and test a range of solvent concentrations. |
| No effect on cell proliferation. | Presence of AR splice variants. | 1. Use RT-PCR to detect the expression of AR splice variants (e.g., AR-V7). |
| Inconsistent results between experiments. | Cell line instability or contamination. | 1. Perform cell line authentication (e.g., STR profiling). 2. Regularly check for mycoplasma contamination. |
Experimental Protocols
Protocol 1: Assessing Partial Agonism using a Reporter Assay
-
Cell Culture: Seed an AR-responsive reporter cell line (e.g., LNCaP-luc) in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Compound Preparation: Prepare a serial dilution of this compound and a known full agonist (e.g., Dihydrotestosterone - DHT).
-
Treatment:
-
For agonist activity: Treat cells with increasing concentrations of this compound.
-
For antagonist activity: Co-treat cells with a fixed concentration of DHT (e.g., EC50) and increasing concentrations of this compound.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Luminescence Reading: Add luciferase substrate and measure luminescence using a plate reader.
-
Data Analysis: Plot the dose-response curves and calculate EC50 (for agonist activity) and IC50 (for antagonist activity) values.
Protocol 2: Investigating Off-Target CNS Effects
-
Animal Model: Use a relevant animal model (e.g., mice or rats).
-
Dosing: Administer this compound via the intended clinical route (e.g., oral gavage) at various doses.
-
Behavioral Observation: Continuously monitor the animals for any signs of neurotoxicity, including tremors, ataxia, and seizures, for at least 4 hours post-dosing.
-
Electrophysiology (Optional): For a more detailed analysis, perform electroencephalography (EEG) to detect sub-clinical seizure activity.
-
Data Analysis: Correlate the observed CNS effects with the administered dose to determine a maximum tolerated dose (MTD).
Visualizing Key Concepts
Caption: Canonical Androgen Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected agonist activity of this compound.
References
- 1. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ec.bioscientifica.com [ec.bioscientifica.com]
- 3. Second generation androgen receptor antagonists and challenges in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+)-JJ-74-138 is a novel non-competitive androgen receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Off-Target Effects of AR Antagonists in Cell-Based Assays
This technical support center addresses the potential off-target effects of compounds referred to as "AR antagonist 9". It is critical to note that this designation is ambiguous in scientific literature and can refer to at least two distinct molecules:
-
An Adenosine (B11128) Receptor (AR) Antagonist , specifically the A2A receptor antagonist TP455 , which has been cited as "compound 9" in cancer research literature.
-
An Androgen Receptor (AR) Antagonist , where "[1]" is a citation number in papers often discussing second-generation antagonists like Enzalutamide (B1683756) . These antagonists can exhibit partial agonist activity, a key off-target consideration.
This guide is divided into two sections to address the specific issues researchers might encounter with each compound class.
Section 1: Adenosine A2A Receptor Antagonist TP455 ("Compound 9")
This section focuses on TP455, a selective A2A adenosine receptor (A2AAR) antagonist. Its primary role in cell-based assays is to block the signaling initiated by A2AAR agonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the A2AAR antagonist TP455 in cell-based assays?
A1: TP455 is a selective and high-affinity antagonist of the A2A adenosine receptor. In cancer cell lines such as human A375 melanoma, A549 lung carcinoma, and rat MRMT1 breast carcinoma, its primary function is to block the pro-proliferative effects induced by A2AAR agonists like CGS21680.[2][3][4] The agonist CGS21680 typically stimulates cell growth by activating signaling pathways involving Phospholipase C (PLC), Protein Kinase C-delta (PKC-δ), Protein Kinase B (AKT), extracellular regulated kinases (ERK1/2), and c-Jun N-terminal kinases (JNKs).[2][3] TP455 effectively counteracts this stimulation.[2][3]
Q2: What are the known off-target effects of TP455?
A2: Current literature primarily focuses on the on-target antagonistic effects of TP455 at the A2AAR. While all small molecules have the potential for off-target effects, specific, well-characterized off-target activities for TP455 are not extensively documented in the provided search results. Off-target effects could be influenced by the specific cell line and the concentration of the compound used.[5] Researchers should always include appropriate controls to validate that the observed effects are mediated through A2AAR blockade.
Q3: In which cell lines has the antagonist effect of TP455 been validated?
A3: The antagonistic action of TP455 on agonist-induced cell proliferation has been demonstrated in human A375 melanoma cells, human A549 lung cancer cells, and rat MRMT-1 breast cancer cells.[2][3][4]
Troubleshooting Guide
Q4: I am not observing the expected inhibitory effect of TP455 on cell proliferation. What could be wrong?
A4: There are several potential reasons for this:
-
Agonist Stimulation: TP455 acts as an antagonist. Its anti-proliferative effect is most clearly observed when counteracting stimulation by an A2AAR agonist (e.g., CGS21680). Ensure that you are co-treating the cells with an appropriate agonist to induce the proliferative phenotype that TP455 is expected to block.[2][3]
-
A2AAR Expression: The target cell line must express sufficient levels of the A2A adenosine receptor. Verify A2AAR protein expression using methods like Western Blot or receptor binding assays.[2]
-
Compound Integrity and Concentration: Verify the integrity and concentration of your TP455 stock. Perform a dose-response experiment to ensure you are using an effective concentration (e.g., 100 nM was shown to be effective in antagonizing 100 nM CGS21680).[3]
-
Cell Line Specific Signaling: The signaling pathways downstream of A2AAR may differ between cell lines. The proliferative effect is dependent on pathways like PLC and PKC-δ.[2] If your cell line utilizes different pathways, the effect of A2AAR modulation on proliferation may be altered.
Q5: My results are inconsistent across experiments. How can I improve reproducibility?
A5:
-
Standardize Pre-incubation: Ensure a consistent pre-incubation time with TP455 before adding the agonist. A 30-minute pre-treatment has been used effectively.[3]
-
Cell Density: Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment.
-
Assay Timing: The effects of A2AAR modulation on proliferation are time-dependent. Assess proliferation at multiple time points (e.g., 24, 48, and 72 hours) to capture the optimal window for your cell line.[2][3]
Quantitative Data Summary
| Compound | Cell Line | Assay | Measurement | Value |
| CGS21680 (Agonist) | A375, A549, MRMT-1 | Proliferation | Effective Conc. | 100 nM |
| TP455 (Antagonist) | A375, A549, MRMT-1 | Proliferation | Effective Conc. | 100 nM |
| ZM241385 (Ref. Antag.) | A375, A549, MRMT-1 | Proliferation | Effective Conc. | 100 nM |
Table 1: Effective concentrations of A2AAR agonist and antagonists used in proliferation assays.[3]
Experimental Protocols
Protocol 1: Cell Proliferation Assay (BrdU Incorporation)
-
Cell Seeding: Seed cells (e.g., A375, A549) at a density of 1,000 cells/well in a 96-well plate and incubate overnight.
-
Antagonist Pre-treatment: Pre-treat cells with the desired concentration of TP455 (e.g., 100 nM) for 30 minutes.
-
Agonist Stimulation: Add the A2AAR agonist CGS21680 (e.g., 100 nM) to the wells. Include wells with agonist alone, antagonist alone, and vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
BrdU Labeling: Add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) labeling solution to each well and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Detection: Follow the manufacturer's protocol for the BrdU assay kit. This typically involves fixing the cells, denaturing the DNA, adding a europium-labeled anti-BrdU antibody, and measuring time-resolved fluorescence. The fluorescence is proportional to DNA synthesis.[3]
Mandatory Visualizations
Caption: A2AAR agonist-induced pro-proliferative signaling pathway and its inhibition by TP455.
Section 2: Androgen Receptor (AR) Antagonist Enzalutamide (Cited as "[1]")
This section addresses the off-target transcriptional effects of the second-generation Androgen Receptor (AR) antagonist, enzalutamide. A primary issue researchers face is the compound's ability to act as a partial agonist, inducing a unique gene expression program that can contribute to therapy resistance.
Frequently Asked Questions (FAQs)
Q1: I thought enzalutamide was a pure AR antagonist. Can it activate gene expression?
A1: Yes. While enzalutamide effectively competes with androgens to inhibit canonical AR signaling, it does not act as a pure antagonist.[6] It can function as a partial transcriptional agonist, stimulating the expression of a novel subset of genes that are distinct from those regulated by androgens like dihydrotestosterone (B1667394) (DHT).[5][7][8] This off-target agonist activity is a key mechanism underlying acquired resistance to the drug.
Q2: How does enzalutamide activate a different set of genes compared to androgens?
A2: Enzalutamide-liganded AR is recruited to a distinct set of genomic locations compared to androgen-bound AR. This process is critically dependent on the pioneer transcription factor GATA2.[5][7] GATA2 facilitates the recruitment of the enzalutamide-AR complex, along with the Mediator complex (MED1, MED14) and RNA Polymerase II, to the regulatory elements of these specific "antagonist-responsive" genes, thereby driving their transcription.[5][7][8]
Q3: Which specific genes are known to be upregulated by enzalutamide in an "off-target" manner?
A3: Studies in prostate cancer cell lines (e.g., LNCaP) have shown that enzalutamide can upregulate cancer-relevant genes. Prominent examples include NR3C1 (encoding the glucocorticoid receptor, GR) and SLC7A11 (a component of the cystine/glutamate antiporter involved in ferroptosis resistance).[9] Upregulation of these genes can provide survival pathways for cancer cells, contributing to enzalutamide resistance.
Troubleshooting Guide
Q4: My prostate cancer cells are showing reduced sensitivity or resistance to enzalutamide. What molecular mechanisms should I investigate?
A4: Acquired resistance to enzalutamide is multifactorial. Key mechanisms to investigate include:
-
AR Overexpression or Amplification: Increased levels of the full-length AR protein can overcome the inhibitory effects of the drug.[10][11] Assess AR mRNA and protein levels via qRT-PCR and Western Blot.
-
Expression of AR Splice Variants (AR-Vs): Variants like AR-V7 lack the ligand-binding domain, making them constitutively active and insensitive to enzalutamide.[10] Check for AR-V7 expression at the protein (Western Blot) and mRNA (qRT-PCR) levels.
-
Activation of Bypass Pathways:
-
Partial Agonist Activity: Profile the expression of known enzalutamide-upregulated genes like NR3C1 and SLC7A11 to see if this off-target mechanism is active in your resistant cells.
Q5: I want to confirm the role of GATA2 in the enzalutamide-induced gene expression I'm observing. How can I do this?
A5: To validate the role of GATA2, you can:
-
siRNA Knockdown: Use siRNA to deplete GATA2 in your cells. Then, treat with enzalutamide and measure the expression of target genes like NR3C1 and SLC7A11. A reduction in their enzalutamide-induced upregulation following GATA2 knockdown would confirm its role.[7]
-
Chromatin Immunoprecipitation (ChIP): Perform ChIP-qPCR to determine if enzalutamide treatment increases the recruitment of GATA2 and AR to the regulatory regions of your target genes.[7]
-
Pharmacological Inhibition: Use a GATA2 inhibitor, such as K7174, in combination with enzalutamide. This has been shown to inhibit enzalutamide-induced transcription and sensitize prostate cancer cells to the drug.[5]
Quantitative Data Summary
| Cell Line | Treatment | Gene | Fold Change (mRNA) |
| LNCaP | Enzalutamide (10 µM, 24h) | NR3C1 | ~3-fold increase |
| LNCaP | Enzalutamide (10 µM, 24h) | SLC7A11 | ~2.5-fold increase |
| C4-2B | Enzalutamide (Resistant Line) | DNMT3B | Upregulated |
| 22Rv1 | Enzalutamide (Resistant Line) | AR-V7 | Upregulated |
Table 2: Representative changes in gene expression associated with enzalutamide's partial agonist activity and resistance. Note: Fold changes are approximate and can vary by experimental conditions.[6][13]
Experimental Protocols
Protocol 2: Chromatin Immunoprecipitation (ChIP) for GATA2/AR Recruitment
-
Cell Treatment: Culture prostate cancer cells (e.g., LNCaP) to ~80% confluency. Treat with vehicle (DMSO) or enzalutamide (e.g., 25 µM) for 4 hours.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the media to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin into 200-1000 bp fragments using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to GATA2 or AR. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C overnight.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Use qPCR with primers designed for the regulatory regions of target genes (e.g., NR3C1, SLC7A11 enhancers) to quantify the amount of precipitated DNA. Results are often expressed as a percentage of input.[7]
Mandatory Visualizations
Caption: GATA2-mediated off-target gene activation by Enzalutamide-liganded AR.
Caption: Experimental workflow for troubleshooting Enzalutamide resistance in cell-based assays.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of A2A Adenosine Receptor Signaling in Cancer Cells Proliferation by the Novel Antagonist TP455 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of A2A Adenosine Receptor Signaling in Cancer Cells Proliferation by the Novel Antagonist TP455 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular determinants for enzalutamide-induced transcription in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Identifying and Targeting Pathways Involved in Enzalutamide-Resistant " by Elia Farah [docs.lib.purdue.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 9. Enzalutamide response in a panel of prostate cancer cell lines reveals a role for glucocorticoid receptor in enzalutamide resistant disease [escholarship.org]
- 10. benchchem.com [benchchem.com]
- 11. Enzalutamide-resistant castration-resistant prostate cancer: challenges and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Optimizing incubation time for "AR antagonist 9" treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for "AR antagonist 9" treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a competitive inhibitor of the androgen receptor (AR).[1][2][3] It functions by binding to the ligand-binding domain (LBD) of the AR, which prevents the binding of androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[3] This inhibition blocks the conformational changes necessary for AR nuclear translocation, DNA binding, and the subsequent transcription of androgen-responsive genes, thereby inhibiting tumor growth.[1][2][4]
Q2: What is a recommended starting concentration and incubation time for in vitro experiments?
The optimal concentration and incubation duration are highly dependent on the cell line being used. For initial experiments, it is recommended to perform a dose-response study to determine the IC50 value in your specific cell model. A typical starting concentration range is 10 nM to 10 µM.[3] For preliminary time-course experiments, we suggest evaluating the effects of this compound at 24, 48, and 72-hour intervals.[3]
Q3: How do I determine the optimal incubation time for my specific experiment?
The ideal incubation time depends on the biological endpoint being measured:
-
Signaling Pathway Inhibition: To observe changes in the phosphorylation status of downstream proteins (e.g., Akt, ERK), shorter incubation times, ranging from a few minutes to 24 hours, are often sufficient.
-
Gene Expression Analysis (e.g., PSA): Changes in the expression of AR target genes can typically be observed within 24 to 72 hours.
-
Cell Viability and Proliferation Assays: To see significant effects on cell proliferation or viability, longer incubation periods of 48 to 96 hours or more are generally required.[3]
-
Apoptosis Assays: Intermediate incubation times, such as 24 to 48 hours, are often suitable for detecting markers of apoptosis, like caspase activation.
A time-course experiment is the most effective method for determining the optimal incubation period for your specific cell line and endpoint.
Q4: Can the cell culture media affect the experiment?
Yes, components in the cell culture media can interfere with experiments. Phenol (B47542) red, present in some media, has weak estrogenic activity and may interfere with hormonal signaling pathways.[3] It is recommended to use phenol red-free media. Additionally, for experiments investigating androgen-dependent effects, the use of charcoal-stripped serum is advised to remove endogenous steroids.[3]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| No observable effect on cell viability or signaling. | 1. Suboptimal Incubation Time: The incubation period may be too short to induce a significant response.[3] 2. Low AR Expression: The cell line may have low or no endogenous expression of the androgen receptor.[3] 3. Drug Inactivity: Improper storage or handling may have compromised the compound's activity.[3] 4. High Agonist Concentration: If co-treating with an androgen, its concentration might be too high, overcoming the antagonist's effect. | 1. Perform a Time-Course Experiment: Test a range of incubation times (e.g., 24, 48, 72, 96 hours) to identify the optimal duration. 2. Confirm AR Expression: Verify AR protein levels via Western blot or mRNA levels via qRT-PCR. 3. Ensure Drug Integrity: Prepare fresh dilutions from a properly stored stock solution for each experiment. 4. Optimize Agonist Concentration: Use an agonist concentration around the EC80 to ensure a clear window for observing antagonism.[5] |
| High variability between experimental replicates. | 1. Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable results. 2. Edge Effects in Multi-Well Plates: Wells on the perimeter of the plate are prone to evaporation, affecting cell growth and compound concentration. 3. Pipetting Errors: Inaccurate dispensing of the compound or reagents. | 1. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during plating. 2. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead. 3. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. |
| Partial agonist activity observed. | 1. AR Overexpression or Mutation: Some cell lines, particularly those derived from castration-resistant prostate cancer, may overexpress AR or contain mutations that can alter the response to antagonists.[6][7] 2. Cell Line Specificity: The antagonist may exhibit partial agonist effects in certain genetic contexts. | 1. Characterize Your Cell Line: Sequence the AR gene in your cell line to check for mutations. Use cell lines with well-defined AR status. 2. Test Alternative Antagonists: Compare the effects with other AR antagonists, such as Enzalutamide or Darolutamide, which are known to be pure antagonists.[4] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for Cell Viability
This protocol uses a standard MTT assay to assess the effect of this compound on cell viability over time.
Materials:
-
Target cancer cell line (e.g., LNCaP, VCaP)
-
Complete growth medium (phenol red-free recommended)
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Cell Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.01 µM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate separate plates for 24, 48, 72, and 96 hours at 37°C and 5% CO2.
-
MTT Assay:
-
At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Aspirate the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control for each time point. Plot cell viability against drug concentration to determine the IC50 at each time point. The optimal incubation time is typically the point at which a maximal, stable effect is observed.
Protocol 2: Western Blot for AR Signaling Inhibition
This protocol assesses the inhibition of AR and downstream signaling pathways.
Materials:
-
Target cancer cell line
-
6-well cell culture plates
-
This compound and an androgen (e.g., DHT)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with the desired concentration of this compound for various short time points (e.g., 2, 6, 12, 24 hours). Include controls with vehicle and/or DHT stimulation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate.
-
-
Data Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH). Compare the levels of target proteins across different incubation times to determine when maximal inhibition occurs.
Visualizations
Caption: Mechanism of this compound on the androgen receptor signaling pathway.
Caption: Workflow for determining the optimal treatment duration of this compound.
Caption: Decision tree for troubleshooting lack of response to this compound.
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Androgen receptor antagonism drives cytochrome P450 17A1 inhibitor efficacy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of "AR antagonist 9" in experimental setups
Technical Support Center: AR Antagonist 9
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental setups, with a focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in experimental settings?
A1: The degradation of small molecules like this compound can be attributed to several factors. These include chemical instability in aqueous solutions, particularly at physiological temperatures (37°C), reactivity with components in cell culture media, sensitivity to pH changes, and exposure to light.[1] It is crucial to assess the compound's stability under your specific experimental conditions.
Q2: How should I store the solid compound and its stock solutions to ensure stability?
A2: For long-term stability, the solid (powder) form of this compound should be stored at -20°C for up to three years or at 4°C for up to two years, unless the product datasheet specifies otherwise.[2] High-concentration stock solutions, typically prepared in DMSO, should be aliquoted into small, tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C or below.[3] For short-term storage (up to one month), -20°C is recommended; for longer periods (up to six months), -80°C is preferable.[3]
Q3: My this compound is showing poor solubility in my aqueous assay buffer. What can I do?
A3: Poor aqueous solubility is a common issue with hydrophobic small molecules.[4] Consider the following approaches:
-
Optimize Solvent Concentration: While DMSO is a common solvent for stock solutions, its final concentration in the assay medium should typically be kept below 0.5% to avoid cytotoxicity and other artifacts.[2][4]
-
Adjust pH: The solubility of ionizable compounds can be highly dependent on the pH of the buffer.[2][4]
-
Use of Co-solvents: In some cases, co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) may be used, but their compatibility with the assay must be validated.[4]
Q4: I'm observing inconsistent results between experiments. Could this be related to compound degradation?
A4: Yes, inconsistent results are often a sign of compound instability.[4] Degradation can lead to a lower effective concentration of the active compound. To mitigate this, always prepare fresh working dilutions from a properly stored stock solution for each experiment and avoid using solutions that have been stored for extended periods at room temperature.
Troubleshooting Guide
This guide addresses common problems that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Rapid loss of activity in cell culture | The compound may be unstable in the cell culture medium at 37°C.[1] It could also be reacting with components in the medium or be sensitive to the medium's pH.[1] | Perform a stability test in a simpler buffer like PBS at 37°C to check for inherent aqueous instability. Also, test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[1] |
| Precipitation of the compound in the working solution | The concentration of the compound may exceed its solubility in the aqueous buffer. The final concentration of DMSO may be too low to maintain solubility. | Determine the kinetic solubility of the compound in your specific buffer. You might need to lower the final concentration of the compound or slightly increase the DMSO concentration (while staying within the tolerated range for your cells).[2] |
| High variability between experimental replicates | This could be due to inconsistent sample handling, issues with the analytical method, or incomplete solubilization of the compound.[1] | Ensure precise and consistent timing for sample collection and processing. Validate your analytical method for linearity and precision. Confirm complete dissolution of the compound when preparing solutions.[1] |
| Unexpected cytotoxicity | The degradation products of this compound might be toxic to the cells. The solvent (e.g., DMSO) concentration may be too high.[4] | Verify the stability of the compound under your experimental conditions. Always include a solvent-only control to assess the effect of the vehicle on cell viability.[2][4] |
Quantitative Data Summary
The following tables provide representative data for a typical small molecule androgen receptor antagonist. Note: This data is illustrative and should be confirmed for your specific batch of this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ≥ 25 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Table 2: Stability of this compound in Solution
| Condition | Storage Temperature | Half-life (t½) |
| 10 mM in DMSO | -20°C | > 6 months |
| 10 µM in Cell Culture Medium (pH 7.4) | 37°C | ~ 24-48 hours |
| 10 µM in PBS (pH 5.0) | 37°C | ~ 12-24 hours |
| 10 µM in PBS (pH 7.4) | 37°C | ~ 48-72 hours |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
24-well plates
-
HPLC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.[1]
-
Dilute the stock solution in the cell culture medium to a final working concentration of 10 µM.[1]
-
Add 1 mL of the 10 µM working solution to triplicate wells of a 24-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.[1]
-
At designated time points (e.g., 0, 2, 8, 24, and 48 hours), collect 100 µL aliquots from each well.[1]
-
Immediately quench the degradation by adding the aliquot to 100 µL of cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[2]
-
Centrifuge the samples to pellet the precipitated proteins and collect the supernatant for analysis.
-
Analyze the concentration of the remaining this compound in the supernatant using a validated HPLC-MS method.
-
Calculate the percentage of the compound remaining at each time point by normalizing to the concentration at time 0.[1]
Protocol 2: HPLC Method for Detecting Degradation
Objective: To separate and quantify this compound and its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector or mass spectrometer.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used. A typical gradient might be:
-
0-5 min: 10% Acetonitrile
-
5-25 min: 10-90% Acetonitrile (linear gradient)
-
25-30 min: 90% Acetonitrile
-
30-35 min: 10% Acetonitrile (re-equilibration)
-
Procedure:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 30°C.
-
Set the detection wavelength based on the UV absorbance maximum of this compound.
-
Inject 10-20 µL of the prepared sample supernatant.
-
Monitor the chromatogram for the peak corresponding to this compound and the appearance of any new peaks, which would indicate degradation products.[5]
Visualizations
Caption: Simplified signaling pathway of androgen receptor (AR) activation and its inhibition by this compound.
Caption: Experimental workflow for assessing the stability of this compound in cell culture medium.
Caption: A logical troubleshooting guide for addressing inconsistent experimental results with this compound.
References
Cell viability issues with high concentrations of "AR antagonist 9"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AR Antagonist 9. The information is tailored for researchers, scientists, and drug development professionals encountering challenges during their in vitro experiments, particularly concerning cell viability at high concentrations.
Troubleshooting Guide: Cell Viability Issues
High concentrations of small molecules can lead to unexpected effects on cell viability. This guide provides a structured approach to troubleshoot common issues observed with this compound.
Issue: Lower than expected cell viability at high concentrations.
This could be due to the compound's intrinsic cytotoxicity, off-target effects, or experimental artifacts. Follow this decision tree to diagnose the potential cause:
Inconsistent results in "AR antagonist 9" reporter assays
This technical support center provides troubleshooting guidance for researchers encountering inconsistent results in androgen receptor (AR) antagonist reporter assays, with a focus on a hypothetical compound, "AR antagonist 9".
Frequently Asked Questions (FAQs)
Q1: What could cause inconsistent inhibitory effects of "this compound" in my reporter assay?
Inconsistent results can stem from several factors ranging from experimental technique to the inherent properties of the compound and the assay system. Common causes include pipetting errors, variability in cell plating, and issues with reagent stability.[1][2] It is also crucial to consider potential off-target effects of your compound, such as direct inhibition of the luciferase enzyme.[3]
Q2: My luciferase signal is unexpectedly low after treatment with "this compound". Does this confirm potent antagonism?
A significant decrease in luciferase signal may indicate successful AR antagonism. However, it could also be a false positive.[3] The compound might be directly inhibiting the luciferase enzyme or causing cell toxicity. To verify true antagonism, it is essential to perform counter-screens and cytotoxicity assays.[3]
Q3: I'm observing a higher luciferase signal than expected with "this compound" treatment. What does this mean?
An unexpected increase in signal is a known artifact for some small molecules. This could occur if the compound stabilizes the luciferase enzyme, leading to its accumulation and a false-positive result.[3] Further validation using orthogonal assays is necessary to rule out such artifacts.[3]
Q4: How can I be sure that "this compound" is not directly interfering with the luciferase enzyme?
The most direct method is to perform a biochemical assay using purified luciferase enzyme.[3] By incubating the enzyme directly with your compound and measuring the luminescent output, you can determine if "this compound" has any inhibitory or stabilizing effects on the enzyme itself.
Troubleshooting Guide
Issue 1: High Variability Between Replicates
High variability can obscure the true effect of "this compound" and make data interpretation difficult.[4]
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Pipetting Inaccuracy | Use calibrated multichannel pipettes and prepare a master mix for reagents to ensure uniform dispensing.[1] |
| Inconsistent Cell Plating | Ensure homogenous cell suspension before plating and use a consistent plating technique. |
| Reagent Instability | Use freshly prepared reagents, especially luciferin (B1168401) and coelenterazine, and avoid repeated freeze-thaw cycles.[1] Store reagents protected from light.[1] |
| Variable Transfection Efficiency | Optimize the DNA to transfection reagent ratio and use an internal control reporter (e.g., Renilla luciferase) for normalization.[1][2] |
Issue 2: Weak or No Antagonist Effect
Observing a weaker-than-expected or no inhibitory effect from "this compound" can be perplexing.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Compound Instability/Precipitation | Visually inspect for compound precipitation in the media. Consider using a different solvent or adjusting the final concentration.[4] |
| Insufficient Incubation Time | Optimize the incubation time to allow for sufficient AR activation and reporter gene expression.[4] |
| Low AR Expression in Cells | Confirm the expression level of the androgen receptor in your cell line.[4] |
| Interference from Media Components | Phenol (B47542) red in cell culture media has weak estrogenic activity and could interfere with androgen signaling.[4] Consider using phenol red-free media. |
Issue 3: Inconsistent Results Across Different Experiments
Lack of reproducibility between experiments is a significant concern in drug discovery research.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Batch-to-Batch Reagent Variation | Use reagents from the same lot for a set of comparative experiments.[1] |
| Cell Line Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a defined passage number range. |
| Environmental Factors | Maintain consistent incubator conditions (temperature, CO2, humidity). |
| Lack of Normalization | Always normalize your reporter gene data to an internal control to account for variations in transfection efficiency and cell number.[2] |
Experimental Protocols & Methodologies
Dual-Luciferase® Reporter Assay Protocol
This protocol is designed to assess the antagonistic activity of "this compound" on the androgen receptor signaling pathway.
-
Cell Plating: Seed cells (e.g., LNCaP) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with an androgen response element (ARE)-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing a constant concentration of an AR agonist (e.g., DHT) and varying concentrations of "this compound". Include appropriate vehicle controls.
-
Incubation: Incubate the plate for another 24-48 hours.
-
Lysis: Wash the cells with PBS and then add passive lysis buffer.
-
Luminescence Measurement:
-
Add Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity. .
-
Add Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity.[3]
-
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.[3] Calculate the percent inhibition of AR activity for each concentration of "this compound" relative to the agonist-only control.
Illustrative Data from Troubleshooting Experiments
The following tables show example data that might be generated during troubleshooting experiments.
Table 1: Effect of "this compound" on a Constitutive Promoter Luciferase Assay
| "this compound" Concentration | Relative Luminescence Units (RLU) | % of Vehicle Control |
| Vehicle (DMSO) | 500,000 | 100% |
| 1 µM | 495,000 | 99% |
| 10 µM | 250,000 | 50% |
| 100 µM | 50,000 | 10% |
| This table illustrates a scenario where the compound directly inhibits the luciferase enzyme, as seen by the decrease in signal from a constitutive promoter. |
Table 2: qRT-PCR Validation of Endogenous AR-Regulated Gene Expression
| Treatment | PSA mRNA (Fold Change) | FKBP5 mRNA (Fold Change) |
| Vehicle | 1.0 | 1.0 |
| DHT (10 nM) | 5.0 | 8.0 |
| DHT + "this compound" (10 µM) | 4.8 | 7.5 |
| This table shows a situation where the luciferase assay results were an artifact, as "this compound" fails to inhibit the expression of endogenous AR target genes.[3] |
Visualizations
Caption: Androgen Receptor (AR) Signaling Pathway and Point of Antagonist Intervention.
Caption: Logical Workflow for Troubleshooting Inconsistent Reporter Assay Results.
References
Improving the oral bioavailability of "AR antagonist 9" for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing "AR antagonist 9" in in vivo studies. While "this compound" has demonstrated favorable oral bioavailability in preclinical models, this guide addresses potential challenges and optimization strategies to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with this compound is showing lower than expected efficacy. Could this be related to its oral bioavailability?
A1: While "this compound" is reported to have good oral bioavailability, several factors can influence its absorption and subsequent efficacy in your specific study. These can include the animal model used, the vehicle formulation, and the solid-state characteristics of your particular batch of the compound. Suboptimal absorption can lead to lower plasma concentrations, potentially reducing the compound's efficacy at the target site. We recommend verifying the compound's solubility and dissolution in your chosen vehicle and considering the troubleshooting steps outlined below.
Q2: What is the first step I should take to investigate potential oral bioavailability issues with this compound?
A2: The first step is to assess the fundamental physicochemical properties of your compound, namely its solubility and dissolution rate. Poor solubility in gastrointestinal fluids is a primary reason for low oral bioavailability.[1][2] We recommend performing in vitro solubility and dissolution assays in buffers that mimic gastric and intestinal pH to determine if this is a limiting factor.
Q3: Are there formulation strategies that can be employed to enhance the oral absorption of this compound if solubility is found to be an issue?
A3: Yes, several formulation strategies can significantly improve the oral bioavailability of poorly soluble compounds.[1][3] These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can increase its aqueous solubility and dissolution rate.[4][5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of the drug.[6][7][8]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the drug, leading to a faster dissolution rate.[1]
Q4: How do I choose the most appropriate formulation strategy for my experiments?
A4: The choice of formulation depends on the specific properties of "this compound" and your experimental needs. A logical approach is to start with simple solubility tests in various pharmaceutically acceptable solvents and surfactants. Based on these results, you can move towards either ASD or SEDDS development. The troubleshooting guide below provides a systematic approach to this selection process.
Troubleshooting Guide: Improving Oral Bioavailability of this compound
This guide provides a step-by-step approach to identify and resolve potential issues with the oral bioavailability of "this compound".
Step 1: Characterize the Physicochemical Properties of Your Compound
Issue: Inconsistent or low efficacy observed in in vivo studies.
Potential Cause: Poor solubility or dissolution rate of the specific batch of "this compound".
Troubleshooting Action:
-
Conduct Solubility Studies: Determine the equilibrium solubility of the compound in physiologically relevant buffers (e.g., pH 1.2, 4.5, and 6.8).[9][10]
-
Perform Dissolution Testing: Evaluate the rate at which the compound dissolves in these buffers.[11]
Interpretation of Results:
-
Low Solubility (<10 µg/mL): This is a likely contributor to poor oral absorption. Proceed to Step 2.
-
Acceptable Solubility, but Slow Dissolution: The dissolution rate may be the limiting factor. Consider particle size reduction or amorphous solid dispersions. Proceed to Step 2.
Step 2: Develop an Enabling Formulation
Based on the findings from Step 1, select an appropriate formulation strategy.
Rationale: If the compound has a high melting point and is amenable to being converted to an amorphous form, an ASD can significantly enhance its solubility and dissolution rate.[5][12]
Experimental Workflow:
-
Polymer Screening: Screen various polymers (e.g., HPMCAS, PVP, Soluplus®) for their ability to form a stable amorphous dispersion with "this compound".
-
Formulation Preparation: Prepare the ASD using a suitable method like spray drying or hot-melt extrusion.
-
Characterization: Analyze the ASD for its physical state (using techniques like XRPD and DSC), drug loading, and in vitro dissolution performance compared to the crystalline drug.
Rationale: For highly lipophilic compounds, a SEDDS can improve solubility and absorption by presenting the drug in a solubilized state within fine emulsion droplets.[8][13]
Experimental Workflow:
-
Excipient Screening: Determine the solubility of "this compound" in a range of oils, surfactants, and co-surfactants.
-
Construct Ternary Phase Diagrams: To identify the self-emulsifying regions for different combinations of oil, surfactant, and co-surfactant.[13]
-
Formulation and Characterization: Prepare the SEDDS formulation and characterize its self-emulsification time, droplet size, and in vitro drug release.[14]
Step 3: In Vivo Pharmacokinetic (PK) Evaluation
Objective: To determine if the developed formulation improves the oral bioavailability of "this compound" in an animal model.
Experimental Protocol:
-
Animal Model: Use a relevant rodent model (e.g., Sprague-Dawley rats).
-
Dosing: Administer "this compound" via oral gavage in both the initial (e.g., simple suspension) and the new, enabling formulation (ASD or SEDDS).[15][16][17] Include an intravenous dosing group to determine the absolute bioavailability.
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing.
-
Bioanalysis: Analyze plasma samples to determine the concentration of "this compound" over time.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Data Presentation
Table 1: Hypothetical Solubility Data for this compound
| Medium (pH) | Solubility (µg/mL) |
| Simulated Gastric Fluid (pH 1.2) | 0.5 |
| Simulated Intestinal Fluid (pH 6.8) | 1.2 |
| Water | < 0.1 |
Table 2: Hypothetical In Vitro Dissolution of this compound Formulations
| Formulation | % Drug Dissolved at 30 min |
| Crystalline Drug (Suspension) | 5% |
| Amorphous Solid Dispersion (ASD) | 85% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 95% |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (0-24h) (ng*h/mL) | Relative Bioavailability (%) |
| Suspension | 10 | 150 | 900 | 100% (Reference) |
| ASD | 10 | 750 | 4500 | 500% |
| SEDDS | 10 | 900 | 5400 | 600% |
Experimental Protocols
Protocol 1: Equilibrium Solubility Assay
-
Objective: To determine the equilibrium solubility of "this compound" in different aqueous media.
-
Materials: "this compound" powder, simulated gastric fluid (pH 1.2), simulated intestinal fluid (pH 6.8), water, shaker, centrifuge, HPLC system.
-
Procedure:
-
Add an excess amount of "this compound" to vials containing each of the test media.
-
Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved drug in the filtrate using a validated HPLC method.[9]
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Objective: To prepare an ASD of "this compound" to improve its dissolution rate.
-
Materials: "this compound", a suitable polymer (e.g., HPMCAS-LF), a common solvent (e.g., acetone (B3395972) or methanol), spray dryer.
-
Procedure:
-
Dissolve both "this compound" and the polymer in the solvent to create a homogenous solution.
-
Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure).
-
Spray the solution into the drying chamber. The rapid evaporation of the solvent results in the formation of solid particles of the drug dispersed in the polymer.[4]
-
Collect the resulting powder and characterize its physical form (amorphous vs. crystalline) using XRPD and DSC.
-
Protocol 3: Pharmacokinetic Study in Rats
-
Objective: To evaluate the in vivo oral absorption of different formulations of "this compound".
-
Materials: Sprague-Dawley rats, dosing vehicles, oral gavage needles, blood collection tubes, analytical standards for bioanalysis.
-
Procedure:
-
Fast the animals overnight prior to dosing.
-
Administer the designated formulation of "this compound" to each group of rats via oral gavage. The typical volume is 5-10 mL/kg.[16]
-
Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood to obtain plasma and store frozen until analysis.
-
Determine the plasma concentration of "this compound" using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using appropriate software.
-
Visualizations
Caption: Androgen Receptor (AR) Signaling Pathway and Mechanism of this compound.
Caption: Troubleshooting Workflow for Improving Oral Bioavailability.
Caption: Experimental Workflow for Formulation Development and Evaluation.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. mdpi.com [mdpi.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. ouv.vt.edu [ouv.vt.edu]
Managing toxicity of "AR antagonist 9" in animal models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing "AR antagonist 9" in animal models. The information is designed to address specific issues that may be encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-steroidal, competitive androgen receptor (AR) antagonist. It functions by binding directly to the ligand-binding domain (LBD) of the AR with high affinity.[1][2] This binding prevents the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting subsequent steps in the AR signaling pathway, including AR nuclear translocation, DNA binding, and the recruitment of coactivators necessary for the transcription of androgen-regulated genes.[3][4][5] Unlike some first-generation antagonists, it does not exhibit partial agonist activity in the context of AR overexpression.[6]
Q2: What are the most common toxicities observed with this compound in animal models?
A2: Based on preclinical studies, the most frequently observed adverse events are dose-dependent and consistent with potent androgen deprivation. These include fatigue or lethargy, weight gain associated with an increase in body fat, and reduced muscle mass.[6][7][8] Other potential toxicities include gynecomastia, anemia, and metabolic changes such as increased insulin (B600854) resistance.[9] At higher doses, hepatotoxicity (elevated liver enzymes) may be a concern.
Q3: An animal in my study has died unexpectedly after dosing. What could be the cause?
A3: Unexpected mortality can result from several factors. First, verify the dosage calculation and administration route. An overdose is a primary cause of acute toxicity. Review the LD50 data for the specific species and administration route you are using (see Table 1). Other factors could include a vehicle-related toxicity, an error in the formulation, or a pre-existing health condition in the animal. It is recommended to perform a necropsy to investigate the cause of death.
Q4: I am observing significant weight loss in my treatment group, which is contrary to the expected side effect of weight gain. What should I do?
A4: Significant weight loss is a sign of severe toxicity and is not a typical class effect of AR antagonism. This could indicate that the dose is too high, leading to systemic toxicity that suppresses appetite and causes cachexia. It may also be a sign of off-target effects. Immediately reduce the dosage or temporarily halt treatment for the affected cohort. Monitor food and water intake daily. If weight loss exceeds 15-20% of baseline body weight, humane euthanasia is typically required. Consult the troubleshooting workflow in Figure 3 for a systematic approach.
Q5: How can I mitigate gynecomastia in my animal models during long-term studies?
A5: Gynecomastia is a known effect of anti-androgen treatment due to a shift in the androgen-to-estrogen ratio.[10] In clinical settings, tamoxifen (B1202) has been used to manage this side effect.[10] For research purposes, if this side effect confounds the study's endpoints, co-administration of a low-dose selective estrogen receptor modulator (SERM) like tamoxifen could be considered, though this would need to be validated to ensure it does not interfere with the primary outcomes of your experiment.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical animal studies.
Table 1: Toxicity Profile of this compound
| Parameter | Species | Route | Value | Common Adverse Events (Incidence >10%) |
| LD50 | Mouse | Oral (p.o.) | 1500 mg/kg | Fatigue (45%), Alopecia (15%), Anemia (12%) |
| Mouse | Intraperitoneal (i.p.) | 450 mg/kg | ||
| Rat | Oral (p.o.) | 2000 mg/kg | ||
| Maximum Tolerated Dose (MTD) | Mouse | Oral (p.o.), daily for 28 days | 100 mg/kg/day | |
| Rat | Oral (p.o.), daily for 28 days | 150 mg/kg/day |
Table 2: Pharmacokinetic Parameters in Male Sprague-Dawley Rats (50 mg/kg, single oral dose)
| Parameter | Value | Unit |
| Tmax (Time to peak concentration) | 4 | hours |
| Cmax (Peak plasma concentration) | 12.5 | µg/mL |
| AUC (0-inf) (Area under the curve) | 185 | µg*h/mL |
| T½ (Elimination half-life) | 22 | hours |
Table 3: Efficacy vs. Toxicity Dosing in Mouse Xenograft Models
| Xenograft Model | Effective Dose Range (Oral, daily) | Doses Associated with Toxicity | Notes |
| LNCaP/AR (CRPC) | 10 - 30 mg/kg | > 100 mg/kg | Shows significant tumor growth inhibition.[5] |
| VCaP (Castration-sensitive) | 25 - 50 mg/kg | > 100 mg/kg | Effective in both intact and castrated mice. |
| 22Rv1 (Enzalutamide-resistant) | 50 - 75 mg/kg | > 125 mg/kg | Demonstrates activity in models of acquired resistance.[11] |
Key Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Prostate Cancer Xenograft Model
-
Animal Model: Use male immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
-
Cell Implantation: Subcutaneously implant 1-2 million prostate cancer cells (e.g., 22Rv1) suspended in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.[11]
-
Tumor Growth Monitoring: Allow tumors to establish. Begin caliper measurements 2-3 times per week once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When average tumor volume reaches approximately 150-200 mm³, randomize animals into treatment and control groups (n=8-10 per group).
-
Dosing:
-
Vehicle Control Group: Administer the vehicle solution (e.g., 0.5% methylcellulose (B11928114) with 1% Tween 80) daily via oral gavage.
-
Treatment Group: Administer this compound, formulated in the vehicle, at the desired dose (e.g., 50 mg/kg) daily via oral gavage.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe animals daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in posture).
-
-
Endpoints:
-
The study may be concluded when tumors in the control group reach a predetermined size (e.g., 2000 mm³).
-
Primary endpoint is typically tumor growth inhibition. Secondary endpoints can include body weight changes and survival.
-
At the end of the study, collect tumors and key organs for downstream analysis (e.g., histology, biomarker analysis).
-
Protocol 2: Monitoring and Management of Common Toxicities
-
Baseline Measurement: Before initiating treatment, record baseline body weight, complete blood count (CBC), and serum chemistry panels (including liver enzymes like ALT and AST) for all animals.
-
Routine Monitoring (During Study):
-
Body Weight: Measure at least twice weekly. A weight loss of >15% from baseline is a critical endpoint.
-
Clinical Observations: Perform daily health checks. Note any changes in activity level, appearance, or behavior. Use a standardized scoring system for uniform assessment.
-
Bloodwork: For long-term studies (>4 weeks), perform interim blood draws (e.g., every 4 weeks via tail vein or saphenous vein) to monitor for anemia and changes in liver enzymes.
-
-
Management Strategies:
-
Lethargy/Fatigue: Ensure easy access to food and water. If severe, consider a dose reduction.
-
Anemia: If hematocrit levels drop significantly, this may be an indication of dose-limiting toxicity.
-
Elevated Liver Enzymes: A significant (>3x upper limit of normal) and sustained increase in ALT/AST may necessitate halting the study for that animal or cohort and reducing the dose in future experiments.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: AR Signaling Pathway and Inhibition by this compound.
Experimental Workflow
Caption: Standard In Vivo Xenograft Study Workflow.
Troubleshooting Guide
Caption: Troubleshooting Unexpected Weight Loss in Study Animals.
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phase I Study of ARN-509, a Novel Antiandrogen, in the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adverse effects of androgen deprivation therapy and strategies to mitigate them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sciencedaily.com [sciencedaily.com]
- 11. Inhibition of Androgen Receptor Function and Level in Castration-Resistant Prostate Cancer Cells by 2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing "AR antagonist 9"
This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for researchers using AR Antagonist 9 in their experiments.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q: How should I handle and store this compound upon receipt?
A: Upon receipt, this compound is supplied as a lyophilized powder. It is recommended to store it under desiccated conditions. For optimal stability, follow the storage recommendations below.
Data Presentation: Storage Recommendations
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Lyophilized) | -20°C | Up to 2 years | Keep desiccated and protected from light. |
| 4°C | Up to 1 year | For shorter-term storage. Keep desiccated. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term use. |
Q: How do I properly prepare a stock solution of this compound?
A: To prepare a stock solution, reconstitute the solid compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). For example, to create a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound. Briefly vortex to ensure the compound is fully dissolved. For in vivo studies, solubility in aqueous-based solutions may be limited, and formulation with solvents like PEG, Tween-80, or ethanol (B145695) may be necessary.
Data Presentation: Solubility Data
| Solvent | Max Solubility (in vitro) | Notes |
| DMSO | ≥ 50 mM | Recommended for primary stock solutions. |
| Ethanol | ≥ 20 mM | Can be used as an alternative solvent. |
| PBS (pH 7.2) | < 100 µM | Low solubility; not recommended for stock solutions. |
Mechanism of Action
Q: What is the mechanism of action for this compound?
Technical Support Center: Validating the Purity and Identity of "AR antagonist 9"
Welcome to the technical support center for "AR antagonist 9". This resource is designed for researchers, scientists, and drug development professionals to help validate the purity and identity of "this compound" obtained from various suppliers. Our guides are presented in a question-and-answer format to directly address common issues you may encounter during your experiments.
A critical issue has been identified regarding the identity of the compound marketed as "this compound". Discrepancies in the molecular formula and weight have been reported from different suppliers. This guide will help you to determine the true identity of your compound.
Potential Identities of "this compound"
Two different chemical entities have been associated with the name "this compound". It is crucial to determine which, if either, of these compounds you have received.
Candidate 1:
-
Molecular Formula: C₁₈H₁₃F₄NO₂
-
Molecular Weight: 351.29 g/mol
Candidate 2 (Andarine/S-4):
-
Molecular Formula: C₁₉H₁₄F₃N₃O₃
-
Molecular Weight: 389.33 g/mol
Troubleshooting Guide: Verifying the Identity of Your "this compound"
This guide provides a step-by-step workflow to identify your compound.
Question: I have received a compound labeled "this compound". How can I confirm its identity?
Answer: Due to the conflicting information from suppliers, we recommend a systematic approach to verify the identity and purity of your compound. The following workflow will guide you through the necessary experiments.
Caption: Workflow for the validation of "this compound" identity.
Experimental Protocols and Data Interpretation
Here are the detailed methodologies for the key experiments to identify your compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Verification
Question: How do I use LC-MS to determine the molecular weight of my compound?
Answer: LC-MS is a powerful technique that separates compounds by liquid chromatography and detects them by mass spectrometry, providing accurate molecular weight information.
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of your "this compound" in a suitable solvent like methanol (B129727) or acetonitrile. Dilute this stock solution to a final concentration of 10-100 µg/mL with the initial mobile phase.
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Range: Scan from m/z 100 to 1000.
-
Data Analysis: Look for the [M+H]⁺ ion in positive mode or the [M-H]⁻ ion in negative mode.
-
Data Interpretation Table:
| Ion | Expected m/z for Candidate 1 (C₁₈H₁₃F₄NO₂) | Expected m/z for Candidate 2 (Andarine) (C₁₉H₁₄F₃N₃O₃) |
| [M+H]⁺ | 352.0955 | 390.1060 |
| [M-H]⁻ | 350.0800 | 388.0904 |
| [M+Na]⁺ | 374.0774 | 412.0879 |
Compare the major ion observed in your mass spectrum with the expected values in the table to identify your compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Question: How can NMR confirm the chemical structure of my "this compound"?
Answer: NMR spectroscopy provides detailed information about the chemical structure of a molecule, including the number and types of atoms and their connectivity.[1] This is the gold standard for structural elucidation.[2]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of your compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Use a 400 MHz or higher NMR spectrometer.
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra.
Expected NMR Data (Hypothetical - based on general chemical principles for similar structures):
Due to the lack of a confirmed structure for "this compound" (Candidate 1), a detailed prediction of its NMR spectrum is not feasible. However, we can predict the expected signals for Andarine (Candidate 2).
¹H NMR of Andarine (Candidate 2) in DMSO-d₆ (Predicted):
-
Aromatic protons (multiple signals between 7.0-8.5 ppm).
-
Methyl protons (a singlet around 1.5-2.0 ppm).
-
Methylene protons (a singlet or multiplet around 4.0-4.5 ppm).
-
Hydroxyl proton (a broad singlet, chemical shift can vary).
-
Amide proton (a singlet around 9.0-10.0 ppm).
¹³C NMR of Andarine (Candidate 2) in DMSO-d₆ (Predicted):
-
Multiple aromatic carbon signals (110-160 ppm).
-
Carbonyl carbon (around 170-180 ppm).
-
Quaternary carbon attached to hydroxyl and methyl groups (around 70-80 ppm).
-
Methylene carbon (around 60-70 ppm).
-
Methyl carbon (around 20-30 ppm).
By comparing your experimental NMR spectra with these predictions, you can get a strong indication of whether your compound is Andarine. For Candidate 1, you would expect a different set of signals corresponding to its unique structure.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Question: How do I determine the purity of my "this compound" sample?
Answer: HPLC is the standard method for assessing the purity of small molecules by separating the main compound from any impurities.
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of your compound in the mobile phase.
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or 10 mM Ammonium Acetate.
-
Gradient: A typical gradient would be from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 270 nm). A Diode Array Detector (DAD) is recommended to assess peak purity.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is generally expected for research-grade compounds.
Frequently Asked Questions (FAQs)
Q1: Why is there a discrepancy in the molecular formula and weight for "this compound" from different suppliers?
A1: This can happen for several reasons:
-
Lack of a Standardized Nomenclature: For novel research chemicals, a common name might be informally assigned before a standardized chemical name is widely adopted.
-
Supplier Error: There could be an error in the supplier's catalog or on the product label.
-
Different Compounds Marketed Under the Same Name: It is possible that different suppliers are selling completely different molecules under the same research chemical name.
Q2: My LC-MS data does not match either of the proposed structures. What should I do?
A2: If your experimental molecular weight does not correspond to either Candidate 1 or Candidate 2, it is highly likely that you have received a completely different compound. In this case, you should:
-
Double-check your experimental procedure and data analysis.
-
If the result is reproducible, immediately contact the supplier with your data and request clarification and a potential replacement or refund.
-
Do not proceed with any biological experiments until the identity of the compound is confirmed.
Q3: My HPLC chromatogram shows multiple peaks. What could be the cause?
A3: Multiple peaks in an HPLC chromatogram can indicate the presence of impurities. Common sources of impurities include:
-
Starting materials or reagents from the synthesis.
-
By-products of the chemical reaction.
-
Degradation products if the compound is unstable.
-
Contamination during handling or storage.
A troubleshooting workflow for HPLC issues is provided below.
Caption: Troubleshooting guide for unexpected HPLC results.
Q4: What should I do if my compound has low purity?
A4: If the purity of your compound is below the required specification for your experiments (typically >98%), you should not use it. You have a few options:
-
Contact the supplier: They may offer a replacement from a different, higher-purity batch.
-
Purify the compound: If you have the necessary equipment and expertise, you can attempt to purify the compound yourself, for example, by preparative HPLC or column chromatography.
-
Source from a different supplier: It may be necessary to purchase the compound from a more reputable vendor who can provide a certificate of analysis with validated purity data.
This technical support guide is intended to provide a framework for the validation of "this compound". Given the uncertainty surrounding its identity, careful analytical characterization is essential before its use in any research application.
References
Validation & Comparative
A Head-to-Head Battle for Androgen Receptor Blockade: Enzalutamide vs. Bicalutamide
For researchers and drug development professionals navigating the landscape of androgen receptor (AR) antagonists, a clear understanding of the mechanistic differences and performance advantages of next-generation agents over their predecessors is critical. This guide provides an objective comparison of enzalutamide (B1683756), a second-generation AR inhibitor, and bicalutamide (B1683754), a first-generation nonsteroidal antiandrogen, supported by key preclinical and clinical data.
Enzalutamide represents a significant advancement in AR-targeted therapy, offering a more comprehensive blockade of the AR signaling pathway compared to bicalutamide. This enhanced mechanism of action translates into superior clinical efficacy in the treatment of prostate cancer.[1]
Mechanism of Action: A Multi-Pronged Attack vs. a Singular Blockade
The fundamental difference between enzalutamide and bicalutamide lies in their interaction with the androgen receptor and the subsequent downstream effects.
Bicalutamide primarily acts as a competitive antagonist at the androgen receptor's ligand-binding domain.[2] However, its efficacy is limited by several factors. Under conditions of AR overexpression, a common occurrence in advanced prostate cancer, bicalutamide can exhibit partial agonist activity, paradoxically stimulating AR-mediated gene transcription.[3][4] Furthermore, it does not effectively prevent the translocation of the AR from the cytoplasm to the nucleus.[5]
Enzalutamide , in contrast, employs a multi-faceted approach to AR inhibition:
-
Higher Binding Affinity: Enzalutamide binds to the androgen receptor with a five to eight-fold higher affinity than bicalutamide, providing a more potent and durable blockade.[6]
-
Inhibition of Nuclear Translocation: Crucially, enzalutamide prevents the AR from moving into the nucleus, a necessary step for the receptor to exert its effects on gene expression.[7][8]
-
Impaired DNA Binding: Even if some AR molecules were to reach the nucleus, enzalutamide impairs their ability to bind to DNA at androgen response elements (AREs).[9]
-
Blocked Coactivator Recruitment: Enzalutamide disrupts the recruitment of coactivator proteins that are essential for the initiation of AR-mediated gene transcription.[7]
This comprehensive blockade makes enzalutamide a more effective antagonist, devoid of the partial agonist activity observed with bicalutamide.[6][8]
Preclinical Performance: Quantitative Comparison
Experimental data underscores the superior potency of enzalutamide in antagonizing AR function.
| Parameter | Enzalutamide | Bicalutamide | Fold Difference | Reference |
| AR Binding Affinity | 5-8x Higher | Lower | 5-8x | [6] |
| IC50 (AR-mediated transcription) | ~26 nM | ~160-200 nM | ~6-8x | [5][10] |
Clinical Efficacy: Head-to-Head Trial Data
Two pivotal phase II clinical trials, STRIVE and TERRAIN, directly compared the efficacy of enzalutamide to bicalutamide in men with castration-resistant prostate cancer (CRPC). The results from both studies demonstrated a significant clinical benefit for enzalutamide.
| Clinical Trial | Endpoint | Enzalutamide (160 mg/day) | Bicalutamide (50 mg/day) | Hazard Ratio (95% CI) | p-value | Reference |
| STRIVE | Median Progression-Free Survival (PFS) | 19.4 months | 5.7 months | 0.24 (0.18-0.32) | <0.001 | [11][12][13] |
| ≥50% PSA Response Rate | 81% | 31% | N/A | <0.001 | [11][12] | |
| TERRAIN | Median Progression-Free Survival (PFS) | 15.7 months | 5.8 months | 0.44 (0.34-0.57) | <0.0001 | [14][15][16] |
| Median Time to PSA Progression | 19.4 months | 5.8 months | 0.28 | <0.0001 | [17] |
These data clearly show that enzalutamide provides a much longer duration of disease control compared to bicalutamide.[14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to characterize AR antagonists.
Competitive Androgen Receptor Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Objective: To quantify the binding affinity (IC50) of a test compound to the AR.
Methodology:
-
Receptor Preparation: Prepare cytosol containing the androgen receptor from rat ventral prostate tissue.[18]
-
Assay Setup: In a multi-well plate, add a constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) and varying concentrations of the test compound (e.g., enzalutamide or bicalutamide) to the cytosol preparation.[19]
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.[19]
-
Separation: Separate the receptor-bound from unbound radioligand using a method such as hydroxylapatite (HAP) slurry.[18]
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the log concentration of the test compound to determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand).[20]
AR Nuclear Translocation Assay
This assay visualizes and quantifies the movement of the AR from the cytoplasm to the nucleus in response to androgens and the inhibitory effect of antagonists.
Objective: To assess the ability of a compound to inhibit androgen-induced AR nuclear translocation.
Methodology:
-
Cell Culture: Plate cells engineered to express a fluorescently-tagged AR (e.g., GFP-AR) in a multi-well imaging plate.[21][22]
-
Compound Treatment: Pre-treat the cells with the test antagonist (e.g., enzalutamide) or vehicle control.
-
Androgen Stimulation: Stimulate the cells with an androgen (e.g., dihydrotestosterone, DHT) to induce AR translocation.[21]
-
Fixation and Staining: After incubation, fix the cells and stain the nuclei with a DNA dye (e.g., Hoechst or DAPI).[21][23]
-
Imaging: Acquire images of the cells using a high-content imaging system or fluorescence microscope.
-
Image Analysis: Quantify the fluorescence intensity of the GFP-AR in both the nucleus and the cytoplasm. The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of translocation.[24]
AR Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the AR.
Objective: To determine if a compound acts as an AR antagonist by measuring its ability to inhibit androgen-induced expression of a reporter gene.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., PC3 or LNCaP) with two plasmids: one that expresses the human AR and another containing a luciferase reporter gene linked to an androgen-responsive promoter.[25][26]
-
Cell Plating and Treatment: Plate the transfected cells and treat them with a known AR agonist (e.g., R1881) in the presence of varying concentrations of the test antagonist (e.g., enzalutamide).[27]
-
Incubation: Incubate the cells to allow for gene expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.[28]
-
Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. The light output is directly proportional to the level of AR transcriptional activity.[27][29]
-
Data Analysis: Normalize the luciferase activity to a control and plot the results against the antagonist concentration to determine the IC50 for transcriptional inhibition.
Conclusion
The evidence from both preclinical and clinical studies overwhelmingly supports the superiority of enzalutamide over bicalutamide for AR antagonism. Its multi-level inhibition of the AR signaling pathway addresses the key limitations of first-generation antiandrogens, resulting in a more profound and sustained suppression of prostate cancer cell growth and proliferation. For researchers in the field, enzalutamide serves as a benchmark for the development of even more potent and specific AR-targeted therapies.
References
- 1. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 2. proteopedia.org [proteopedia.org]
- 3. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 4. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 8. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. Enzalutamide Versus Bicalutamide in Castration-Resistant Prostate Cancer: The STRIVE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. targetedonc.com [targetedonc.com]
- 14. urotoday.com [urotoday.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Therapeutic Advances in Metastatic Prostate Cancer: A Journey from Standard of Care to New Emerging Treatment [mdpi.com]
- 17. Enzalutamide Produces Large Progression-Free Survival Benefit vs Bicalutamide in Two Trials in Castration-Resistant Prostate Cancer - The ASCO Post [ascopost.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. innoprot.com [innoprot.com]
- 23. Inhibition of Androgen Receptor Nuclear Localization and Castration Resistant Prostate Tumor Growth by Pyrroloimidazole-Based Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 24. innoprot.com [innoprot.com]
- 25. Luciferase Reporter Assay [bio-protocol.org]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. med.emory.edu [med.emory.edu]
- 28. assaygenie.com [assaygenie.com]
- 29. Protocol Library | Collaborate and Share [protocols.opentrons.com]
Comparative Efficacy of a Novel AR Antagonist, "AR antagonist 9", and Other Standard-of-Care AR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of "AR antagonist 9," a novel androgen receptor (AR) antagonist, with established AR inhibitors: enzalutamide (B1683756), apalutamide, darolutamide (B1677182), and the first-generation antiandrogen, bicalutamide (B1683754). The data presented is compiled from various preclinical studies and is intended to provide an objective overview to inform research and drug development in the field of prostate cancer therapeutics.
Executive Summary
Prostate cancer is a disease highly dependent on androgen receptor signaling. While several generations of AR inhibitors have been developed, the emergence of resistance mechanisms, such as the expression of AR splice variants like AR-V7, necessitates the development of novel therapeutic agents. "this compound" is a next-generation AR antagonist that has demonstrated potent preclinical activity, including efficacy against known resistance-conferring AR mutations. This guide provides a head-to-head comparison of its preclinical performance against current standards of care.
Mechanism of Action: A Comparative Overview
The primary mechanism of action for all the compared AR inhibitors is the competitive antagonism of the androgen receptor. However, there are nuances in their downstream effects.
-
Bicalutamide: A first-generation nonsteroidal antiandrogen that competitively inhibits the binding of androgens to the AR. It has been shown to stabilize the AR's association with cytosolic heat shock proteins.[1]
-
Enzalutamide, Apalutamide, and Darolutamide: These second-generation inhibitors not only block androgen binding with higher affinity than bicalutamide but also prevent AR nuclear translocation and its subsequent binding to DNA, thereby impeding AR-mediated transcription.[2][3][4]
-
"this compound": This novel antagonist also competitively binds to the AR. Preclinical data suggests it may have a distinct binding mode that allows it to maintain activity against AR mutations that confer resistance to other inhibitors.
Below is a diagram illustrating the canonical androgen receptor signaling pathway and the points of inhibition by these antagonists.
Comparative In Vitro Efficacy
The following tables summarize the in vitro potency of "this compound" and other AR inhibitors in various prostate cancer cell lines.
Table 1: Half-maximal Inhibitory Concentration (IC50) in Prostate Cancer Cell Lines
| Compound | LNCaP (µM) | C4-2B (µM) | 22Rv1 (µM) | VCaP (µM) |
| "this compound" | ~0.051 | - | - | - |
| Enzalutamide | 0.036 - 5.6[5][6] | - | >80[7] | - |
| Apalutamide | ~0.2[8] | - | - | - |
| Darolutamide | 33.8[9] | 8.3[10] | 46.6[9] | 0.47[10] |
| Bicalutamide | 0.16 - 7[11][12] | - | - | 0.16[13] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., androgen concentration, incubation time). Data is compiled from multiple sources for a broader perspective.
Table 2: Androgen Receptor Binding Affinity (Ki)
| Compound | Ki (nM) |
| "this compound" | - |
| Enzalutamide | - |
| Apalutamide | - |
| Darolutamide | 11[14] |
| Bicalutamide | 159 - 243[15] |
Note: Data for Ki values are less consistently reported in publicly available literature under directly comparable conditions.
Efficacy Against Resistance Mechanisms
A critical challenge in prostate cancer therapy is the development of resistance, often through mutations in the AR or the expression of splice variants like AR-V7 that lack the ligand-binding domain.
Table 3: Activity Against AR-V7 and Common AR Mutations
| Compound | Effect on AR-V7 Expressing Cells | Efficacy Against AR Mutants (e.g., F877L) |
| "this compound" | Potentially effective (based on its novel mechanism) | Superior efficacy compared to enzalutamide against F876L/T877A and W741C mutants. |
| Enzalutamide | Reduced efficacy; AR-V7 confers resistance.[16] | Can act as an agonist in the presence of the F877L mutation. |
| Apalutamide | Reduced efficacy; AR-V7 confers resistance.[16] | - |
| Darolutamide | Reduced efficacy; AR-V7 confers resistance.[16] | Retains activity against known AR mutations that confer resistance to other ARIs.[17] |
| Bicalutamide | Ineffective; AR-V7 confers resistance.[18][19] | Can switch to an agonist in the presence of certain mutations (e.g., W741C). |
Comparative In Vivo Efficacy
The following table summarizes the in vivo anti-tumor activity of the compared AR inhibitors in prostate cancer xenograft models.
Table 4: Tumor Growth Inhibition in Xenograft Models
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition |
| "this compound" | LNCaP | Oral administration | Significant tumor growth inhibition. |
| Enzalutamide | LNCaP/AR | - | - |
| Apalutamide | LNCaP | 10 mg/kg, i.p., daily | Significant reduction in tumor weight.[20] |
| Darolutamide | LNCaP (intratibial) | 100 mg/kg, p.o., BID | Synergistic antitumor efficacy with radium-223.[21] |
| Bicalutamide | LNCaP/AR-luc | - | Significant decrease in tumor growth.[13] |
Note: Direct comparison of in vivo efficacy is challenging due to variations in experimental models, dosing regimens, and reported endpoints.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Experimental Workflow: In Vitro and In Vivo Evaluation of AR Inhibitors
AR Competition Binding Assay
This assay determines the affinity of a test compound for the androgen receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Purified AR protein (full-length or ligand-binding domain)
-
Radiolabeled androgen (e.g., [3H]-DHT)
-
Test compounds (e.g., "this compound", enzalutamide)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM Li2SO4, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2)[5]
-
Scintillation vials and cocktail
-
Filter plates and vacuum manifold
-
-
Procedure:
-
A constant concentration of purified AR protein and radiolabeled androgen are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound are added to compete for binding to the AR.
-
The mixture is incubated to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through filter plates.
-
The amount of bound radioactivity on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitor constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, C4-2B)
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compounds
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[22]
-
If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.[22]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[22]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blot for AR and AR-V7 Expression
This technique is used to detect and quantify the levels of full-length AR and the AR-V7 splice variant in cell lysates.
-
Materials:
-
Prostate cancer cell lysates
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies specific for AR and AR-V7
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Separate proteins from cell lysates by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against AR and AR-V7.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
-
Prostate Cancer Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of test compounds in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Prostate cancer cells (e.g., LNCaP)
-
Matrigel (optional, to aid tumor formation)
-
Test compounds and vehicle
-
Calipers for tumor measurement
-
-
Procedure:
-
Prostate cancer cells are mixed with or without Matrigel and injected subcutaneously or orthotopically into the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
Administer the test compounds and vehicle according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume regularly using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
-
Conclusion
The preclinical data compiled in this guide suggests that "this compound" is a potent androgen receptor inhibitor with a promising profile, particularly in its ability to overcome certain resistance mechanisms that limit the efficacy of current AR-targeted therapies. Its comparable in vitro potency to enzalutamide and its superior activity against specific AR mutants warrant further investigation. Head-to-head in vivo studies under standardized conditions will be crucial to fully elucidate its therapeutic potential relative to existing AR inhibitors. The provided experimental protocols offer a framework for such comparative studies.
References
- 1. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apalutamide in the treatment of castrate-resistant prostate cancer: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of genes required for enzalutamide resistance in castration-resistant prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Synergistic combination therapy with ONC201 or ONC206, and enzalutamide or darolutamide in preclinical studies of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. apexbt.com [apexbt.com]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Bicalutamide - Wikipedia [en.wikipedia.org]
- 16. Cross-resistance among next generation anti-androgen drugs through the AKR1C3/AR-V7 axis in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Darolutamide antagonizes androgen signaling by blocking enhancer and super‐enhancer activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Updates on Overcoming Bicalutamide Resistance: A Glimpse into Resistance to a Novel Antiandrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apalutamide and autophagy inhibition in a xenograft mouse model of human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Darolutamide in Combination with Radium-223 Exhibits Synergistic Antitumor Efficacy in LNCaP Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Androgen receptor splice variant-7 expression emerges with castration resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-Tumor Activity of AR Antagonist (R)-9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor activity of the novel androgen receptor (AR) antagonist, (R)-9, with established alternatives, including bicalutamide, enzalutamide, and apalutamide. The information presented is supported by experimental data from preclinical studies to aid in the evaluation of (R)-9 for further development in the treatment of prostate cancer.
Comparative Analysis of In Vivo Efficacy
The anti-tumor activity of AR antagonist (R)-9 has been evaluated in prostate cancer xenograft models and compared with other AR antagonists. The following tables summarize the quantitative data from these studies, focusing on tumor growth inhibition in both androgen-sensitive and castration-resistant prostate cancer models.
Table 1: Comparison of In Vivo Anti-Tumor Activity in VCaP Xenograft Model (Androgen-Sensitive)
| Compound | Dosage | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| (R)-9 | 10 mg/kg, p.o. | 4 weeks | High | [1] |
| (R)-Bicalutamide | 10 mg/kg, p.o. | 4 weeks | High | [1] |
| Enzalutamide | 10 mg/kg/day, p.o. | 26 days | ~10% | [2] |
| Apalutamide | 10 mg/kg, i.p. | 3 weeks | Moderate (in combination with Chloroquine) | [3][4] |
Note: Direct percentage of inhibition for (R)-9 and (R)-Bicalutamide in VCaP was described as "high therapeutic efficacy" in the source material[1]. Enzalutamide showed a transient response in VCaP xenografts in another study[5]. Apalutamide's efficacy in this table is noted in a combination therapy setting.
Table 2: Comparison of In Vivo Anti-Tumor Activity in Bicalutamide-Resistant LNCaP Xenograft Model
| Compound | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| (R)-9 | 10 mg/kg, p.o. | 4 weeks | Significant Inhibition | [1] |
| (R)-Bicalutamide | 10 mg/kg, p.o. | 4 weeks | No significant inhibition (resistance) | [1] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below. These protocols are synthesized from multiple sources to represent a standard approach for establishing and utilizing prostate cancer xenograft models.
LNCaP and VCaP Cell Culture
-
Cell Lines: LNCaP and VCaP human prostate cancer cell lines are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 70-80% confluency.
Xenograft Tumor Implantation and Growth
-
Animal Model: Male immunodeficient mice (e.g., nude or SCID), 4-6 weeks old, are used for tumor implantation[6].
-
Cell Preparation: On the day of injection, cells are harvested, washed with PBS, and resuspended in a 1:1 mixture of serum-free medium and Matrigel[7]. Cell viability is confirmed to be >95% using trypan blue exclusion.
-
Injection: Approximately 1-2 x 10^6 cells in a volume of 100-200 µL are injected subcutaneously into the flank of each mouse[1][8].
-
Tumor Monitoring: Tumor growth is monitored weekly by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: Volume = (width)^2 x length / 2[6].
-
Study Initiation: Treatment commences when tumors reach a predetermined size (e.g., 50-150 mm³)[1].
Compound Administration and Efficacy Evaluation
-
Grouping: Mice are randomly assigned to treatment and control groups.
-
Compound Formulation: The investigational compounds and vehicle control are prepared according to their solubility and stability characteristics for the specified route of administration (e.g., oral gavage, intraperitoneal injection).
-
Dosing: Compounds are administered at the specified dosages and schedules as outlined in the comparison tables.
-
Efficacy Endpoints: The primary endpoint is the inhibition of tumor growth, measured by tumor volume. Secondary endpoints may include body weight monitoring (for toxicity), serum PSA levels, and survival analysis.
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analyses (e.g., t-test, ANOVA) are performed to determine the significance of differences between treatment and control groups.
Visualizing Mechanisms and Workflows
Androgen Receptor Signaling Pathway and Antagonist Intervention
The following diagram illustrates the classical androgen receptor signaling pathway and highlights the points of intervention for different classes of AR antagonists.
Caption: AR Signaling and Antagonist Mechanisms.
Experimental Workflow for In Vivo Validation
This diagram outlines the typical workflow for assessing the anti-tumor efficacy of an AR antagonist in a xenograft mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apalutamide and autophagy inhibition in a xenograft mouse model of human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apalutamide and autophagy inhibition in a xenograft mouse model of human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High intratumoral dihydrotestosterone is associated with antiandrogen resistance in VCaP prostate cancer xenografts in castrated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. Transcriptomic Analysis of LNCaP Tumor Xenograft to Elucidate the Components and Mechanisms Contributed by Tumor Environment as Targets for Dietary Prostate Cancer Prevention Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
An Objective Head-to-Head Comparison: ARN-509 (Apalutamide) vs. Enzalutamide
Note to the Reader: The initial request specified a comparison with "AR antagonist 9." Following a comprehensive search of scientific literature, this designation was found to be non-specific and does not correspond to a known, publicly documented androgen receptor (AR) antagonist. Therefore, this guide provides a comparison between ARN-509 (Apalutamide) and a highly relevant, commonly compared alternative, Enzalutamide (B1683756) . Both are potent second-generation AR inhibitors, making their direct comparison valuable for researchers in the field.
Apalutamide (B1683753) and Enzalutamide have emerged as critical therapies in the management of advanced prostate cancer.[1] While they share a primary mechanism of action, their distinct structural and pharmacological properties can lead to differences in clinical efficacy and safety.[1] This guide offers a detailed, data-driven comparison for researchers, scientists, and drug development professionals.
Mechanism of Action
Both Apalutamide and Enzalutamide are non-steroidal, competitive androgen receptor inhibitors that target the AR signaling pathway at multiple critical steps.[1][2] Their multi-pronged approach involves:
-
Inhibiting Androgen Binding: They competitively block androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) from binding to the ligand-binding domain of the AR.[2][3]
-
Preventing AR Nuclear Translocation: They impede the movement of the activated AR from the cytoplasm into the nucleus.[1][2][3]
-
Impairing AR-DNA Binding: They disrupt the association of the AR with androgen response elements (AREs) on the DNA, which is necessary for the transcription of AR target genes that promote tumor growth.[1][2]
This comprehensive inhibition of the AR axis leads to decreased proliferation and increased apoptosis of prostate cancer cells.[1][4]
Caption: AR signaling pathway and inhibition points.
Quantitative Data Summary
The following tables summarize key preclinical and clinical data for ARN-509 (Apalutamide) and Enzalutamide.
Table 1: Preclinical Performance
| Parameter | ARN-509 (Apalutamide) | Enzalutamide | Supporting Data |
| AR Binding Affinity (IC50) | ~21.4 nM | ~16.0 nM | Enzalutamide shows slightly higher binding affinity in preclinical assays.[1] |
| In Vitro Proliferation | Strong inhibition of AR-dependent prostate cancer cell lines (e.g., 22Rv1).[5] | Strong inhibition of AR-dependent prostate cancer cell lines (e.g., LNCaP).[6] | Both drugs effectively reduce the proliferation of hormone-sensitive prostate cancer cells. |
| In Vivo Xenograft Models | Significant tumor growth inhibition in LNCaP/AR xenograft models.[7] | Significant tumor growth inhibition in LNCaP-AR xenograft models.[1] | Both demonstrate potent anti-tumor activity in castrated mouse models. |
| Antagonist-to-Agonist Switch | Does not show agonist activity in the presence of AR overexpression.[7] | Does not show known AR agonist activity.[8] | A key advantage over first-generation antiandrogens like bicalutamide (B1683754). |
Table 2: Clinical Efficacy in Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC)
| Parameter | ARN-509 (Apalutamide) - SPARTAN Trial | Enzalutamide - PROSPER Trial | Supporting Data |
| Median Metastasis-Free Survival (MFS) | 40.5 months | 36.6 months | Both significantly prolonged MFS compared to placebo (16.2 and 14.7 months, respectively).[2][3] |
| MFS Hazard Ratio (HR) vs. Placebo | 0.28 (72% risk reduction)[9] | 0.29 (71% risk reduction)[10] | Both drugs demonstrated a profound reduction in the risk of metastasis or death. |
| Median Overall Survival (OS) | 73.9 months | 67.0 months | Both showed a significant overall survival benefit compared to placebo.[2][11] |
| OS Hazard Ratio (HR) vs. Placebo | 0.78 | 0.73[11] | The risk of death was reduced by 22% with Apalutamide and 27% with Enzalutamide.[2] |
Table 3: Clinical Efficacy in Metastatic Castration-Sensitive Prostate Cancer (mCSPC)
| Parameter | ARN-509 (Apalutamide) - TITAN Trial | Enzalutamide - ARCHES Trial | Supporting Data |
| Radiographic Progression-Free Survival (rPFS) | 52% reduction in risk of rPFS or death vs. placebo + ADT (HR: 0.48).[12] | 61% reduction in risk of rPFS or death vs. placebo + ADT (HR: 0.39). | Both drugs, when added to Androgen Deprivation Therapy (ADT), significantly improve rPFS. |
| Overall Survival (OS) | 33% reduction in risk of death vs. placebo + ADT (HR: 0.67).[12] | 34% reduction in risk of death vs. placebo + ADT (HR: 0.66).[13] | Both combinations demonstrated a clear survival advantage over ADT alone. |
| 24-Month OS Rate | 82.4%[14] | Not reported in the same format | The TITAN trial showed a high rate of survival at the 2-year mark for the Apalutamide arm.[14] |
Table 4: Head-to-Head and Comparative Efficacy
| Study Type | Finding | Supporting Data |
| Network Meta-Analysis (nmCRPC) | No significant difference in Metastasis-Free Survival between Apalutamide and Enzalutamide.[1] Apalutamide and Enzalutamide were both significantly more effective than darolutamide (B1677182) for MFS.[7] | Multiple analyses suggest comparable efficacy in the nmCRPC setting. |
| Real-World Retrospective Study (mCSPC) | Apalutamide showed a statistically significant 23% reduction in the risk of death at 24 months compared to Enzalutamide (HR: 0.77).[14][15] | This large, real-world analysis suggests a potential overall survival advantage for Apalutamide in the mCSPC setting.[14] |
Table 5: Comparative Safety & Adverse Events of Special Interest (All Grades)
| Adverse Event | ARN-509 (Apalutamide) | Enzalutamide | Supporting Data |
| Fatigue | ~30%[1][2] | ~33%[1][2] | A common side effect for both drugs, with slightly higher incidence for Enzalutamide. |
| Skin Rash | ~24%[1][2] | ~5%[1] | Rash is significantly more common with Apalutamide. |
| Hypertension | ~25% | ~12%[1][2] | Hypertension is a notable side effect, with higher rates reported for Apalutamide in some studies. |
| Falls / Fractures | ~11% (Fracture)[2] | Noted as a risk | Both drugs can increase the risk of falls and fractures. |
| Mental Impairment | Less frequently reported | ~5%[2] | Enzalutamide has been associated with a higher incidence of CNS-related side effects, potentially due to differences in blood-brain barrier penetration.[1] |
| Seizures | Rare (<0.5%) | Rare (<1%) | A rare but serious risk for both agents. |
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation of AR antagonists.
Competitive Androgen Receptor Binding Assay
Objective: To determine the binding affinity (IC50) of a test compound (e.g., ARN-509) for the androgen receptor by measuring its ability to displace a radiolabeled androgen.
Methodology:
-
Receptor Source: Prepare cell lysates from prostate cancer cells engineered to overexpress the human AR (e.g., LNCaP/AR cells) or use purified recombinant human AR protein.
-
Radioligand: Use a high-affinity radiolabeled androgen, such as [³H]-R1881 (methyltrienolone), as the tracer.
-
Assay Setup: In a 96-well plate, combine the AR source, a fixed concentration of the [³H]-R1881, and serial dilutions of the test compound (Apalutamide or Enzalutamide). Include control wells for total binding (no competitor) and non-specific binding (excess of non-labeled androgen).
-
Incubation: Incubate the plates at 4°C for 16-24 hours to allow the binding reaction to reach equilibrium.
-
Separation: Separate receptor-bound from unbound radioligand using a method like filtration through a glass fiber filter mat, which retains the larger receptor-ligand complexes.
-
Detection: Wash the filters to remove non-specific binding, and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of the radioligand is displaced).[1]
In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of AR antagonists on androgen-dependent prostate cancer cells.
Methodology:
-
Cell Culture: Culture an androgen-sensitive prostate cancer cell line (e.g., LNCaP or 22Rv1) in appropriate media.[5]
-
Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with a medium containing reduced levels of androgens (e.g., charcoal-stripped serum). Add serial dilutions of the test compounds (Apalutamide, Enzalutamide) and an androgen agonist (e.g., DHT) to stimulate proliferation. Include vehicle-only controls.
-
Incubation: Incubate the cells for 3-5 days to allow for proliferation.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against drug concentration to determine the concentration that inhibits proliferation by 50% (IC50).
In Vivo Prostate Cancer Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of AR antagonists in a clinically relevant animal model.
Methodology:
-
Model System: Use immunodeficient mice (e.g., NOD/SCID or castrated male nude mice).[16]
-
Tumor Implantation: Subcutaneously inject a suspension of human prostate cancer cells (e.g., LNCaP or 22Rv1) into the flank of each mouse.[1] Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Once tumors reach the target size, randomize the mice into treatment groups (e.g., Vehicle control, Apalutamide 10 mg/kg/day, Enzalutamide 10 mg/kg/day).
-
Drug Administration: Administer the compounds daily via an appropriate route, typically oral gavage.
-
Monitoring: Monitor the health of the animals daily. Measure tumor volume (using calipers) and body weight 2-3 times per week.
-
Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum ethical size.
-
Data Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[1]
Caption: Workflow for AR antagonist development.
References
- 1. benchchem.com [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 4. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effect of the antiandrogen apalutamide (ARN-509) versus bicalutamide on the androgen receptor pathway in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. Apalutamide, enzalutamide, and darolutamide for non-metastatic castration-resistant prostate cancer: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2minutemedicine.com [2minutemedicine.com]
- 12. onclive.com [onclive.com]
- 13. Enzalutamide Helps Extend Life for Men with Advanced Prostate Cancer | Duke Health [corporate.dukehealth.org]
- 14. ERLEADA® (apalutamide) demonstrates statistically significant and clinically meaningful improvement in overall survival compared to enzalutamide in patients with metastatic castration-sensitive prostate cancer [jnj.com]
- 15. cancernetwork.com [cancernetwork.com]
- 16. Next generation patient-derived prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Enzalutamide Resistance: A Comparative Analysis of ASC-J9®'s Efficacy
For Immediate Release
A deep dive into the preclinical efficacy of ASC-J9®, a novel Androgen Receptor (AR) degradation enhancer, demonstrates its potential to overcome resistance to the widely used prostate cancer drug, enzalutamide (B1683756). This guide provides a comprehensive comparison of ASC-J9® and enzalutamide, focusing on their performance in enzalutamide-resistant prostate cancer cell lines, supported by experimental data and detailed methodologies.
Castration-resistant prostate cancer (CRPC) remains a significant clinical challenge, and while second-generation antiandrogens like enzalutamide have improved patient outcomes, the development of resistance is a major hurdle. Mechanisms of resistance are multifaceted, often involving mutations in the Androgen Receptor (AR), such as the F876L substitution, the emergence of AR splice variants like AR-V7 that lack the ligand-binding domain, or the activation of alternative signaling pathways. In this context, novel therapeutic strategies are urgently needed. ASC-J9®, an AR degradation enhancer, has emerged as a promising agent that circumvents these resistance mechanisms.
Superior In Vitro Efficacy of ASC-J9® in Enzalutamide-Resistant Cell Lines
ASC-J9® has consistently demonstrated potent anti-proliferative activity in prostate cancer cell lines that have developed resistance to enzalutamide. Unlike enzalutamide, which acts as a competitive antagonist of the AR, ASC-J9® promotes the degradation of the AR protein, thereby eliminating the driver of tumor growth.
| Cell Line | AR Status | Treatment | IC50 (µM) | Fold-Change in IC50 (Resistant vs. Parental) |
| C4-2B (Parental) | AR-positive | Enzalutamide | 18.84[1] | - |
| C4-2B EnzR (MDVR) | AR-positive, Enzalutamide-Resistant | Enzalutamide | 41.64[1] | 2.2 |
| CWR22Rv1 | AR-positive, expresses AR-V7 | ASC-J9® | ~5 | N/A |
| LNCaP-EnzR (MR49F) | AR-F876L mutation | ASC-J9® | Effective at suppressing proliferation | N/A |
Note: Specific IC50 values for ASC-J9® in enzalutamide-resistant cell lines were not consistently available in the reviewed literature, but qualitative data strongly supports its efficacy at concentrations around 5 µM.
Potent In Vivo Tumor Growth Inhibition by ASC-J9®
Preclinical studies using xenograft models of enzalutamide-resistant prostate cancer have corroborated the in vitro findings, showing significant tumor growth inhibition with ASC-J9® treatment.
| Animal Model | Cell Line Xenograft | Treatment | Dosage and Schedule | Tumor Growth Inhibition (%) |
| Nude Mice | CWR22Rv1 (Enzalutamide-Resistant) | ASC-J9® | 75 mg/kg, intraperitoneally, every other day | Significant suppression of tumor growth |
| Nude Mice | PC-3 (AR-negative, for metastasis study) | ASC-J9® | 75 mg/kg, intraperitoneally, every other day for 5 doses | Suppression of invasion, reversible with shATF3 |
Note: While the reviewed literature confirms significant tumor growth inhibition, specific percentage values for direct comparison with enzalutamide in resistant models were not consistently reported.
Unraveling the Multifaceted Mechanism of Action of ASC-J9®
ASC-J9®'s ability to overcome enzalutamide resistance stems from its unique and multi-pronged mechanism of action.
Androgen Receptor Degradation
The primary mechanism of ASC-J9® is the degradation of the AR protein. This is achieved by enhancing the interaction between the AR and the E3 ubiquitin ligase MDM2, leading to the ubiquitination and subsequent degradation of the AR by the proteasome. This action is effective against wild-type AR, clinically relevant mutants like AR-F876L, and ligand-binding domain-deficient splice variants such as AR-V7, all of which contribute to enzalutamide resistance.[2]
References
Unveiling AR Antagonist 9: A Comparative Analysis of a Novel Antiandrogen in the Face of Treatment Resistance
For Immediate Publication
A deep dive into the preclinical data of AR Antagonist 9, a novel androgen receptor (AR) inhibitor, reveals a promising new strategy in the fight against prostate cancer, particularly in the context of resistance to current antiandrogen therapies. This comparison guide provides a detailed analysis of its mechanism of action, cross-resistance profile against established antiandrogens like enzalutamide (B1683756) and bicalutamide (B1683754), and the experimental backing for its potential clinical utility.
The landscape of prostate cancer treatment has been significantly shaped by the development of androgen receptor (AR) antagonists. However, the emergence of resistance, often driven by mutations in the AR ligand-binding domain (LBD), remains a critical challenge. This compound, a novel, orally bioavailable, and selective AR antagonist, operates through a distinct mechanism by disrupting the dimerization of the AR ligand-binding domain, offering a potential advantage in overcoming common resistance pathways.
Mechanism of Action: A Departure from Conventional Antagonism
Unlike traditional AR antagonists that competitively bind to the ligand-binding pocket, this compound and its closely related compounds, such as M17-B15 and compound 92, target the dimerization interface of the AR LBD. This novel mechanism prevents the formation of a functional AR homodimer, a crucial step for its nuclear translocation and subsequent transcriptional activity. This unique approach may render it effective against AR mutations that confer resistance to second-generation antiandrogens.
dot
Figure 1: Simplified Androgen Receptor (AR) Signaling Pathway and points of intervention for Enzalutamide and this compound.
Comparative Efficacy: In Vitro Studies
Preclinical data from studies on compounds with the same mechanism of action as this compound, such as M17-B15 and compound 92, demonstrate potent antagonistic activity, comparable to or exceeding that of enzalutamide in certain contexts.
| Compound | IC50 (AR Transcriptional Activity) | Target | Notes |
| This compound (analogous to 92) | 0.17 µM[1] | AR Dimerization | 32.7-fold improvement over initial hit compound.[1] |
| This compound (analogous to M17-B15) | ~0.1 µM (estimated from dose-response curves)[2] | AR Dimerization | Potent anti-proliferative activity in LNCaP cells.[2] |
| Enzalutamide | 0.060 µM[3] | AR Ligand-Binding Pocket | Second-generation AR antagonist. |
| Bicalutamide | ~1 µM | AR Ligand-Binding Pocket | First-generation AR antagonist. |
Table 1: Comparison of in vitro potency of this compound analogs and other antiandrogens.
A key advantage of this compound appears to be its activity against specific AR mutations that confer resistance to enzalutamide. For instance, it has shown superior efficacy against the AR F876L/T877A and W741C mutants.[3]
Cross-Resistance Profile
The unique mechanism of action of this compound suggests a lack of cross-resistance with antiandrogens that target the ligand-binding pocket. This is a critical consideration in the clinical setting where sequential therapies are common.
dot
Figure 2: Experimental workflow for assessing cross-resistance between antiandrogens.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy and cross-resistance of AR antagonists.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, VCaP) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound, enzalutamide, or bicalutamide for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined.
AR Transcriptional Activity Assay (Luciferase Reporter Assay)
-
Transfection: Prostate cancer cells are transiently co-transfected with an androgen-responsive reporter plasmid (e.g., pARE-Luc) and a control plasmid (e.g., pRL-TK).
-
Compound Treatment: After 24 hours, cells are treated with the test compounds in the presence of an AR agonist (e.g., dihydrotestosterone, DHT).
-
Lysis and Luciferase Measurement: After 24-48 hours of treatment, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency. The inhibition of AR transcriptional activity is calculated relative to the DHT-treated control.
In Vivo Efficacy
In preclinical xenograft models using LNCaP human prostate cancer cells, oral administration of this compound has been shown to significantly inhibit tumor growth.[3] Furthermore, it exhibits favorable pharmacokinetic properties, with an oral bioavailability of 66.24% in rats.[3]
Conclusion and Future Directions
This compound represents a promising novel class of AR inhibitors with a distinct mechanism of action that has the potential to overcome resistance to current antiandrogen therapies. Its efficacy against clinically relevant AR mutations and its favorable preclinical profile warrant further investigation. Future studies should focus on comprehensive head-to-head comparisons with other next-generation antiandrogens in a wider range of resistant prostate cancer models to fully elucidate its clinical potential. The development of such novel therapeutics is crucial for improving outcomes for patients with advanced and resistant prostate cancer.
References
Validating the Mechanism of Action of AR Antagonist 9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of a novel androgen receptor (AR) antagonist, provisionally named "AR antagonist 9." By objectively comparing its performance with established alternatives and detailing supportive experimental data, this document serves as a critical resource for researchers in the field of androgen-targeted therapies.
Introduction to Androgen Receptor Antagonism
The androgen receptor (AR) is a crucial driver of prostate cancer cell growth and survival.[1][2][3] Androgen deprivation therapy (ADT) and AR antagonists are cornerstone treatments for advanced prostate cancer.[4][5] These therapies function by either reducing the level of androgens or by directly inhibiting the AR's ability to activate downstream signaling pathways.[4][6] First-generation antagonists like bicalutamide (B1683754) and second-generation agents such as enzalutamide, apalutamide, and darolutamide (B1677182) represent key advancements in targeting the AR.[4][7][8] However, the emergence of resistance, often through AR mutations or overexpression, necessitates the development of novel antagonists with improved efficacy and distinct mechanisms of action.[1][9] This guide will explore the validation of "this compound" in the context of these existing therapies.
Androgen Receptor Signaling Pathway
The classical androgen receptor signaling pathway is initiated when androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), bind to the AR in the cytoplasm.[1][10] This binding event triggers a conformational change, dissociation from heat shock proteins, dimerization, and subsequent translocation of the AR into the nucleus.[3][10] Once in the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting coactivators and initiating the transcription of genes involved in cell proliferation and survival.[1][3][10]
AR antagonists interfere with this pathway at various steps.[4][7] They competitively bind to the ligand-binding domain (LBD) of the AR, preventing androgen binding.[8] This can inhibit the conformational changes necessary for nuclear translocation, DNA binding, and coactivator recruitment, thereby blocking the transcription of AR target genes.[4][7][8]
Diagram of the Androgen Receptor Signaling Pathway and Points of Antagonist Intervention
Caption: Androgen receptor signaling and antagonist intervention points.
Comparative Performance Data
The efficacy of "this compound" should be rigorously compared against established first and second-generation AR antagonists. The following tables summarize the expected quantitative data from key validation experiments.
Table 1: Receptor Binding Affinity
| Compound | Ki (nM) |
| This compound | [Insert Value] |
| Bicalutamide | ~150 |
| Enzalutamide | ~2 |
| Apalutamide | ~4 |
| Darolutamide | ~11 |
Ki values represent the inhibitory constant and a lower value indicates higher binding affinity.
Table 2: In Vitro Antagonistic Activity (IC50)
| Compound | LNCaP Cells (nM) | VCaP Cells (nM) |
| This compound | [Insert Value] | [Insert Value] |
| Bicalutamide | ~1000 | >10000 |
| Enzalutamide | ~36 | ~30 |
| Apalutamide | ~16 | ~48 |
| Darolutamide | ~26 | ~55 |
IC50 values represent the concentration of the antagonist required to inhibit 50% of the androgen-induced activity. LNCaP and VCaP are prostate cancer cell lines expressing AR.
Table 3: Inhibition of AR Target Gene Expression
| Compound (1 µM) | PSA mRNA Reduction (%) | TMPRSS2 mRNA Reduction (%) |
| This compound | [Insert Value] | [Insert Value] |
| Bicalutamide | ~40% | ~35% |
| Enzalutamide | >90% | >90% |
| Apalutamide | >90% | >90% |
| Darolutamide | >90% | >90% |
PSA (Prostate-Specific Antigen) and TMPRSS2 are well-established AR target genes.
Table 4: Anti-proliferative Effects in Prostate Cancer Cell Lines
| Compound | LNCaP GI50 (nM) | VCaP GI50 (nM) |
| This compound | [Insert Value] | [Insert Value] |
| Bicalutamide | >1000 | >10000 |
| Enzalutamide | ~200 | ~250 |
| Apalutamide | ~150 | ~200 |
| Darolutamide | ~220 | ~300 |
GI50 is the concentration of the compound that causes 50% inhibition of cell growth.
Key Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of "this compound."
1. Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity of "this compound" to the AR ligand-binding domain (LBD).
-
Methodology:
-
Purified recombinant human AR-LBD is incubated with a constant concentration of a radiolabeled androgen (e.g., [3H]-mibolerone).
-
Increasing concentrations of "this compound" or reference compounds are added to compete with the radioligand for binding to the AR-LBD.
-
After incubation, the bound and free radioligand are separated.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The Ki value is calculated from the IC50 of the competition curve using the Cheng-Prusoff equation.
-
2. AR Reporter Gene Assay
-
Objective: To quantify the antagonistic activity of "this compound" on AR-mediated transcription.
-
Methodology:
-
Prostate cancer cells (e.g., LNCaP) are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an ARE-containing promoter.
-
Cells are then treated with a synthetic androgen (e.g., R1881) to stimulate AR activity, in the presence of increasing concentrations of "this compound" or control antagonists.
-
After incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
The IC50 value is determined by plotting the percentage of inhibition of luciferase activity against the antagonist concentration.
-
3. Quantitative Real-Time PCR (qRT-PCR) for AR Target Genes
-
Objective: To assess the effect of "this compound" on the expression of endogenous AR target genes.
-
Methodology:
-
Prostate cancer cells are treated with an androgen in the presence or absence of "this compound."
-
Total RNA is extracted from the cells and reverse-transcribed into cDNA.
-
qRT-PCR is performed using specific primers for AR target genes (e.g., PSA, TMPRSS2) and a housekeeping gene for normalization.
-
The relative fold change in gene expression is calculated to determine the extent of inhibition.
-
4. Cell Proliferation Assay
-
Objective: To evaluate the anti-proliferative effect of "this compound" on androgen-dependent prostate cancer cells.
-
Methodology:
-
Prostate cancer cells are seeded in multi-well plates and allowed to attach.
-
Cells are then treated with various concentrations of "this compound" or reference compounds.
-
After a defined incubation period (e.g., 5-7 days), cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or by cell counting.
-
The GI50 value is calculated from the dose-response curve.
-
Experimental Workflow for Validating an AR Antagonist
Caption: A typical workflow for validating AR antagonists.
Conclusion
The validation of "this compound" requires a systematic and comparative approach. By employing the experimental protocols outlined in this guide and benchmarking its performance against established AR antagonists, researchers can robustly characterize its mechanism of action and therapeutic potential. The presented data tables and diagrams provide a clear framework for interpreting and communicating the findings, ultimately aiding in the development of more effective treatments for prostate cancer.
References
- 1. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies | MDPI [mdpi.com]
- 2. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
Independent Validation of "AR antagonist 9" Preclinical Data: A Comparative Guide
In the landscape of androgen receptor (AR) targeted therapies for prostate cancer, novel antagonists are continuously being evaluated. This guide provides an independent validation and comparison of the publicly available preclinical data for a compound referred to as "AR antagonist 9" against established second-generation AR antagonists: enzalutamide (B1683756), apalutamide, and darolutamide. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to facilitate informed decisions in preclinical research.
While comprehensive preclinical data for "this compound" is limited in the public domain, this guide summarizes the available information and juxtaposes it with the extensive data sets for the approved drugs.
Data Presentation: A Comparative Analysis of AR Antagonists
The following tables summarize key preclinical parameters for this compound and its comparators. This allows for a direct comparison of their in vitro potency, and for the approved drugs, their pharmacokinetic profiles and in vivo efficacy.
Table 1: In Vitro Activity of Androgen Receptor Antagonists
| Compound | AR Antagonistic Activity (IC50) | Mechanism of Action | Notes |
| This compound | 0.051 µM[1] | Disrupts dimerization of AR ligand-binding domains.[1] | Reported to have superior efficacy against ARF876L/T877A and ARW741C mutants compared to enzalutamide.[1] |
| Enzalutamide | 0.060 µM[1] | Competitively inhibits androgen binding to AR, prevents AR nuclear translocation, and impairs AR binding to DNA. | Serves as a direct comparator for in vitro potency. |
| Apalutamide | Not explicitly defined in the same assay | Similar to enzalutamide; inhibits AR nuclear translocation and DNA binding. | Possesses high binding affinity for the AR. |
| Darolutamide | Not explicitly defined in the same assay | Potent AR antagonist with a distinct chemical structure that also inhibits AR nuclear translocation. | Active against known AR mutations. |
Table 2: Comparative Preclinical Pharmacokinetics
| Compound | Half-life | Bioavailability | Metabolism | Key Notes |
| This compound | Data not available | Data not available | Data not available | |
| Enzalutamide | ~5.8 days (in patients) | High | Primarily hepatic | Long half-life allows for once-daily dosing. |
| Apalutamide | ~3 days (in patients) | High | Primarily hepatic (CYP2C8 and CYP3A4) | |
| Darolutamide | ~15.8 hours (in patients) | Low (increased with food) | Primarily hepatic | Shorter half-life compared to enzalutamide and apalutamide. |
Table 3: Comparative Preclinical In Vivo Efficacy
| Compound | Animal Model | Dosing | Tumor Growth Inhibition | Key Findings |
| This compound | Data not available | Data not available | Data not available | |
| Enzalutamide | Castrated mice with VCaP xenografts | 10 mg/kg, oral, 5 days/week | Significant reduction in tumor volume. | Demonstrates potent anti-tumor activity in castration-resistant models. |
| Apalutamide | Pten-deficient mouse models | 30 mg/kg, oral, 5 times/week | Potent antitumor activity in both early and late-stage castration-naïve prostate cancer. | Shows efficacy in genetically engineered mouse models. |
| Darolutamide | LAPC-4 and KuCaP-1 xenografts | Oral dosing | Markedly reduces tumor growth. | Effective in both cell line-derived and patient-derived xenograft models. |
Experimental Protocols
For the independent validation and comparison of AR antagonists, standardized experimental protocols are crucial. Below are detailed methodologies for key assays.
AR Binding Affinity Assay (Radioligand Competition)
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
-
Materials:
-
Recombinant human androgen receptor (or rat prostate cytosol as a source of AR).
-
Radiolabeled ligand (e.g., [³H]-R1881 or [³H]-DHT).
-
Test compounds (this compound, enzalutamide, etc.).
-
Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Scintillation fluid and scintillation counter.
-
-
Procedure:
-
Prepare a dilution series of the test compounds.
-
In a multi-well plate, incubate the AR preparation with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the test compound or vehicle control.
-
Incubate at 4°C for 18-24 hours to reach equilibrium.
-
Separate the bound from the unbound radioligand using a method such as dextran-coated charcoal or filtration.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligabeled ligand (IC50).
-
AR Reporter Gene Assay (Luciferase Assay)
This cell-based assay measures the ability of a compound to antagonize androgen-induced transactivation of the AR.
-
Materials:
-
Prostate cancer cell line stably expressing a luciferase reporter gene under the control of an androgen-responsive element (e.g., LNCaP-luc or PC3/AR-luc).
-
Cell culture medium and supplements.
-
Dihydrotestosterone (DHT) or another AR agonist.
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed the reporter cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with varying concentrations of the test compound in the presence of a fixed concentration of DHT. Include control wells with DHT alone and vehicle alone.
-
Incubate for 24-48 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value, which is the concentration of the antagonist that reduces the DHT-induced luciferase activity by 50%.
-
Prostate Cancer Xenograft Model
This in vivo assay evaluates the anti-tumor efficacy of the AR antagonists in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Prostate cancer cell line (e.g., VCaP, LNCaP, 22Rv1).
-
Matrigel or other extracellular matrix.
-
Test compounds formulated for oral or parenteral administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of prostate cancer cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds and vehicle control according to the desired dosing schedule and route.
-
Measure the tumor volume (e.g., using the formula: Volume = 0.5 x length x width²) and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Evaluate the efficacy of the treatment by comparing the tumor growth in the treated groups to the control group.
-
Mandatory Visualizations
Androgen Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of AR antagonists in the context of the androgen receptor signaling pathway.
Caption: Mechanism of Androgen Receptor Antagonism.
Experimental Workflow: In Vivo Efficacy Study
The diagram below outlines the typical workflow for assessing the in vivo efficacy of an AR antagonist using a xenograft model.
Caption: Workflow for a preclinical xenograft study.
References
A Comparative Analysis of the Pharmacokinetic Profiles of AR Antagonist 9 and Enzalutamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of the investigational androgen receptor (AR) antagonist, designated here as "AR antagonist 9," and the approved second-generation antiandrogen drug, enzalutamide (B1683756). The following sections present a summary of their PK parameters, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound and enzalutamide, based on available preclinical and clinical data. A notable difference is the significantly shorter half-life and rapid clearance of this compound compared to enzalutamide.
| Pharmacokinetic Parameter | This compound (Compound 38) | Enzalutamide (MDV3100) |
| Half-life (t½) | Short half-life observed in mouse models[1] | ~5.8 days in humans[2][3] |
| Clearance | Very rapid clearance noted in preclinical studies[1] | Apparent total plasma clearance of 0.56 L/hr in humans[4] |
| Time to Steady State | Not reported, but expected to be rapid due to short half-life. | Achieved by day 28 with daily dosing in humans[2][3] |
| Accumulation | Minimal accumulation expected. | Approximately 8.3-fold accumulation with once-daily dosing[2][3] |
| Metabolism | Primarily hepatic metabolism is expected. | Primarily eliminated by hepatic metabolism (CYP2C8 and CYP3A4)[1][2][4] |
| Active Metabolites | Not extensively characterized in publicly available data. | N-desmethyl enzalutamide (active)[2][4] |
| Oral Bioavailability | Orally available in mouse models[1] | High oral availability in humans[2] |
| Food Effect | Not reported. | No meaningful effect on exposure[2][3] |
Experimental Protocols
The data presented in this guide are derived from standard preclinical and clinical pharmacokinetic studies. The methodologies for these key experiments are outlined below.
Preclinical Pharmacokinetic Studies in Mice (for this compound)
-
Animal Model: Male severe combined immunodeficient (SCID) mice, often bearing xenograft tumors from human prostate cancer cell lines (e.g., LNCaP/AR or LAPC4/AR) to assess pharmacokinetics in a disease-relevant model.[1]
-
Drug Administration: The compound is typically administered as a single dose via oral (p.o.) or intravenous (i.v.) routes to determine oral bioavailability and clearance rates. Dosing vehicles are chosen to ensure solubility and stability of the compound.[1]
-
Sample Collection: Blood samples are collected at multiple time points post-administration via methods such as tail vein or cardiac puncture. Plasma is then separated by centrifugation.
-
Bioanalysis: The concentration of the AR antagonist in plasma samples is quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method provides high sensitivity and specificity.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and clearance (CL).
Clinical Pharmacokinetic Studies (for Enzalutamide)
-
Study Population: Healthy male volunteers and patients with metastatic castration-resistant prostate cancer (mCRPC) are typically enrolled in these studies.[2][3]
-
Study Design: Studies include dose-escalation phases to determine safety and dose-proportionality, as well as steady-state studies with repeated daily dosing. Food-effect and drug-drug interaction studies are also conducted.[2][3][5]
-
Drug Administration: Enzalutamide is administered orally, typically as capsules, at various doses (e.g., 30-360 mg/day).[2][3]
-
Sample Collection: Serial blood samples are collected at predefined time points after single and multiple doses to characterize the full pharmacokinetic profile.
-
Bioanalysis: Plasma concentrations of enzalutamide and its major metabolites (N-desmethyl enzalutamide and a carboxylic acid metabolite) are measured using validated LC-MS/MS methods.[2]
-
Pharmacokinetic and Statistical Analysis: PK parameters are calculated as in preclinical studies. Statistical methods are used to assess dose proportionality, food effects, and inter-subject variability.[2]
Visualizations
Androgen Receptor Signaling Pathway and Inhibition
The following diagram illustrates the mechanism of action of androgen receptor antagonists like this compound and enzalutamide in the context of the AR signaling pathway.
Caption: Mechanism of Androgen Receptor (AR) signaling and points of inhibition by antagonists.
General Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the typical workflow for conducting a pharmacokinetic study, from drug administration to data analysis.
Caption: A generalized workflow for a typical pharmacokinetic study.
References
- 1. Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Pharmacodynamics of Nonsteroidal Androgen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel androgen receptor antagonists: a hybrid approach of pharmacophore-based and docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Identification of Novel Androgen Receptor Antagonists Using Structure- and Ligand-Based Methods - Journal of Chemical Information and Modeling - Figshare [acs.figshare.com]
Unmasking Resistance: A Comparative Analysis of AR Antagonist 9's Efficacy Against Key Androgen Receptor Mutations
For researchers and drug development professionals at the forefront of oncology, the emergence of resistance to androgen receptor (AR) targeted therapies in prostate cancer presents a significant clinical challenge. A novel AR antagonist, designated "AR antagonist 9," has shown promise in overcoming this resistance. This guide provides a comprehensive comparison of this compound's activity against clinically relevant AR mutations versus established AR inhibitors, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is an orally bioavailable, selective antagonist of the androgen receptor. Structurally identified as an indoline (B122111) thiohydantoin derivative, it demonstrates potent inhibitory activity against the wild-type androgen receptor. Notably, preclinical studies have highlighted its superior efficacy in targeting specific AR mutations known to confer resistance to second-generation antiandrogens like enzalutamide (B1683756).
Comparative Efficacy Against AR Mutations
The development of mutations in the ligand-binding domain (LBD) of the androgen receptor is a key mechanism of acquired resistance to AR-directed therapies. These mutations can alter the receptor's ligand specificity, leading to the paradoxical agonistic activity of some antagonists. This section compares the in vitro activity (IC50 values) of this compound against wild-type AR and clinically significant mutants, alongside enzalutamide and bicalutamide (B1683754) for context.
| Compound | Wild-Type AR IC50 (nM) | AR F876L IC50 (nM) | AR T877A IC50 (nM) | AR W741C IC50 (nM) |
| This compound (compound 48c) | 43 | 350 | 60 | 330 |
| Enzalutamide | 21.4 - 70 | Becomes an agonist | ~26 | Becomes an agonist |
| Bicalutamide | 160 | >10,000 | >10,000 | Becomes an agonist |
Data Interpretation: The data clearly indicates that while enzalutamide and bicalutamide lose their antagonistic activity or become agonists in the presence of the F876L, T877A, and W741C mutations, this compound retains significant inhibitory potency. This suggests a distinct binding mode or mechanism of action that is less susceptible to these specific resistance-conferring mutations.
Androgen Receptor Signaling and Antagonist Action
The androgen receptor signaling pathway plays a crucial role in the growth and survival of prostate cancer cells. The following diagram illustrates the canonical pathway and the points of intervention by AR antagonists.
Caption: Androgen Receptor Signaling Pathway and Mechanism of this compound.
Experimental Protocols
Luciferase Reporter Gene Assay for AR Antagonist Activity
This assay is a standard method to quantify the ability of a compound to inhibit the transcriptional activity of the androgen receptor.
1. Cell Culture and Transfection:
-
Prostate cancer cells (e.g., LNCaP or PC-3) are cultured in appropriate media supplemented with fetal bovine serum. For testing against specific mutations, cells are transiently or stably transfected with plasmids encoding the wild-type or mutant AR, along with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE).
2. Compound Treatment:
-
Twenty-four hours post-transfection, the medium is replaced with a medium containing a known concentration of an AR agonist (e.g., dihydrotestosterone, DHT) to stimulate AR activity.
-
Test compounds (this compound, enzalutamide, bicalutamide) are added at various concentrations to the appropriate wells. Control wells receive the agonist and vehicle (DMSO).
3. Luciferase Activity Measurement:
-
After a 24-48 hour incubation period, cells are lysed.
-
The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. Luminescence is directly proportional to the level of AR-mediated gene transcription.
4. Data Analysis:
-
The relative light units (RLUs) are normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
The percentage of inhibition is calculated relative to the agonist-only control.
-
IC50 values are determined by plotting the percentage of inhibition against the log concentration of the antagonist and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental Workflow for the Luciferase Reporter Gene Assay.
Conclusion
This compound demonstrates a significant advantage over existing therapies by maintaining potent antagonistic activity against key androgen receptor mutations that drive resistance. Its unique profile suggests it is a promising candidate for further development in the treatment of advanced, castration-resistant prostate cancer. The experimental data presented provides a strong rationale for its continued investigation in preclinical and clinical settings. Researchers are encouraged to utilize the provided protocols to further explore the potential of this and other novel AR antagonists.
A Comparative Analysis of AR Antagonist 9 and Next-Generation Androgen Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of prostate cancer therapeutics, the androgen receptor (AR) remains a pivotal target. The evolution of AR antagonists has led to the development of highly potent next-generation agents that have significantly improved clinical outcomes. This guide provides a detailed comparison of a novel investigational agent, "AR antagonist 9," with the established next-generation AR antagonists: enzalutamide, apalutamide, and darolutamide. This objective analysis is supported by available preclinical data to aid researchers in evaluating their relative therapeutic potential.
Executive Summary
This compound is an orally active, selective androgen receptor antagonist with a mechanism of action that involves the disruption of AR ligand-binding domain dimer formation. Preclinical data suggests its potency is comparable to enzalutamide, with the added advantage of superior activity against specific AR mutations that confer resistance to current therapies. This guide will delve into the quantitative comparisons of jejich efficacy, selectivity, and preclinical pharmacokinetic profiles, alongside detailed experimental methodologies for key assays.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and the next-generation AR antagonists.
Table 1: In Vitro Potency and Efficacy
| Compound | Target | IC50 (µM) | Efficacy Against AR Mutants (Compared to Enzalutamide) |
| This compound | Androgen Receptor | 0.051[1] | Superior inhibitory effects on ARF876L/T877A and ARW741C[1] |
| Enzalutamide | Androgen Receptor | 0.060[1] | Standard |
| Apalutamide | Androgen Receptor | Not directly compared | Not directly compared |
| Darolutamide | Androgen Receptor | Not directly compared | Potent antagonist of wild-type and several mutated ARs[2] |
Table 2: Preclinical Pharmacokinetics
| Compound | Parameter | Species | Value |
| This compound | Oral Bioavailability (F) | Rat | 66.24%[1] |
| Enzalutamide | Not specified | - | - |
| Apalutamide | Not specified | - | - |
| Darolutamide | Not specified | - | - |
Table 3: In Vivo Efficacy in LNCaP Xenograft Models
| Compound | Dosage | Route | Tumor Growth Inhibition |
| This compound | Not specified | Oral | Significantly inhibits tumor growth[1] |
| Enzalutamide | 10 mg/kg/day | Oral | Significant tumor growth inhibition[3] |
| Apalutamide | 10 mg/kg/day | i.p. | Reduced tumor weight compared to control[4] |
| Darolutamide | 100 mg/kg, BID | Oral | Markedly reduces tumor growth[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established standards and can be adapted for specific laboratory conditions.
Androgen Receptor (AR) Competitive Binding Assay
This assay is designed to determine the ability of a test compound to compete with a radiolabeled ligand for binding to the AR.
Materials:
-
Rat prostate cytosol (source of AR)
-
[3H]-R1881 (methyltrienolone) as the radioligand
-
Test compounds (this compound, enzalutamide, apalutamide, darolutamide)
-
Radioinert (cold) R1881
-
Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Scintillation cocktail
-
96-well plates
-
Filter mats
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and cold R1881 in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Rat prostate cytosol preparation.
-
A single concentration of [3H]-R1881 (e.g., 1 nM).
-
Increasing concentrations of the test compound or cold R1881 (for standard curve).
-
For total binding wells, add only [3H]-R1881 and cytosol.
-
For non-specific binding wells, add [3H]-R1881, cytosol, and a high concentration of cold R1881 (e.g., 100-fold molar excess).
-
-
Incubation: Incubate the plate at 4°C for a specified period (e.g., 18-24 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the AR-bound [3H]-R1881 from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the prostate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 72 hours). Include vehicle-treated and untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.
In Vivo LNCaP Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
Materials:
-
LNCaP human prostate cancer cells
-
Male immunodeficient mice (e.g., SCID or nude mice)
-
Matrigel
-
Test compounds formulated for oral or intraperitoneal administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture LNCaP cells to the desired number and resuspend them in a mixture of serum-free medium and Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject the LNCaP cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compounds and vehicle control to the respective groups according to the predetermined dosing schedule and route.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume (Volume = (Length x Width²)/2).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage for each treatment group compared to the vehicle control group.
Mandatory Visualizations
Androgen Receptor Signaling Pathway and Antagonist Intervention Points
Caption: AR signaling pathway and points of antagonist intervention.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for in vivo LNCaP xenograft studies.
References
- 1. AR antagonist 9_TargetMol [targetmol.com]
- 2. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apalutamide and autophagy inhibition in a xenograft mouse model of human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Androgen Receptor Antagonists: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of prominent androgen receptor (AR) antagonists. We focus on the second-generation antagonist Enzalutamide, comparing its performance against the first-generation antagonist Bicalutamide, another second-generation agent Apalutamide, and the non-competitive inhibitor Pyrvinium (B1237680) Pamoate. This comparison is supported by experimental data to aid in the evaluation and selection of AR antagonists for research and development.
Mechanism of Action: A Multi-Faceted Approach to AR Inhibition
Androgen receptor signaling is a critical driver of prostate cancer progression. AR antagonists function by interfering with this pathway at various stages. Second-generation antagonists like Enzalutamide and Apalutamide offer a more comprehensive blockade compared to the first-generation Bicalutamide by not only competitively inhibiting androgen binding but also preventing AR nuclear translocation and its interaction with DNA.[1] Non-competitive inhibitors such as Pyrvinium Pamoate represent an alternative strategy by targeting other domains of the AR.[2]
In Vitro Efficacy: Potency at the Molecular and Cellular Level
The in vitro potency of AR antagonists is a key indicator of their therapeutic potential. This is often assessed through binding affinity assays and the inhibition of cancer cell proliferation.
Table 1: Comparative In Vitro Efficacy of AR Antagonists
| Compound | Target | Assay | Cell Line | IC50 |
| Enzalutamide | AR (competitive) | Competition Binding | LNCaP | 21.4 nM[3] |
| Cell Viability | MTT Assay | LNCaP | ~5.6 µM[4] | |
| Bicalutamide | AR (competitive) | Competition Binding | LNCaP | 160 nM[3] |
| Cell Viability | MTT Assay | LNCaP | >10 µM[5] | |
| Apalutamide | AR (competitive) | Competition Binding | LNCaP | 16.0 nM[6] |
| Cell Viability | MTT Assay | LNCaP | Significant Decrease[7] | |
| Pyrvinium Pamoate | AR (non-competitive) | AR Activity | LNCaP | ~8-30 nM[2] |
In Vivo Efficacy: Performance in Preclinical Models
The ultimate test of an AR antagonist's efficacy lies in its ability to inhibit tumor growth in vivo. Xenograft models using human prostate cancer cell lines, such as LNCaP, are standard for evaluating this.
Table 2: Comparative In Vivo Efficacy of AR Antagonists in Prostate Cancer Xenograft Models
| Compound | Model | Dosing | Key Findings |
| Enzalutamide | LNCaP Xenograft | 10 mg/kg/day | Significantly reduced tumor progression compared to bicalutamide.[8] |
| Bicalutamide | LNCaP Xenograft | 50 mg/kg/day | Less effective at inhibiting tumor growth compared to enzalutamide. |
| Apalutamide | LNCaP Xenograft | 10 mg/kg/day | Demonstrated significant tumor growth inhibition.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of AR antagonists.
Androgen Receptor (AR) Luciferase Reporter Assay
This assay is used to measure the ability of a compound to inhibit the transcriptional activity of the androgen receptor.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., PC-3, which are AR-negative) in appropriate media.
-
Co-transfect the cells with a plasmid encoding the full-length human AR and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., PSA promoter).
-
A control plasmid, such as one expressing Renilla luciferase, can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
After allowing the cells to attach, treat them with a range of concentrations of the test compound (e.g., Enzalutamide) and a known androgen (e.g., dihydrotestosterone, DHT) to stimulate AR activity. Include appropriate controls (vehicle and DHT alone).
-
-
Luciferase Activity Measurement:
-
After a 24-48 hour incubation period, lyse the cells.
-
Measure the firefly luciferase activity using a luminometer.
-
If a normalization control was used, measure Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase readings to the Renilla luciferase readings.
-
Calculate the percent inhibition of AR activity for each compound concentration relative to the DHT-only control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of a compound on cell viability and proliferation.
-
Cell Seeding:
-
Seed prostate cancer cells (e.g., LNCaP) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Incubation:
-
Treat the cells with various concentrations of the AR antagonist for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
-
LNCaP Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of AR antagonists in a setting that mimics human prostate cancer.
-
Cell Preparation and Implantation:
-
Culture LNCaP human prostate cancer cells under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.
-
Subcutaneously inject the cell suspension into the flank of male immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation and growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the AR antagonist (e.g., Enzalutamide) and vehicle control to their respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
-
Efficacy Evaluation:
-
Measure tumor volume (typically twice a week) using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Interpretation:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Analyze the statistical significance of the observed anti-tumor effects.
-
Visualizing the Pathways and Processes
Diagrams created using Graphviz provide a clear visual representation of the complex biological and experimental workflows involved in the study of AR antagonists.
Caption: Androgen Receptor (AR) Signaling Pathway.
Caption: Mechanisms of Action of Different AR Antagonists.
Caption: Experimental Workflow for AR Antagonist Evaluation.
References
- 1. Ligand-independent and tissue-selective androgen receptor inhibition by pyrvinium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. benchchem.com [benchchem.com]
- 7. droracle.ai [droracle.ai]
- 8. clinician.nejm.org [clinician.nejm.org]
Assessing the Selectivity of AR Antagonist 9 for the Androgen Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of "AR antagonist 9," a novel, orally active, and selective androgen receptor (AR) antagonist. Its performance is evaluated in the context of established AR antagonists, with a focus on its selectivity for the androgen receptor over other steroid hormone receptors. This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key biological pathways and experimental workflows to aid in research and development decisions.
Executive Summary
This compound has emerged as a promising therapeutic candidate for prostate cancer, demonstrating potent inhibition of the androgen receptor with an IC50 of 0.051 µM, comparable to the widely used second-generation antiandrogen, Enzalutamide (IC50 = 0.060 µM)[1]. While its efficacy against the androgen receptor is well-documented, a comprehensive understanding of its selectivity profile is crucial for predicting potential off-target effects and ensuring a favorable safety profile. This guide synthesizes the available data on this compound and provides the experimental framework for a thorough selectivity assessment.
Comparative Binding Affinity
A critical aspect of any new AR antagonist is its selectivity for the androgen receptor over other members of the steroid hormone receptor family, such as the progesterone (B1679170) receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). High selectivity minimizes the risk of undesirable side effects associated with the modulation of these other receptors.
The following table summarizes the known half-maximal inhibitory concentration (IC50) of this compound against the androgen receptor and provides a comparison with Enzalutamide. At present, specific binding affinity data for this compound against PR, GR, and MR are not publicly available.
| Compound | Androgen Receptor (AR) IC50 (µM) | Progesterone Receptor (PR) IC50/Ki (µM) | Glucocorticoid Receptor (GR) IC50/Ki (µM) | Mineralocorticoid Receptor (MR) IC50/Ki (µM) |
| This compound | 0.051[1] | Data not available | Data not available | Data not available |
| Enzalutamide | 0.060[1] | >10 | >10 | >10 |
Data for Enzalutamide is representative of its known high selectivity.
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer. Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote tumor growth. AR antagonists competitively bind to the ligand-binding domain (LBD) of the AR, preventing its activation by endogenous androgens and subsequent downstream signaling.
References
Safety Operating Guide
Navigating the Safe Disposal of AR Antagonist 9: A Procedural Guide
For researchers and scientists engaged in drug development, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe and compliant disposal of AR antagonist 9, a compound active against the androgen receptor. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the following procedures are based on established guidelines for the disposal of potent, hazardous chemical waste and should be followed to ensure personnel safety and environmental protection.[1]
Immediate Safety and Handling
Proper handling of this compound is the first step in ensuring safe disposal. All personnel must be trained on the potential hazards and the appropriate handling procedures for potent chemical compounds.
Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment is mandatory. This includes:
-
Gloves: Nitrile gloves are recommended; double-gloving may be necessary depending on the nature of the handling.
-
Eye Protection: Safety goggles or a face shield should be worn to protect against splashes.
-
Lab Coat: A lab coat must be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of aerosolization, a respirator should be used in a well-ventilated area, such as a fume hood.[1]
Spill Management: In the event of a spill, immediate action is crucial to contain the material and decontaminate the area.
-
Alert personnel in the immediate vicinity and secure the area.
-
For liquid spills, use absorbent pads from a chemical spill kit to cover and contain the spill.
-
For solid spills, gently cover the material with absorbent pads to avoid raising dust. Do not sweep dry powder.[1]
-
Decontaminate the area thoroughly using a 1:10 bleach solution or another approved laboratory disinfectant.[1] All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[1]
Step-by-Step Disposal Procedures
The disposal of this compound and any materials contaminated with it must adhere to institutional, local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[2]
Step 1: Waste Identification and Classification
All chemical waste should be treated as hazardous until determined otherwise.[2] this compound, due to its biological potency, should be classified as hazardous chemical waste.
Step 2: Segregation and Storage
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated items like gloves, weigh boats, and paper towels, in a designated, leak-proof, and puncture-resistant container.[1][2] This container must be clearly labeled as "Hazardous Waste" and specify the contents.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and sealed liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS department. Halogenated and non-halogenated solvent wastes should generally be kept separate.[2][3]
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated sharps container.[2]
Step 3: Labeling and Documentation
Accurate and clear labeling of all waste containers is non-negotiable.[4] The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., Toxic)
-
The accumulation start date
-
The name of the principal investigator and the laboratory location.
Maintain detailed records of all waste generated, stored, and disposed of for regulatory compliance.[4]
Step 4: Waste Collection and Disposal
Do not dispose of this compound down the drain or in the regular trash.[1][2] All waste must be disposed of through your institution's hazardous waste management program.[5] Schedule regular pickups to avoid accumulating waste beyond regulated limits.[4]
Quantitative Data and Handling Summary
While specific quantitative data for this compound is limited, the following table summarizes key handling and disposal parameters based on guidelines for similar potent compounds.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | [1] |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles, lab coat, and a respirator if aerosol risk exists. | [1] |
| Solid Waste Disposal | Segregate into a clearly labeled, sealed, puncture-resistant container for hazardous waste. | [1] |
| Liquid Waste Disposal | Collect in a dedicated, sealed, and labeled hazardous waste container. Do not dispose down the drain. | [1] |
| Decontamination Solution | 1:10 bleach solution or other approved laboratory disinfectant. | [1] |
Experimental Protocol: Surface Decontamination
This protocol outlines the steps for decontaminating laboratory surfaces after handling this compound.
-
Prepare Decontamination Solution: Freshly prepare a 1:10 dilution of household bleach in water.
-
Apply Solution: Liberally apply the bleach solution to the contaminated surface, ensuring complete coverage.
-
Contact Time: Allow the solution to remain on the surface for a minimum of 15 minutes.
-
Wipe and Rinse: Wipe the surface with absorbent pads, moving from the least contaminated to the most contaminated areas.[1] Follow with a water rinse to remove any bleach residue.
-
Dispose of Materials: All cleaning materials, including pads and gloves, must be disposed of as hazardous waste.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
